N-(3,4-dimethylphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGNFGNYRBWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921257 | |
| Record name | N-(3,4-Dimethylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-79-4 | |
| Record name | N-(3,4-Dimethylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of N-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline
An In-depth Technical Guide to the Synthesis of N-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline
Abstract
The urea functional group is a cornerstone in medicinal chemistry and materials science, valued for its hydrogen bonding capabilities and structural rigidity. This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive, in-depth technical overview for the synthesis of this compound, starting from 3,4-dimethylaniline. It is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. The narrative balances established protocols with mechanistic insights to ensure a reproducible and scalable synthesis.
Introduction and Strategic Overview
The synthesis of substituted ureas is a fundamental transformation in organic chemistry. Traditional methods often rely on hazardous reagents like phosgene or the corresponding isocyanates.[1][2] While effective, the high toxicity and handling difficulties associated with these materials have driven the development of safer and more accessible alternatives.[3][4][5][6][7]
This guide focuses on a robust and widely applicable laboratory-scale method: the reaction of 3,4-dimethylaniline with potassium isocyanate in an acidic aqueous medium. This approach avoids the direct handling of volatile and toxic isocyanates by generating the reactive species, isocyanic acid (HNCO), in situ. It represents a balance of efficiency, safety, and practicality, making it a preferred choice for many research and development settings.
We will explore the following key areas:
-
Reaction Principles: A detailed look at the mechanism and the role of each reagent.
-
Experimental Protocol: A step-by-step guide for the synthesis, purification, and isolation of the target compound.
-
Safety & Handling: Critical safety protocols for the reagents involved.
-
Analytical Characterization: A full suite of analytical techniques to confirm the identity and purity of the final product.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic addition of the amine to an in situ-generated electrophile, isocyanic acid. The overall transformation is depicted below.
Figure 1: Conceptual overview of the two-stage reaction process.
The key steps and the rationale behind the experimental conditions are as follows:
-
Protonation of Potassium Isocyanate: Potassium isocyanate (KOCN) is a stable, solid salt. In the presence of an acid (e.g., acetic acid or hydrochloric acid), the cyanate ion is protonated to form isocyanic acid (HNCO). This is the key electrophilic species in the reaction.
-
Nucleophilic Attack by the Amine: 3,4-dimethylaniline, a primary aromatic amine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of isocyanic acid.
-
Proton Transfer: A subsequent proton transfer results in the formation of the stable, neutral this compound product.
Why is an acidic medium necessary? The acid serves two primary purposes: it catalyzes the formation of the reactive isocyanic acid and helps to solubilize the starting aniline by forming the corresponding anilinium salt, which can be beneficial in an aqueous reaction medium. The reaction relies on the equilibrium between the protonated anilinium salt and the free amine; only the free amine is nucleophilic enough to react with the isocyanic acid.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis on a standard laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) |
| 3,4-Dimethylaniline | 95-64-7 | 121.18 | 1.21 g | 10.0 |
| Potassium Isocyanate | 590-28-3 | 81.12 | 1.05 g | 13.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 1.2 mL | ~21.0 |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - |
Equipment
-
100 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and weighing balance
-
Heating mantle or hot plate
Step-by-Step Synthesis Procedure
-
Preparation of the Aniline Solution: In a 100 mL Erlenmeyer flask, combine 1.21 g (10.0 mmol) of 3,4-dimethylaniline with 25 mL of deionized water and 1.2 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline has completely dissolved. A clear, homogeneous solution should be obtained.
-
Preparation of the Isocyanate Solution: In a separate beaker, dissolve 1.05 g (13.0 mmol, 1.3 equivalents) of potassium isocyanate in 25 mL of deionized water. Gentle warming may be applied if necessary to facilitate dissolution.
-
Reaction: While stirring the aniline solution, add the potassium isocyanate solution in one portion. A white precipitate of this compound should begin to form almost immediately.
-
Reaction Completion: Continue to stir the reaction mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any unreacted salts and acetic acid.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of a hot 50:50 ethanol/water mixture until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air-dry on the filter paper. For complete drying, place the product in a desiccator or a vacuum oven at low heat (40-50 °C).
-
Yield Calculation: Weigh the final, dry product and calculate the percentage yield.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety and Handling
Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.
-
3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause damage to organs through prolonged or repeated exposure.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8][10][11]
-
Potassium Isocyanate: Harmful if swallowed. Avoid generating dust.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
General Isocyanate Hazards: While this protocol avoids direct use of volatile isocyanates, it is crucial for chemists to be aware of their general toxicity. Isocyanates are potent respiratory and skin sensitizers, and exposure can lead to occupational asthma.[3][6][7]
Analytical Characterization of this compound
Confirmation of the product's identity and purity is essential. The following data are expected for the successful synthesis of this compound (C₉H₁₂N₂O, M.W. 164.21 g/mol ).
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 152-155 °C (literature values may vary slightly). |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.2 (s, 1H, -NH-CO-), δ ~7.1 (s, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~5.8 (s, 2H, -NH₂), δ ~2.1 (s, 3H, Ar-CH₃), δ ~2.0 (s, 3H, Ar-CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~155 (C=O), δ ~137 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~120 (Ar-C), δ ~117 (Ar-C), δ ~19 (CH₃), δ ~18 (CH₃). |
| IR Spectroscopy (KBr, cm⁻¹) | ~3430-3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1300 (C-N stretch).[12][13] |
| Mass Spec. (ESI+) | m/z 165.10 [M+H]⁺, 187.08 [M+Na]⁺. |
Interpretation Notes:
-
¹H NMR: The two NH protons of the -NH-CO-NH₂ group can be distinct. The broad singlet for the -NH₂ protons and the singlet for the other NH proton are characteristic. Their chemical shifts are solvent-dependent and may exchange with D₂O.
-
IR Spectroscopy: The strong carbonyl (C=O) absorption around 1640 cm⁻¹ is a key indicator of urea formation. The presence of N-H stretching bands confirms the presence of the amine and amide functionalities.[13][14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern often involves the cleavage of the C-N bond, which can help differentiate isomers.[15]
Conclusion and Future Perspectives
The via the potassium isocyanate route is a highly reliable, efficient, and relatively safe method for laboratory applications. It provides high yields of a pure product with a straightforward workup and purification procedure. This guide has detailed the essential mechanistic underpinnings, a validated experimental protocol, and the necessary analytical controls to ensure success.
For professionals in drug development and industrial chemistry, exploring even "greener" and more atom-economical synthetic routes remains a priority. Future work in this area continues to focus on phosgene-free methods that utilize carbon dioxide (CO₂) as a direct C1 building block.[1][16][17][18][19] These processes, often requiring catalytic activation, represent the next frontier in sustainable urea synthesis, aiming to reduce hazardous waste and utilize a renewable carbon source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ionike.com [ionike.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of N-(3,4-dimethylphenyl)urea Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
The N-(3,4-dimethylphenyl)urea scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds. Its inherent ability to form key hydrogen bonding interactions, coupled with the tunable physicochemical properties afforded by substitution, has positioned it as a cornerstone in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates mechanisms of action, and provides detailed experimental protocols to empower the rational design and evaluation of next-generation therapeutics based on this versatile chemical framework.
I. Anticancer Activity: Targeting the Engines of Malignancy
This compound derivatives have demonstrated significant promise as anticancer agents, primarily through their potent inhibition of key protein kinases that drive tumor growth, proliferation, and angiogenesis.[1] This section will delve into the mechanistic underpinnings of their antitumor effects, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Raf-MEK-ERK signaling cascade.
Mechanism of Action: Inhibition of Key Kinase Signaling Pathways
Many aromatic and heterocyclic urea derivatives exhibit their anticancer properties by targeting receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases that are pivotal in tumorigenesis.[1]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] this compound derivatives have been identified as potent inhibitors of VEGFR-2. By competing with ATP for the binding site in the kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3]
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
The Raf-MEK-ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[4] Certain this compound derivatives function as inhibitors of Raf kinases, particularly B-Raf. By blocking Raf activity, these compounds prevent the phosphorylation and activation of MEK, which in turn cannot activate ERK. This disruption of the signaling cascade ultimately leads to a decrease in cell proliferation and the induction of apoptosis in cancer cells.
Caption: Inhibition of the Raf-MEK-ERK Signaling Pathway.
Structure-Activity Relationships (SAR)
The anticancer potency of this compound derivatives is significantly influenced by the nature of the substituents on the second phenyl ring. Key SAR insights include:
-
Substitution on the Terminal Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl or chloro groups, on the terminal phenyl ring often enhances anticancer activity.[5]
-
Linker Moiety: The urea linkage is crucial for activity, acting as a hydrogen bond donor and acceptor to interact with the kinase active site.
-
Overall Molecular Conformation: The relative orientation of the two phenyl rings and the planarity of the urea linkage are important for optimal binding to the target kinase.
Experimental Protocols for Anticancer Activity Evaluation
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2 or B-Raf kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[2][6][7]
Materials:
-
Recombinant human VEGFR-2 or B-Raf(V600E) kinase domain[6][8]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
ATP[6]
-
Specific substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2, MEK1 for B-Raf)[6][7]
-
Test compound dissolved in DMSO
-
Kinase-Glo® Max detection reagent[6]
-
White, opaque 96-well or 384-well plates[6]
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP (at a concentration near its Km for the respective kinase), and the specific substrate.
-
Reaction Setup:
-
To "Test Inhibitor" wells, add the diluted test compound.
-
To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add the corresponding dilution of DMSO.
-
Add the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of kinase assay buffer to the "Blank" wells.
-
Initiate the reaction by adding the master mixture to all wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[6][7]
-
Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value by fitting the data to a dose-response curve.
This colorimetric assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)[10]
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
II. Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer potential, this compound derivatives have also been investigated for their antimicrobial and anti-inflammatory properties, suggesting a broader therapeutic utility.
Antimicrobial Activity
The antimicrobial potential of urea derivatives has been explored against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.
Anti-inflammatory Activity
Certain urea derivatives have been shown to possess anti-inflammatory effects. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition represents a viable therapeutic strategy.[11]
Experimental Protocols for Antimicrobial and Anti-inflammatory Evaluation
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[11][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[11]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
III. Synthesis of this compound Derivatives
A common and straightforward method for the synthesis of this compound derivatives involves the reaction of 3,4-dimethylphenyl isocyanate with a primary or secondary amine.[14]
Caption: General Synthetic Workflow.
General Synthetic Procedure
To a stirred solution of the desired primary or secondary amine (1 equivalent) in an inert solvent such as acetone or tetrahydrofuran, 3,4-dimethylphenyl isocyanate (1 equivalent) is added dropwise at room temperature.[14] The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is typically collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the desired this compound derivative.
IV. Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation and optimization. The exploration of their antimicrobial and anti-inflammatory properties opens new avenues for their therapeutic application. The synthetic accessibility of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of novel, potent, and selective drug candidates. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates through preclinical and clinical development.
V. References
-
B-Raf IN 8: Application Notes and Protocols for In Vitro Assays. BenchChem. Available from: --INVALID-LINK--
-
Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem. Available from: --INVALID-LINK--
-
In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. BenchChem. Available from: --INVALID-LINK--
-
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem. Available from: --INVALID-LINK--
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
Synthesis of N-methyl-N-n-butylthio-N'-(3,4-dimethylphenyl)-urea. PrepChem.com. Available from: --INVALID-LINK--
-
Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds like Baumycins. BenchChem. Available from: --INVALID-LINK--
-
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem. Available from: --INVALID-LINK--
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: --INVALID-LINK--
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available from: --INVALID-LINK--
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. Available from: --INVALID-LINK--
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society. Available from: --INVALID-LINK--
-
Protocol for In Vitro Anti-inflammatory Assay of Alnusdiol. BenchChem. Available from: --INVALID-LINK--
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules. Available from: --INVALID-LINK--
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
LanthaScreen Eu kinase binding assay for BRAF Overview. Thermo Fisher Scientific. Available from: --INVALID-LINK--
-
Identification of BRAF inhibitors through in silico screening. BMC Cancer. Available from: --INVALID-LINK--
-
Urea Derivatives as Anticancer Agents. ResearchGate. Available from: --INVALID-LINK--
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: --INVALID-LINK--
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available from: --INVALID-LINK--
-
Practical synthesis of urea derivatives. Google Patents. Available from: --INVALID-LINK--
-
BRAF (V600E) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
BRAF (WT) Kinase Assay Kit. BPS Bioscience. Available from: --INVALID-LINK--
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan Journal of Chemistry. Available from: --INVALID-LINK--
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research on Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available from: --INVALID-LINK--
-
Urea, phenyl-, and. Organic Syntheses Procedure. Available from: --INVALID-LINK--
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences. Available from: --INVALID-LINK--
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. asianpubs.org [asianpubs.org]
Unraveling the Cellular Mechanisms of N-(3,4-dimethylphenyl)urea: A Technical Guide for Researchers
An In-Depth Exploration of Potential Biological Activities and Research Methodologies for a Versatile Phenylurea Scaffold
Introduction: The Phenylurea Moiety as a Privileged Scaffold in Drug Discovery
N-(3,4-dimethylphenyl)urea belongs to the substituted phenylurea class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry and agrochemicals. The urea functional group, with its capacity to form multiple stable hydrogen bonds, serves as a crucial anchor for interactions with various biological targets, thereby modulating potency and selectivity.[1][2] While this compound itself is frequently utilized as a key intermediate in the synthesis of more complex biologically active molecules,[3][4][5] its intrinsic cellular effects are less characterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action of this compound in cells. By examining the well-documented activities of structurally related phenylurea derivatives, we can infer and propose likely cellular targets and pathways for this compound, and outline experimental approaches to validate these hypotheses.
Proposed Mechanism of Action 1: Inhibition of Photosynthetic Electron Transport
A primary and well-established mechanism of action for many substituted phenylurea compounds is the inhibition of photosynthesis, specifically targeting Photosystem II (PSII).[6][7] This has led to their widespread use as herbicides.[8][9]
Molecular Target and Pathway
Phenylurea herbicides, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), act by binding to the D1 protein of the PSII complex in chloroplasts.[6][10] This binding event blocks the plastoquinone (QB) binding site, thereby interrupting the photosynthetic electron transport chain.[6] The inhibition of electron flow leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death in plants.[10]
Given the structural similarity of this compound to known photosynthetic inhibitors, it is plausible that it could exert a similar effect. The dimethylphenyl group's lipophilicity may facilitate its transport across cell and chloroplast membranes.[6]
Experimental Workflow for Assessing Photosynthetic Inhibition
Caption: Workflow for evaluating the photosynthetic inhibitory activity of this compound.
Detailed Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay
-
Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves (Spinacia oleracea L.) using differential centrifugation in a buffered sucrose solution.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer (e.g., HEPES-KOH), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Compound Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a known inhibitor like Diuron as a positive control and a solvent-only group as a negative control.
-
Measurement of PET: Expose the samples to light and monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of reduction is indicative of the PET rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value, the concentration required to inhibit PET by 50%.
Proposed Mechanism of Action 2: Kinase Inhibition in Mammalian Cells
The diaryl urea scaffold is a prominent feature in numerous clinically approved and investigational kinase inhibitors.[11][12] These compounds often target receptor tyrosine kinases (RTKs) that play critical roles in cancer cell proliferation, survival, and angiogenesis.[13]
Potential Molecular Targets and Signaling Pathways
Based on the activities of structurally related diaryl ureas, this compound could potentially inhibit various kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis. Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): Overexpression of FGFRs is linked to the development of various cancers.[11]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[11]
-
c-MET: Its activation promotes tumor metastasis and cell proliferation.[13]
The urea moiety in these inhibitors typically forms crucial hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy adjacent hydrophobic pockets.[11] The 3,4-dimethylphenyl group of the compound would likely occupy one of these hydrophobic pockets.
Signaling Pathway: Potential Inhibition of the VEGFR-2 Pathway
Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Approach: In Vitro Kinase Inhibition and Cellular Proliferation Assays
-
In Vitro Kinase Assay:
-
Utilize a panel of recombinant human kinases (e.g., VEGFR-2, FGFR1, PDGFR-β).
-
Measure kinase activity in the presence of varying concentrations of this compound using methods such as radiometric assays (e.g., ³²P-ATP incorporation) or fluorescence-based assays.
-
Determine the IC50 value for each kinase to assess potency and selectivity.
-
-
Cellular Proliferation Assay (MTT Assay):
-
Culture relevant cancer cell lines (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or cancer cell lines known to overexpress the target kinases).[11]
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, which is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance of the formazan product to quantify cell viability and determine the GI50 (concentration for 50% growth inhibition).[11]
-
Proposed Mechanism of Action 3: Anti-inflammatory and Antimicrobial Activities
Derivatives of N-aryl urea have also been reported to possess anti-inflammatory and antimicrobial properties.[14] This suggests that this compound could modulate inflammatory pathways or exhibit direct effects against microbial pathogens.
Potential Anti-inflammatory Mechanisms
-
Inhibition of Pro-inflammatory Cytokines: Some urea derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation.[14] The underlying mechanism may involve the modulation of intracellular signaling pathways that regulate the transcription of these cytokines, such as the NF-κB pathway.
Potential Antimicrobial Mechanisms
-
Enzyme Inhibition: Phenylurea compounds could potentially inhibit essential microbial enzymes. For example, a phenyl-urea derivative was found to target penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which is involved in cell wall synthesis.[15][16]
-
Disruption of Membrane Integrity: The lipophilic nature of the compound could facilitate its interaction with and disruption of microbial cell membranes.
Experimental Validation
-
Anti-inflammatory Activity:
-
Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as an in vitro model of inflammation.
-
Treat the cells with this compound prior to or concurrently with LPS stimulation.
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.
-
-
Antimicrobial Activity:
-
Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods.
-
Further mechanistic studies could involve enzyme inhibition assays with purified microbial enzymes or membrane permeability assays.
-
Quantitative Data Summary of Related Phenylurea Derivatives
| Compound Class | Biological Activity | Target(s) | IC50/GI50/MIC | Reference(s) |
| N-Aryl Urea Derivatives | Anti-inflammatory | TNF-α, IL-6 | 62-68% inhibition (TNF-α), 86-92% inhibition (IL-6) at 10 µM | [14] |
| Diarylureas | Anticancer (Kinase Inhibition) | PDGFR-β, FLT-3, KDR | 3-8 nM | [11] |
| Diarylureas | Antiproliferative (HUVECs) | - | 11.67 µM | [11] |
| N-(3,5-dimethylphenyl) Derivative | PET Inhibition | Photosystem II | ~10 µM | [6] |
| Phenylurea Derivative | Antimicrobial (S. aureus) | PBP4 | - | [15][16] |
Conclusion and Future Directions
While this compound is primarily recognized as a synthetic intermediate, the extensive biological activities of the broader phenylurea class strongly suggest its potential for direct cellular effects. The most probable mechanisms of action include the inhibition of photosynthetic electron transport, modulation of kinase signaling pathways in mammalian cells, and potential anti-inflammatory or antimicrobial activities.
This technical guide provides a framework for initiating research into the cellular mechanisms of this compound. The proposed experimental workflows and protocols offer a starting point for a systematic investigation. Future research should focus on synthesizing and testing a focused library of derivatives of this compound to establish clear structure-activity relationships for each of these potential biological activities. Such studies will be instrumental in unlocking the full therapeutic or agrochemical potential of this versatile chemical scaffold.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 6. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosynthesis involvement in the mechanism of action of diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)urea: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-dimethylphenyl)urea (CAS No. 114-79-4), a small molecule of interest within the broader class of diaryl ureas. While specific research on this particular compound is limited, this document synthesizes available information on its chemical identity, synthesis, and analytical characterization. Furthermore, by drawing upon the extensive research into structurally related diaryl ureas, we explore its potential applications in drug discovery, particularly in oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers investigating 1-(3,4-dimethylphenyl)urea and its derivatives, providing both theoretical context and practical methodologies.
Introduction and Chemical Identity
1-(3,4-Dimethylphenyl)urea, also known as N-(3,4-dimethylphenyl)urea, belongs to the class of N-arylureas, a significant pharmacophore in modern medicinal chemistry.[1] The urea moiety is a versatile functional group capable of forming multiple hydrogen bonds with biological targets, making it a privileged scaffold in drug design.[2] Diaryl ureas, in particular, have gained prominence as potent inhibitors of various protein kinases, with several compounds in this class achieving clinical success as anticancer agents.[3][4]
Table 1: Chemical Identifiers and Properties of 1-(3,4-Dimethylphenyl)urea
| Property | Value | Reference |
| CAS Number | 114-79-4 | [5] |
| IUPAC Name | 1-(3,4-dimethylphenyl)urea | N/A |
| Molecular Formula | C₉H₁₂N₂O | [5] |
| Molecular Weight | 164.21 g/mol | N/A |
| Canonical SMILES | CC1=C(C)C=C(NC(=O)N)C=C1 | N/A |
| InChI Key | QXMHXGOAGXRUNH-UHFFFAOYSA-N | N/A |
Synthesis of 1-(3,4-Dimethylphenyl)urea
The synthesis of unsymmetrical diaryl ureas like 1-(3,4-dimethylphenyl)urea can be achieved through several established synthetic routes. The most common and direct method involves the reaction of a primary amine with an isocyanate. Alternative methods, which avoid the use of potentially hazardous isocyanates, include the reaction of amines with phosgene equivalents or the carbonylation of amines.
Synthesis via Isocyanate Intermediate
This is a widely used method due to its efficiency and high yields. The synthesis proceeds in two main steps: the formation of the isocyanate from the corresponding amine, followed by the reaction with another amine to form the urea linkage.
Step 1: Synthesis of 3,4-dimethylphenyl isocyanate
-
To a solution of 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add a phosgene equivalent like triphosgene (0.4 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt, and the filtrate containing the 3,4-dimethylphenyl isocyanate is used directly in the next step.
Step 2: Synthesis of 1-(3,4-dimethylphenyl)urea
-
To the solution of 3,4-dimethylphenyl isocyanate from the previous step, add a solution of ammonia (or a suitable amine) in a compatible solvent.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Synthesis: Reaction of 3,4-Dimethylaniline Hydrochloride with Urea
This method provides a one-pot synthesis of phenylureas, avoiding the isolation of the isocyanate intermediate.[6]
-
Prepare a solution of 3,4-dimethylaniline hydrochloride (1 equivalent) and urea (1.1 equivalents) in water.
-
Heat the solution to boiling under a reflux condenser for 1.5 to 2 hours.[6]
-
During this time, the product, 1-(3,4-dimethylphenyl)urea, will begin to crystallize out of the solution.
-
After the reaction period, cool the mixture and filter the solid product by suction.
-
Wash the crystals with cold water to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization.
Biological Context and Potential Applications
While specific biological activity data for 1-(3,4-dimethylphenyl)urea is not extensively reported in the literature, the diaryl urea scaffold is a well-established pharmacophore with a wide range of biological activities.
Kinase Inhibition
Many diaryl urea derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[3][4] Compounds with this scaffold have been shown to target key kinases in oncogenic signaling pathways, such as VEGFR, PDGFR, and Raf kinases.[7][8] The urea moiety typically forms key hydrogen bond interactions with the hinge region of the kinase domain, while the aryl groups occupy adjacent hydrophobic pockets. It is plausible that 1-(3,4-dimethylphenyl)urea could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.
Antimicrobial and Anti-inflammatory Activity
Derivatives of aryl ureas have also demonstrated promising antimicrobial and anti-inflammatory properties.[1] Some studies have reported the synthesis of novel urea derivatives with significant activity against various bacterial and fungal strains. Additionally, certain aryl ureas have been investigated as anti-inflammatory agents, potentially through the inhibition of pro-inflammatory signaling pathways.[9]
Analytical Methodologies
The characterization and quantification of 1-(3,4-dimethylphenyl)urea can be performed using a variety of standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dimethylphenyl ring, the methyl groups, and the protons of the urea moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity.[11]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 1-(3,4-dimethylphenyl)urea and for its quantification in various matrices. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of synthesis reactions and for preliminary purity assessment.
Conclusion and Future Directions
1-(3,4-dimethylphenyl)urea is a readily accessible compound belonging to the medicinally important class of diaryl ureas. While specific biological data for this molecule is currently sparse, its structural features suggest it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and potential applications of 1-(3,4-dimethylphenyl)urea. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a panel of relevant targets, such as protein kinases and microbial enzymes, to fully elucidate its therapeutic potential.
References
- 1. Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea (EVT-2505694) | 2415587-02-7 [evitachem.com]
- 3. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Urea, N,N'-dimethyl-N,N'-diphenyl- [webbook.nist.gov]
- 8. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dimethyl-1,3-diphenylurea | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of 1,3-dicyclohexylurea in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(3,4-dimethylphenyl)urea: A Technical Guide for Researchers
Introduction
N-(3,4-dimethylphenyl)urea is a disubstituted urea derivative with significant potential in medicinal chemistry and drug discovery. The urea functional group is a key pharmacophore in numerous clinically approved therapies, valued for its ability to form stable hydrogen bonds with biological targets.[1][2] The 3,4-dimethylphenyl substituent provides a specific lipophilic and steric profile that can be tailored to modulate a compound's pharmacokinetic and pharmacodynamic properties. Accurate and comprehensive structural elucidation of this and similar molecules is paramount for advancing drug development programs. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this compound. The focus is not only on the data itself but also on the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Expertise & Experience: The "Why" Behind Experimental Choices in NMR
The choice of solvent and experimental parameters in NMR is critical for obtaining high-quality, interpretable spectra.
-
Solvent Selection: Urea derivatives often exhibit limited solubility in non-polar solvents like chloroform-d (CDCl₃) and may show significant hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently the solvent of choice for ureas.[3][4] Its high polarity effectively solvates the molecule, disrupting intermolecular hydrogen bonds and leading to sharper signals, particularly for the N-H protons. Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically overlap with key signals of the analyte.[5]
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer (400 MHz or higher).
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Trustworthiness: A Self-Validating System for Spectral Interpretation
The predicted ¹H and ¹³C NMR spectra of this compound are presented below. The interpretation relies on established chemical shift ranges, splitting patterns, and the electronic effects of the substituents.
¹H NMR (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | Singlet | 1H | Ar-NH -CO | The urea N-H proton attached to the aromatic ring is expected to be deshielded due to the electron-withdrawing effect of the carbonyl group and resonance with the phenyl ring. |
| ~7.15 | Singlet | 1H | Ar-H (H-2) | This aromatic proton is adjacent to the bulky urea substituent and ortho to a methyl group, leading to a distinct singlet. |
| ~7.05 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to one methyl group and meta to the other, appearing as a doublet due to coupling with H-5. |
| ~6.90 | Doublet | 1H | Ar-H (H-5) | This proton is meta to the urea group and coupled to H-6, resulting in a doublet. |
| ~5.80 | Broad Singlet | 2H | -CO-NH₂ | The terminal NH₂ protons are typically broad due to quadrupole effects of the nitrogen atom and potential exchange with trace water in the solvent. |
| ~2.15 | Singlet | 3H | Ar-CH₃ (C-4) | The methyl protons at the C-4 position. |
| ~2.10 | Singlet | 3H | Ar-CH₃ (C-3) | The methyl protons at the C-3 position. |
¹³C NMR (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~156.0 | C =O | The carbonyl carbon of the urea group is highly deshielded and appears significantly downfield. |
| ~137.0 | Ar-C -NH | The aromatic carbon directly attached to the urea nitrogen. |
| ~135.5 | Ar-C -CH₃ (C-4) | The aromatic carbon bearing the methyl group at the C-4 position. |
| ~130.0 | Ar-C -CH₃ (C-3) | The aromatic carbon bearing the methyl group at the C-3 position. |
| ~129.5 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~120.0 | Ar-C H (C-6) | Aromatic methine carbon. |
| ~117.0 | Ar-C H (C-2) | Aromatic methine carbon. |
| ~19.5 | Ar-C H₃ (C-4) | Methyl carbon at the C-4 position. |
| ~18.5 | Ar-C H₃ (C-3) | Methyl carbon at the C-3 position. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, IR spectroscopy provides definitive evidence for the urea moiety and the substituted aromatic ring.
Expertise & Experience: Causality in Sample Preparation
As this compound is a solid at room temperature, the choice of sample preparation method is crucial for obtaining a high-quality spectrum.
-
KBr Pellet Method: This is a traditional and highly effective technique for solid samples.[6][7] The sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation, and then compressed into a thin, semi-transparent pellet.[6][8] This minimizes scattering of the IR beam and produces sharp, well-defined absorption bands. It is essential to use dry KBr and to grind the sample to a particle size smaller than the wavelength of the incident IR radiation to reduce scattering losses.[9]
-
Attenuated Total Reflectance (ATR): ATR is a more modern and convenient technique that requires minimal sample preparation.[10] The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, with an evanescent wave penetrating a short distance into the sample, allowing for the measurement of its absorption spectrum.[10] This method is particularly useful for rapid screening and for samples that are difficult to grind.
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[7]
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation and Interpretation
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Amide (NH₂) |
| 3300 - 3200 | N-H Stretch | Amide (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1660 - 1640 | C=O Stretch (Amide I band) | Urea |
| 1620 - 1580 | N-H Bend (Amide II band) | Amide |
| 1550 - 1450 | C=C Stretch | Aromatic Ring |
| 850 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Aromatic |
The presence of strong absorptions in the N-H stretching region (3450-3200 cm⁻¹) and a prominent C=O stretching band (Amide I) around 1650 cm⁻¹ are definitive indicators of the urea functionality.[11] The pattern of C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹) can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives, often producing a prominent protonated molecule [M+H]⁺.[1]
Expertise & Experience: Choosing the Right Ionization Method
-
Electrospray Ionization (ESI): ESI is the preferred method for many polar, non-volatile compounds like substituted ureas.[1] It involves dissolving the sample in a suitable solvent and spraying it through a high-voltage capillary to create charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. This gentle process typically results in the observation of the intact molecular ion (or a protonated/adducted version), which directly provides the molecular weight.
-
Electron Ionization (EI): While EI is a classic and robust ionization technique, it is a high-energy process that often leads to extensive fragmentation of the molecule. This can make it difficult to observe the molecular ion peak for some compounds. However, the resulting fragmentation pattern can be highly characteristic and useful for structural elucidation, particularly for distinguishing between isomers.[12]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the formation of [M+H]⁺ ions in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
The expected molecular weight of this compound (C₉H₁₂N₂O) is 164.21 g/mol . Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 165.22.
-
Data Interpretation: Predicting the Mass Spectrum
High-Resolution ESI-MS:
-
Expected [M+H]⁺: m/z 165.0977 (Calculated for C₉H₁₃N₂O⁺)
Tandem MS (MS/MS) Fragmentation:
Further structural information can be obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). A plausible fragmentation pathway for protonated this compound involves the cleavage of the C-N bond, leading to the elimination of isocyanate.[1][13]
-
Key Fragment Ion: A characteristic fragment would be the 3,4-dimethylaniline ion at m/z 122.0964 (C₈H₁₂N⁺), resulting from the loss of isocyanic acid (HNCO) from the protonated molecule.
Integrated Spectroscopic Workflow and Data Validation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized batch of this compound.
Caption: Integrated workflow for the synthesis and spectroscopic validation of this compound.
This structured approach ensures that the identity, purity, and structure of the compound are rigorously confirmed. The IR spectrum provides a quick check for the presence of the key functional groups. Mass spectrometry confirms that the compound has the correct molecular weight. Finally, NMR spectroscopy provides the detailed atomic-level information required for unambiguous structural assignment.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a comprehensive framework for researchers, emphasizing not only the expected data but also the underlying scientific principles that guide experimental design and data interpretation. By following these protocols and understanding the causality behind them, scientists in drug discovery and development can confidently elucidate and validate the structures of novel urea derivatives, accelerating the journey from chemical synthesis to biological application.
References
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Phenylurea Scaffold: A Journey from Broad-Spectrum Herbicides to Targeted Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylurea compounds, a versatile class of molecules, have carved a unique path in the annals of chemical discovery, evolving from broad-spectrum agricultural herbicides to highly specific, life-saving cancer therapeutics. This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of these remarkable compounds. We will delve into the seminal discoveries that first brought phenylureas to the forefront, trace their development and structure-activity relationships, and elucidate the mechanistic shifts that allowed their transition from plant biology to human oncology. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, technical understanding of the core principles that have driven the journey of the phenylurea scaffold.
Part 1: The Dawn of a New Class of Herbicides - The Discovery at DuPont
The story of substituted phenylureas begins in the post-World War II era of chemical innovation. In the early 1950s, chemists at E.I. du Pont de Nemours and Company were actively screening new chemical entities for biological activity.[1] This research initiative led to a breakthrough in 1952 with the patenting of a series of aryl urea derivatives as potent herbicides.[1] A key figure in this discovery was Charles Todd, who was instrumental in the synthesis of these novel compounds.[1]
Among the first of these groundbreaking herbicides was Monuron, chemically 3-(p-chlorophenyl)-1,1-dimethylurea, introduced by DuPont in 1952.[2] Its synthesis was first described in a 1951 publication by Bucha and Todd.[2] This was closely followed by the development of Diuron, a 3,4-dichlorophenyl analog, which exhibited even greater herbicidal activity and environmental persistence.[3] These early phenylurea herbicides were revolutionary for their time, offering broad-spectrum, non-selective control of a wide range of grasses and broadleaf weeds.[2][3] Their primary application was in non-cropland areas requiring total vegetation control, such as industrial sites and railways.[2]
Structure-Activity Relationship of Early Phenylurea Herbicides
The initial success of Monuron and Diuron spurred extensive research into the structure-activity relationships (SAR) of phenylurea herbicides. The core structural requirements for herbicidal activity were quickly established:
-
A Phenyl Ring: This lipophilic group is essential for binding to the target site in the plant.
-
A Urea Moiety: The -NH-CO-N- group is critical for hydrogen bonding interactions with the target protein.
-
Substitutions on the Phenyl Ring: Halogen substitutions, particularly chlorine at the para- and di-chloro positions, were found to significantly enhance herbicidal potency.
-
Substitutions on the Terminal Nitrogen: N,N-dimethyl substitution was a common feature of the early, highly active compounds.
These early SAR studies laid the groundwork for the development of a vast arsenal of phenylurea herbicides, each with tailored properties for specific agricultural applications.
Part 2: The Molecular Mechanism of Action - Inhibition of Photosynthesis
The potent herbicidal effect of substituted phenylureas stems from their ability to inhibit a fundamental process in plant life: photosynthesis.[3][4] Specifically, these compounds act as inhibitors of Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[5][6][7]
Phenylurea herbicides bind to the D1 quinone-binding protein within the PSII complex.[6][7] This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor.[4][7] The interruption of electron flow from PSII to the plastoquinone pool halts the entire photosynthetic electron transport chain, leading to a cessation of ATP and NADPH production.[7] This ultimately starves the plant of the energy required for growth and survival.[7]
Figure 1: Mechanism of Photosystem II inhibition by substituted phenylurea herbicides.
Part 3: A Paradigm Shift - Phenylureas in Medicinal Chemistry
For decades, the story of substituted phenylureas was largely confined to the realm of agriculture. However, the inherent ability of the phenylurea scaffold to form specific, high-affinity interactions with proteins did not go unnoticed by medicinal chemists. The true paradigm shift occurred with the discovery that certain substituted diaryl ureas could act as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.
This evolution was driven by a more nuanced understanding of SAR, moving beyond the broad-spectrum activity desired in herbicides to the highly specific interactions required for targeted therapeutics. Key modifications that facilitated this transition included:
-
Introduction of a second aryl ring: This created a diaryl urea scaffold, providing additional opportunities for hydrophobic and aromatic interactions within the kinase active site.
-
Fine-tuning of substituents: The nature and position of substituents on both aryl rings became critical for achieving selectivity for specific kinase targets.
-
Incorporation of solubilizing groups: Modifications were made to improve the pharmacokinetic properties of the compounds, making them suitable for oral administration.
Sorafenib: A Landmark Phenylurea Kinase Inhibitor
A quintessential example of this evolution is Sorafenib (Nexavar®), an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.[8][9] Sorafenib's discovery was the result of a concerted effort to develop inhibitors of the RAF/MEK/ERK signaling pathway, a critical cascade that drives cell proliferation and is often hyperactivated in cancer.[10][11][12]
Sorafenib's mechanism of action is twofold:
-
Inhibition of the RAF/MEK/ERK Pathway: It directly targets and inhibits RAF kinases (both wild-type and mutant forms), thereby blocking downstream signaling and inhibiting tumor cell proliferation.[10][13][14][15][16]
-
Anti-angiogenic Effects: Sorafenib also inhibits several receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. These include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][12]
Figure 2: Mechanism of action of Sorafenib, a multi-kinase inhibitor.
Part 4: Experimental Protocols
Synthesis of a Representative Phenylurea Herbicide: Diuron
The industrial synthesis of Diuron typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine.[17]
Step 1: Formation of 3,4-Dichlorophenyl Isocyanate
A solution of 3,4-dichloroaniline in an inert solvent (e.g., toluene) is reacted with phosgene (or a safer phosgene substitute like triphosgene) in the presence of a base (e.g., triethylamine) to yield 3,4-dichlorophenyl isocyanate. The reaction is typically carried out at a controlled temperature to minimize side reactions.
Step 2: Reaction with Dimethylamine
The resulting 3,4-dichlorophenyl isocyanate solution is then treated with dimethylamine.[2][18][19] This is an exothermic reaction and is often performed at a low temperature (e.g., not exceeding 15°C) to ensure controlled reaction and high yield.[18] The product, Diuron, precipitates out of the solution and can be collected by filtration, washed, and dried.
Synthesis of a Representative Phenylurea Kinase Inhibitor: Sorafenib
The synthesis of Sorafenib is a multi-step process. A common synthetic route involves the coupling of 4-(4-aminophenoxy)-N-methyl-2-picolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3][8][9][11]
Step 1: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-picolinamide
This intermediate can be prepared through various methods, often involving the reaction of 4-chloropyridine-2-carboxylic acid with 4-aminophenol, followed by amidation with methylamine.
Step 2: Urea Formation
A solution of 4-(4-aminophenoxy)-N-methyl-2-picolinamide in a suitable solvent (e.g., pyridine) is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (or a carbamate equivalent).[3] The reaction mixture is heated to drive the reaction to completion.[3] After cooling, the crude Sorafenib is purified, typically by column chromatography, to yield the final product.[3]
Part 5: Quantitative Data
The biological activity of substituted phenylurea compounds is quantified using various in vitro and in vivo assays. For herbicides, the half-maximal effective concentration (EC50) or growth reduction (GR50) values are commonly used to express their potency. For kinase inhibitors, the half-maximal inhibitory concentration (IC50) is the standard measure of efficacy.
Table 1: Herbicidal Activity of Selected Phenylurea Compounds
| Compound | Target Weed | EC50/GR50 (µM) | Reference |
| Monuron | Chlorella vulgaris | 0.23 | [10] |
| Diuron | Lemna gibba | 0.045 | [10] |
| Linuron | Amaranthus retroflexus | 0.15 | [10] |
| Isoproturon | Alopecurus myosuroides | 0.32 | [10] |
Table 2: Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC50 (nM) | Reference |
| c-RAF | 6 | [14] |
| B-RAF (wild-type) | 22 | [14] |
| VEGFR-2 | 90 | [14] |
| PDGFR-β | 57 | [14] |
| c-KIT | 68 | [14] |
Conclusion: A Continuing Legacy of Innovation
The journey of substituted phenylurea compounds from the agricultural fields to the forefront of cancer therapy is a testament to the power of chemical innovation and the continuous evolution of our understanding of molecular interactions. The foundational discoveries at DuPont in the 1950s laid the groundwork for a class of compounds that have had a profound impact on both agriculture and medicine. The ability of the phenylurea scaffold to be finely tuned to interact with specific biological targets underscores its importance in modern drug discovery. As our knowledge of cellular signaling pathways continues to expand, it is likely that this versatile chemical entity will continue to be a source of novel therapeutic agents for years to come.
References
- 1. DuPont Central Research - Wikipedia [en.wikipedia.org]
- 2. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 3. tarjomefa.com [tarjomefa.com]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 9. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 18. CN102617407A - Method for preparing weedicide diuron - Google Patents [patents.google.com]
- 19. Synthesis of Sorafenib [journal11.magtechjournal.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(3,4-dimethylphenyl)urea
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl urea scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. The inherent ability of the urea linkage to form robust hydrogen bond networks with protein targets has established it as a privileged structure in drug design. This technical guide provides an in-depth exploration of the potential therapeutic targets of N-(3,4-dimethylphenyl)urea, a representative of this versatile chemical class. While direct biological data for this specific molecule is nascent, its structural features strongly suggest potent inhibitory activity against several key enzymes implicated in major disease pathways. This document will focus on three high-probability targets: the Raf family of serine/threonine kinases, p38 mitogen-activated protein (MAP) kinase, and soluble epoxide hydrolase (sEH). For each putative target, we will dissect the scientific rationale for engagement by an N-aryl urea, present detailed, field-proven experimental protocols for target validation, and provide a framework for interpreting the resulting data. This guide is intended to serve as a comprehensive resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this compound and structurally related compounds.
Introduction: The N-Aryl Urea Motif in Drug Discovery
The urea functional group is a remarkably versatile component in the medicinal chemist's toolkit. Its capacity to act as both a hydrogen bond donor and acceptor allows it to form stable, bidentate interactions within the binding pockets of various enzymes and receptors.[1] This property has been leveraged in the design of numerous approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] The diaryl urea scaffold, in particular, has proven to be exceptionally fruitful in the development of kinase inhibitors.[2] The prototypical example, sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers, features a central diaryl urea core that is critical for its binding to the ATP-binding site of Raf kinases.[2]
This compound, the subject of this guide, embodies the key structural features of this pharmacologically active class. The dimethylphenyl moiety provides a hydrophobic region that can engage with nonpolar pockets in a target protein, while the urea linker is primed to form key hydrogen bonds. The exploration of its potential therapeutic targets is therefore a scientifically grounded endeavor with a high probability of yielding valuable insights for drug development.
Potential Therapeutic Target I: Raf Kinases
Scientific Rationale
The Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1) are a family of serine/threonine-specific protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of the Raf kinases, often through mutations in the upstream RAS or the B-Raf gene itself, is a hallmark of many human cancers.[3][4][5] Consequently, the Raf kinases are highly validated and attractive targets for anticancer drug development.
Aryl urea-based compounds, such as sorafenib, are well-established inhibitors of Raf kinases.[2] The urea moiety typically forms hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain, while the aryl groups occupy the adjacent hydrophobic pockets. The 3,4-dimethylphenyl group of this compound is structurally analogous to the substituted phenyl rings found in many potent Raf inhibitors, suggesting it could favorably occupy the hydrophobic pocket of the ATP-binding site.
Experimental Workflow for Target Validation
The following workflow outlines the key steps to determine if this compound inhibits Raf kinase activity.
Caption: Experimental workflow for validating Raf kinase inhibition.
Detailed Experimental Protocol: In Vitro c-Raf Kinase Assay
This protocol is adapted from commercially available c-Raf kinase assay kits (e.g., from BPS Bioscience) which provide the necessary reagents.[6][7][8][9][10]
Materials:
-
c-Raf Kinase Assay Kit (containing recombinant c-Raf enzyme, kinase substrate, ATP, and kinase assay buffer)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well microplate
-
Luminometer
-
Multichannel pipettes
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase reaction components according to the manufacturer's instructions. This typically includes the kinase assay buffer, ATP, and the kinase substrate.
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the diluted c-Raf enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the incubation, add the detection reagent (e.g., a reagent that measures ADP production via a luciferase-based reaction) to each well as per the kit's protocol.
-
Incubate for the recommended time at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Summary Table:
| Compound | c-Raf IC50 (nM) |
| This compound | To be determined |
| Sorafenib (Positive Control) | Expected low nM |
Potential Therapeutic Target II: p38 Mitogen-Activated Protein (MAP) Kinase
Scientific Rationale
p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[11] They play a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[12] Dysregulation of the p38 MAPK pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[12]
Diaryl urea compounds have been identified as potent inhibitors of p38α MAP kinase.[13][14][15] These inhibitors, such as BIRB-796, bind to a unique allosteric site on the kinase, stabilizing an inactive conformation.[13] The binding is characterized by key hydrogen bonding interactions between the urea moiety and the protein backbone. The structural characteristics of this compound make it a plausible candidate for binding to this allosteric pocket.
Experimental Workflow for Target Validation
The following workflow details the process for assessing the inhibitory effect of this compound on p38 MAP kinase.
Caption: Workflow for validating p38 MAP kinase inhibition.
Detailed Experimental Protocol: In Vitro p38 MAP Kinase Assay
This non-radioactive assay protocol is based on commercially available kits (e.g., from Cell Signaling Technology) that utilize an immunoprecipitation and Western blot-based detection method.[11][16]
Materials:
-
p38 MAP Kinase Assay Kit (containing immobilized phospho-p38 MAPK antibody, ATF-2 fusion protein, kinase buffer, and ATP)
-
Cell lysate from cells stimulated to activate p38 (e.g., UV-treated NIH/3T3 cells)
-
This compound
-
DMSO
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody: Phospho-ATF-2 (Thr71) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation of p38 MAP Kinase:
-
Incubate cell lysates with the immobilized phospho-p38 MAPK antibody overnight at 4°C to capture the activated kinase.
-
Wash the antibody-bead complex several times to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the bead pellet in kinase buffer.
-
Add 1 µg of ATF-2 fusion protein and 100 µM ATP to the reaction.
-
Add this compound at various concentrations (or DMSO as a control).
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and centrifuge to pellet the beads.
-
-
Western Blotting:
-
Load the supernatants onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with the Phospho-ATF-2 (Thr71) primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensity using densitometry.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Data Summary Table:
| Compound | p38 MAPK IC50 (µM) |
| This compound | To be determined |
| BIRB-796 (Positive Control) | Expected low µM |
Potential Therapeutic Target III: Soluble Epoxide Hydrolase (sEH)
Scientific Rationale
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, anti-hypertensive, and analgesic properties.[17] By hydrolyzing EETs to their less active diol counterparts, sEH reduces the beneficial effects of these endogenous mediators.[17] Inhibition of sEH is therefore a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain.[18]
Urea and carbamate derivatives are among the most potent classes of sEH inhibitors discovered to date.[19] The urea moiety of these inhibitors forms key hydrogen bonds with the catalytic triad of the enzyme.[18] The hydrophobic substituents on the urea occupy lipophilic pockets within the active site. The 3,4-dimethylphenyl group of this compound is a suitable hydrophobic moiety that could contribute to high-affinity binding to sEH.
Experimental Workflow for Target Validation
The following workflow outlines the process for determining the inhibitory activity of this compound against soluble epoxide hydrolase.
Caption: Workflow for validating soluble epoxide hydrolase inhibition.
Detailed Experimental Protocol: Fluorometric sEH Inhibitor Screening Assay
This protocol is based on commercially available sEH inhibitor screening kits (e.g., from Cayman Chemical) that utilize a fluorogenic substrate.[20][21][22]
Materials:
-
sEH Inhibitor Screening Assay Kit (containing recombinant sEH enzyme, fluorogenic substrate, and assay buffer)
-
This compound
-
DMSO
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in assay buffer.
-
-
Assay Setup:
-
Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the diluted sEH enzyme to all wells except for the background control wells.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic sEH substrate to all wells.
-
Immediately begin measuring the fluorescence in a kinetic mode, with readings every minute for 30 minutes at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).
-
-
Data Analysis:
-
Determine the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Summary Table:
| Compound | sEH IC50 (nM) |
| This compound | To be determined |
| AUDA (Positive Control) | Expected low nM |
Conclusion and Future Directions
This compound possesses the quintessential structural features of a pharmacologically active N-aryl urea. Based on extensive precedent in the medicinal chemistry literature, this compound is a prime candidate for inhibiting key enzymes in critical disease pathways. This guide has provided a detailed roadmap for investigating its potential activity against Raf kinases, p38 MAP kinase, and soluble epoxide hydrolase. The experimental protocols outlined herein are robust, well-validated, and readily implementable in a standard biomedical research laboratory.
Positive results from these initial screening assays would warrant further investigation, including determination of the mode of inhibition, selectivity profiling against a broader panel of related enzymes, and evaluation in more complex cellular and in vivo models of disease. The exploration of the therapeutic potential of this compound and its analogues represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. c-Raf Kinase Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 10. c-RAF (Y340D, Y3341D) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors [mdpi.com]
- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Introduction: A Chemist's Perspective on N-(3,4-dimethylphenyl)urea
An In-Depth Technical Guide to the Safe Handling of N-(3,4-dimethylphenyl)urea
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 114-79-4; Molecular Formula: C₉H₁₂N₂O) is a substituted urea compound that serves as a valuable intermediate in organic synthesis.[1] For professionals in research and drug development, the utility of such building blocks is immense, but this utility must be paired with a rigorous and informed approach to safety. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causality-driven understanding of the necessary handling protocols. As scientists, we understand that true safety lies not in merely following rules, but in comprehending the principles behind them. This document is structured to provide that understanding, ensuring that every protocol is a self-validating system of safety and scientific integrity.
Section 1: Hazard Profile and Toxicological Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, a reliable hazard assessment can be constructed by examining the data for structurally similar urea compounds. Substituted ureas can present hazards ranging from mild irritation to more significant toxicity with repeated exposure.[2]
Key Hazard Considerations:
-
Acute Toxicity: While many simple ureas are not classified as acutely toxic, some substituted phenylureas can be harmful if swallowed, inhaled, or absorbed through the skin. For instance, N,N-Dimethyl Urea has an acute oral LD50 of 4000 mg/kg in rats, indicating relatively low acute toxicity.[2] However, it is prudent to treat this compound with caution and assume it may be harmful.
-
Skin and Eye Irritation: As a solid powder, the primary risk is mechanical irritation to the eyes.[3] Prolonged skin contact may also lead to irritation.[2] Immediate and thorough washing is the most effective countermeasure.[4]
-
Inhalation: Inhalation of dust can irritate the respiratory tract.[5] It is crucial to minimize dust generation during handling.[6]
-
Chronic Effects: For some urea derivatives, repeated or prolonged exposure can lead to target organ damage, affecting the kidneys, liver, and nervous system.[2]
Based on data for analogous compounds, this compound is not currently classified as a hazardous substance according to US OSHA Hazard Communication Standards (29 CFR 1910.1200).[6] However, this does not imply the absence of risk, and adherence to good laboratory practice is essential.
Section 2: Physicochemical Properties
Understanding a compound's physical and chemical properties is fundamental to its safe handling. These characteristics dictate appropriate storage conditions, spill response, and fire-fighting measures.
| Property | Value | Source |
| CAS Number | 114-79-4 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.204 g/mol | [1] |
| Appearance | Solid powder | [6] |
| Melting Point | Data not available for this specific compound. For comparison, 1,3-Dimethylurea melts at 101-105 °C. | [6] |
| Boiling Point | Data not available for this specific compound. For comparison, 1,3-Dimethylurea boils at 268-270 °C. | [6] |
| Solubility | Ureas exhibit variable water solubility. N,N'-Dimethylurea is highly soluble, while others are less so.[6][7] | |
| Stability | Stable under recommended storage conditions.[3] | |
| Reactivity | Incompatible with strong oxidizing agents.[6][8] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][6][8] |
Section 3: Core Protocols for Safe Handling and Storage
The foundation of laboratory safety is the implementation of robust, well-understood protocols. The following procedures are designed to minimize exposure and mitigate risk during the routine handling of this compound.
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling solid chemical reagents like this compound.
Caption: PPE selection decision tree for handling this compound.
Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent cross-contamination.
-
Preparation : Before handling the compound, ensure your work area, typically a chemical fume hood, is clean and uncluttered. Don the required PPE as determined by your risk assessment (lab coat, safety goggles, nitrile gloves).
-
Weighing : When weighing the solid, perform the task on a weigh paper or in a tared container within the fume hood or a ventilated balance enclosure to contain any dust. Avoid creating dust clouds by handling the material gently.[3]
-
Transfer : Use a spatula to transfer the solid. If transferring to a flask containing solvent, add the solid slowly to prevent splashing.
-
Post-Handling : After use, securely close the container.[6]
-
Decontamination : Clean any contaminated surfaces thoroughly. Dispose of contaminated weigh papers and gloves in the appropriate solid chemical waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Storage Requirements
Proper storage is critical for maintaining the chemical's integrity and ensuring safety.
-
Location : Store in a dry, cool, and well-ventilated area.[5][6]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[6] The compound is noted as being potentially air-sensitive.[6]
-
Incompatibilities : Segregate from strong oxidizing agents.[6][8]
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.
Accidental Exposure Response Workflow
The following workflow outlines the immediate actions to be taken in the event of personal exposure.
Caption: Immediate response workflow for accidental exposure.
Detailed First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Get medical attention.[4][6][8]
-
Skin Contact : Remove any contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.[3][4]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8]
Accidental Release (Spill) Protocol
-
Evacuate and Secure : Alert others in the area. Ensure the area is well-ventilated. Remove all sources of ignition.[9][10]
-
Assess and Don PPE : Before cleaning, assess the size of the spill. Ensure you are wearing appropriate PPE, including a respirator if the spill has generated significant dust.
-
Containment and Cleanup : For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3][6] Do not use water to clean up the bulk material, as this could create a solution that spreads the contamination.
-
Final Decontamination : Once the bulk material is removed, decontaminate the area with a soap and water solution.[7]
-
Waste Disposal : Dispose of the collected material and all contaminated cleaning supplies as hazardous chemical waste according to your institution's guidelines.
Section 5: Fire and Explosion Hazard Data
-
Flammability : The material may be combustible at high temperatures.[2] Finely dispersed dust can form explosive mixtures with air.[5][9]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][6] For fires involving nitrate-based fertilizers, which share some properties with urea, using plenty of water is recommended, while chemical extinguishers or foam may be ineffective.[11]
-
Fire-Fighting Procedures : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8] They should fight the fire from upwind to avoid inhaling toxic fumes.[11]
-
Hazardous Combustion Products : Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][6][8]
Conclusion: A Culture of Safety
The safe handling of this compound, like any laboratory chemical, is rooted in a comprehensive understanding of its properties and potential hazards. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently utilize this compound while upholding the highest standards of laboratory safety. This proactive, knowledge-based approach ensures that scientific advancement and personal safety proceed hand-in-hand.
References
- 1. scbt.com [scbt.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. file.echemi.com [file.echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N'-DIMETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 1,3-DIPHENYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fertilizerseurope.com [fertilizerseurope.com]
The N,N'-Diarylurea Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N,N'-diarylurea moiety has firmly established itself as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery. This scaffold is at the heart of numerous clinically approved drugs and a plethora of investigational agents, demonstrating a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive exploration of N,N'-diarylurea derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications. We will dissect the causal relationships behind experimental designs and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutics based on this exceptional chemical framework.
The Ascendance of a Privileged Scaffold: An Introduction
The journey of N,N'-diarylureas in medicinal chemistry has been nothing short of remarkable. From their initial exploration, these compounds have consistently demonstrated the ability to interact with a wide array of biological targets, a characteristic attributed to the unique electronic and steric properties of the urea linkage.[4] The two NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, enabling a triad of interactions that facilitate potent and often selective binding to protein targets.[4] This guide will navigate the multifaceted world of N,N'-diarylurea derivatives, with a particular focus on their cornerstone application in oncology, while also exploring their emerging roles in combating infectious and inflammatory diseases.
The Engine of Discovery: Synthetic Strategies for N,N'-Diarylureas
The accessibility and modularity of synthetic routes to N,N'-diarylureas have been pivotal to their success in drug discovery. The ability to readily introduce diverse aryl and heteroaryl moieties allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
General Synthetic Workflow
The most prevalent and versatile method for the synthesis of unsymmetrical N,N'-diarylureas involves the reaction of an arylamine with an aryl isocyanate. However, due to the hazardous nature of isocyanates, in situ generation from less toxic precursors is often preferred in laboratory and industrial settings. A common and effective approach utilizes phosgene equivalents like triphosgene.[3]
Caption: General workflow for the synthesis of N,N'-diarylurea derivatives.
Detailed Experimental Protocol: Synthesis of Sorafenib
To provide a tangible and reproducible example, here is a detailed, step-by-step protocol for the synthesis of Sorafenib, a clinically approved multi-kinase inhibitor. This protocol is adapted from established literature procedures.[1][5][6][7][8]
Objective: To synthesize 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide (Sorafenib).
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Isocyanate Formation (in situ): Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine (2.0 eq). In a separate flask, prepare a solution of triphosgene (0.33 eq) in anhydrous THF. Add the triphosgene solution dropwise to the aniline solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Urea Formation: In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture containing the in situ generated isocyanate at 0 °C.
-
Completion of Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford Sorafenib as a solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
N,N'-Diarylureas in Oncology: A Paradigm of Targeted Therapy
The most profound impact of N,N'-diarylurea derivatives has been in the field of oncology. Their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways dysregulated in cancer, has led to the development of several life-extending therapies.[4]
Mechanism of Action: Kinase Inhibition
N,N'-diarylureas primarily function as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, conferring a higher degree of selectivity compared to ATP-competitive Type I inhibitors. The urea moiety forms crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by N,N'-diarylurea derivatives.
Prominent Anticancer Agents
-
Sorafenib: The trailblazer in this class, Sorafenib is a multi-kinase inhibitor targeting Raf kinases (B-Raf and c-Raf) and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[9] Its dual action of inhibiting tumor cell proliferation and angiogenesis has made it a standard of care for advanced renal cell carcinoma and hepatocellular carcinoma.[9]
-
Regorafenib: A structural analogue of Sorafenib, Regorafenib exhibits a broader kinase inhibition profile, including activity against TIE2 and FGFR.[5] It is approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[5]
Structure-Activity Relationship (SAR) in Anticancer Diarylureas
Extensive SAR studies have elucidated key structural features that govern the anticancer activity of N,N'-diarylureas.
| Compound Series/Modification | Key Findings | IC50/Activity Data | Reference(s) |
| Sorafenib Analogues | The 4-chloro-3-(trifluoromethyl)phenyl group is crucial for potent B-Raf inhibition. The picolinamide moiety enhances solubility and pharmacokinetic properties. | Sorafenib IC50 (B-Raf): 6 nM | [9] |
| Pyridine-containing Derivatives | Introduction of a pyridine ring can enhance VEGFR-2 inhibitory activity. Specific substitutions on the pyridine ring are critical. | Compound 7 IC50 (VEGFR-2): 0.14 nM (Sorafenib: 0.48 nM) | [9] |
| Indazole-based Derivatives | Aminoindazole substitutions can lead to potent anti-proliferative activity, sometimes with reduced VEGFR-2 inhibition. | IC50 values against A549 and SMMC-7721 cells ranging from 0.28 to 15.81 µM. | [9] |
| Amide vs. Ester Linker | Replacing an ester linker with an amide group between the central and distal phenyl rings generally enhances antiproliferative activity. | Compound 6a (amide): IC50 = 2.566 µM (A549); Compound 9a (ester): IC50 = 99.67 µM (A549) | [10] |
Experimental Protocols for Anticancer Evaluation
Protocol 1: In Vitro B-Raf Kinase Inhibition Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against B-Raf kinase.[11][12][13][14]
Materials:
-
Recombinant active B-Raf (V600E mutant is commonly used)
-
MEK1 substrate
-
ATP
-
Test compound (N,N'-diarylurea derivative)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme and Inhibitor Addition: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add 5 µL of diluted B-Raf enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP. The final ATP concentration should be close to its Km for B-Raf.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents to measure the amount of ADP produced.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the test compound concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Beyond Oncology: Expanding Therapeutic Horizons
The versatile nature of the N,N'-diarylurea scaffold has prompted its investigation in a range of other therapeutic areas.
Antibacterial Activity
Several N,N'-diarylurea derivatives have demonstrated potent activity against drug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[8][12][17]
| Compound Series | Target/Organism | Key SAR Findings | MIC/IC50 Data | Reference(s) |
| Substituted Diarylureas | MRSA, MRSE, VRE | Electron-withdrawing groups on one of the aryl rings can enhance activity. | Compound 2h : MIC = 1.29 µM (VRE) | [17] |
| PK150 (Sorafenib Derivative) | MRSA | Targets signal peptidase IB (SpsB) and menaquinone biosynthesis. | MIC = 0.3 µM (MSSA) | [2] |
| SCB-24 | MRSA | Specific substitutions on both aryl rings are critical for potent activity. | MIC = 0.0625-0.125 µg/mL | [19][20] |
Antiviral and Anti-inflammatory Potential
N,N'-diarylureas have also been explored as antiviral and anti-inflammatory agents. Some derivatives have shown inhibitory activity against viruses such as Zika virus and Dengue virus.[1] In the realm of inflammation, certain diaryl-1,2,4-triazoles bearing an N-hydroxyurea moiety have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[21]
| Compound Series | Target/Activity | Key SAR Findings | IC50 Data | Reference(s) |
| Diarylureas against Zika Virus | Zika Virus Inhibition | Specific substitution patterns on the aryl rings are crucial for picomolar potency. | Compound 25 : IC50 = 85.1 pM | [1][2] |
| Diaryl-1,2,4-triazoles | COX-2/5-LOX Inhibition | The N-hydroxyurea moiety is a key pharmacophore for dual inhibition. | Compound 15e : IC50 (COX-2) = 0.12 µM; IC50 (5-LOX) = 0.45 µM | [21] |
Emerging Applications in Neurodegenerative Diseases
Preliminary research suggests that N,N'-diarylurea derivatives may have therapeutic potential in neurodegenerative disorders. For instance, certain 1,4-diurea-substituted aromatic derivatives have been shown to selectively inhibit the oligomer formation of α-synuclein, a protein implicated in Parkinson's disease.[22][23] This area of research is still in its early stages but holds promise for the development of novel disease-modifying therapies.
Conclusion and Future Perspectives
The N,N'-diarylurea scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective modulators of a diverse range of biological targets. Its success is rooted in a combination of favorable synthetic accessibility, modularity, and the unique hydrogen bonding capabilities of the urea linkage. While the impact of N,N'-diarylureas in oncology is well-established, their therapeutic potential in infectious diseases, inflammation, and neurodegenerative disorders is an exciting and rapidly evolving field of investigation. Future research will undoubtedly focus on the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the legacy of the N,N'-diarylurea as a truly privileged scaffold in medicinal chemistry.
References
- 1. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tarjomefa.com [tarjomefa.com]
- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1,4-Diurea- and 1,4-Dithiourea-Substituted Aromatic Derivatives Selectively Inhibit α-Synuclein Oligomer Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of N-(3,4-dimethylphenyl)urea
Introduction: The Significance of N-(3,4-dimethylphenyl)urea Quantification
This compound is a chemical compound that finds application in various industrial and research sectors. As a substituted urea, it may be utilized as a synthetic intermediate in the manufacturing of more complex molecules, including pharmaceuticals and agrochemicals. Its accurate quantification is paramount for process optimization, quality control of final products, and for understanding its pharmacokinetic and pharmacodynamic properties in drug development. Furthermore, given that some phenylurea derivatives are used as herbicides, sensitive analytical methods are crucial for environmental monitoring and residue analysis in food products.
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound in various matrices. We will delve into the principles and practical execution of three powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be self-validating and are grounded in established scientific principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the bedrock of analytical method development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics from its structure and data from closely related analogs.
| Property | Estimated/Inferred Value | Rationale/Source |
| CAS Number | 114-79-4 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂N₂O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 164.20 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Approx. 140-150 °C | Based on similar substituted phenylureas. (3-Methylphenyl)urea has a melting point of 142 °C.[2] |
| Boiling Point | > 250 °C | Substituted ureas generally have high boiling points. N,N'-dimethylurea boils at 268-270 °C. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, acetonitrile, and DMSO. | The phenyl group imparts hydrophobicity, while the urea moiety allows for some hydrogen bonding. Phenylurea herbicides are known to be soluble in organic solvents.[3] |
| UV Absorbance (λmax) | Approx. 240-250 nm | Phenylurea herbicides are typically monitored at around 245 nm.[4] The dimethylphenyl group is expected to have a similar chromophore. |
| pKa | Weakly basic | The urea functional group can be protonated under acidic conditions. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound, particularly in less complex matrices such as pharmaceutical formulations or for monitoring reaction kinetics. The underlying principle is the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds like this compound. The hydrophobic C18 chains interact with the nonpolar dimethylphenyl group, providing good retention.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is a standard choice for reversed-phase HPLC. The organic solvent (acetonitrile or methanol) acts as the strong eluent, and its proportion is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[5]
-
Detection Wavelength: Based on the UV absorbance of similar phenylurea compounds, a detection wavelength in the range of 240-250 nm is expected to provide good sensitivity.[4] It is crucial to determine the empirical λmax of this compound by running a UV scan of a standard solution.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Quantification
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Urine): A sample cleanup step is necessary to remove interfering substances. Protein precipitation is a common approach. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or empirically determined λmax) |
-
Data Analysis:
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices where high sensitivity and selectivity are required, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly specific detection capabilities of a tandem mass spectrometer. The analyte is first separated by HPLC, then ionized, and the specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly selective and sensitive method for quantification.
Causality Behind Experimental Choices
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for urea compounds, as the urea moiety can be readily protonated to form the [M+H]⁺ ion.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and detecting a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances selectivity.
-
Sample Preparation: Due to the high sensitivity of LC-MS/MS, thorough sample cleanup is critical to minimize matrix effects, which can cause ion suppression or enhancement.[6] Solid-Phase Extraction (SPE) is often preferred for complex matrices as it provides a cleaner extract compared to simple protein precipitation.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol for LC-MS/MS Quantification
-
Preparation of Standards and Internal Standard:
-
Prepare calibration standards of this compound as described for the HPLC-UV method.
-
Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., this compound-d7). If unavailable, a structurally similar compound with a different mass can be used. Prepare a stock solution of the IS.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of the sample (e.g., plasma), add the internal standard.
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| LC System | UHPLC system for fast analysis |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined empirically by infusing a standard solution. For C₉H₁₂N₂O (MW 164.20), the precursor ion [M+H]⁺ would be m/z 165.2. Product ions would result from fragmentation of the urea or dimethylphenyl moiety. |
-
Data Analysis:
-
Analyze the samples using the optimized LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like other urea derivatives, is polar and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability.[7][8]
Causality Behind Experimental Choices
-
Derivatization: Silylation or acylation are common derivatization techniques for compounds with active hydrogens, such as the amine groups in urea. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar. Acylating agents like trifluoroacetic anhydride (TFAA) introduce a perfluoroacyl group, which also enhances volatility.
-
GC Separation: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.
-
MS Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol for GC-MS Quantification
-
Sample Preparation and Derivatization (Silylation):
-
Extract this compound from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).
-
Evaporate the extract to complete dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a catalyst/solvent (e.g., pyridine).
-
Seal the vial tightly and heat at 60-70 °C for 60 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte |
-
Data Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the derivatized this compound peak based on its retention time and the presence of characteristic ions.
-
Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.
-
Quantify the analyte in the samples using the calibration curve.
-
Method Validation
For all the described methods, a thorough validation according to the International Council for Harmonisation (ICH) guidelines or equivalent regulatory standards is essential to ensure the reliability of the results. Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a reliable and accessible method for simpler matrices. For complex biological samples requiring high sensitivity and selectivity, LC-MS/MS is the preferred technique. GC-MS, following a necessary derivatization step, provides an alternative with high chromatographic resolution. The detailed protocols and the underlying scientific rationale provided in this guide are intended to empower researchers and scientists to develop and validate robust and reliable analytical methods for the accurate quantification of this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Framework for Evaluating the Antiproliferative Activity of N-(3,4-dimethylphenyl)urea
Introduction
The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several approved anticancer drugs.[1][2] Many urea-containing compounds exert their effects by inhibiting key signaling proteins, such as protein kinases, which are crucial for cell proliferation and survival.[3][4] N-(3,4-dimethylphenyl)urea is a simple diaryl urea derivative. While extensive antiproliferative data for this specific molecule is not widely published, its structural class warrants investigation. Structurally related compounds have demonstrated significant antiproliferative effects, often through the modulation of critical cell signaling cascades like the Raf/MEK/ERK pathway.[3][4][5][6]
This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound as a potential antiproliferative agent. It is designed for researchers in oncology, drug discovery, and cell biology to guide the assessment of the compound's cytotoxic and cytostatic effects on cancer cell lines. The methodologies described herein are foundational and can be adapted for a wide range of small molecules.
Principle of the MTT Assay
The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for assessing cell viability.[7][8] The core principle relies on the activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.[8][9] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[9] A reduction in the colorimetric signal in treated cells compared to untreated controls indicates a loss of viability or inhibition of proliferation.
Materials and Reagents
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[8]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile microtubes and reagent reservoirs
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm optional)
Protocol 1: Preparation of this compound Stock Solution
Scientist's Note: Urea-based compounds often have limited aqueous solubility.[10] DMSO is the recommended solvent for creating a high-concentration stock solution, which can then be serially diluted in a culture medium for experiments. The final concentration of DMSO in the culture wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Calculate Mass: Determine the mass of this compound required to prepare a 10 mM stock solution. (Molecular Weight: 164.21 g/mol ).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated mass of the compound in cell culture-grade DMSO. For example, dissolve 1.642 mg in 1 mL of DMSO to yield a 10 mM stock.
-
Ensure Complete Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microtubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use.
Protocol 2: Cell Culture and Seeding for Antiproliferative Assay
-
Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with a complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS, and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with a complete medium, collect the cells, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells per well) in a complete medium.
-
Plate Cells: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Pro-Tip: To avoid the "edge effect," refrain from using the outermost wells of the plate for experimental data. Fill them with 100 µL of sterile PBS or medium to maintain humidity.
-
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere and resume logarithmic growth.[11]
Protocol 3: MTT Assay for Cell Viability
-
Prepare Drug Dilutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock. Prepare a series of 2X working concentrations by serially diluting the stock in a serum-free or low-serum medium. For a final concentration range of 1 µM to 100 µM, you would prepare 2X solutions from 2 µM to 200 µM.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions to the appropriate wells.
-
Controls (Crucial for data integrity):
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest drug concentration. This represents 100% viability.
-
Medium Blank: Wells containing only the medium (no cells) to measure background absorbance.
-
-
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (for a final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of the MTT Solubilization Solution to each well.[9]
-
Incubate and Read: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Experimental Workflow Visualization
Caption: Experimental workflow for assessing antiproliferative activity.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the medium blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula[12]:
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration. This typically generates a sigmoidal (S-shaped) curve.[13]
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the curve and determine the IC50 value.[14][15] The IC50 is the concentration of the compound that inhibits cell viability by 50%.
Sample Data Presentation
The results should be summarized in a clear, tabular format, presenting the IC50 values across different cell lines and time points.
| Cell Line | Treatment Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) (e.g., Doxorubicin) |
| HeLa | 48 | [Experimental Value] | [Experimental Value] |
| A549 | 48 | [Experimental Value] | [Experimental Value] |
| MCF-7 | 48 | [Experimental Value] | [Experimental Value] |
| HeLa | 72 | [Experimental Value] | [Experimental Value] |
Discussion of Potential Mechanisms
Many urea-based anticancer agents function as Type II kinase inhibitors.[1] A primary mechanism for related compounds is the inhibition of the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway).[16][17] This pathway is a central regulator of cell proliferation, differentiation, and survival.[18][19] Growth factor signaling activates Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf). Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell cycle progression.[17][20]
Given its structure, it is plausible that this compound could inhibit one of the kinases in this cascade, such as B-Raf or c-Raf.[3] Inhibition would block downstream signaling, leading to cell cycle arrest and a decrease in proliferation, which would be observed as reduced viability in the MTT assay.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the Raf/MEK/ERK pathway.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; "Edge effect" on the plate; Incomplete formazan solubilization. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using outer wells for experiments; Increase shaking time after adding the solubilization solution. |
| Low signal or high background | Cell number too low/high; Contamination (bacterial/yeast); MTT reagent degraded. | Optimize cell seeding density for your specific cell line; Check cultures for contamination[11]; Prepare fresh MTT solution and store it protected from light. |
| No dose-response observed | Compound is inactive at tested concentrations; Compound precipitated out of solution; Incorrect dilution series. | Test a wider and higher concentration range; Visually inspect the medium in treated wells for any precipitate after adding the compound; Double-check all calculations and pipetting steps for the serial dilution. |
| Vehicle control shows toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in all wells is below 0.5% (ideally ≤0.1%). If the compound requires higher DMSO for solubility, run a separate DMSO dose-response curve to determine its toxicity threshold for your cell line. |
References
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. youtube.com [youtube.com]
- 16. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]
- 20. pnas.org [pnas.org]
Application of N-(3,4-dimethylphenyl)urea in Agrochemical Research: A Technical Guide
Introduction: The Role of Phenylureas in Modern Agrochemicals
N-(3,4-dimethylphenyl)urea is a member of the phenylurea class of chemical compounds. This class is of significant interest in agrochemical research due to the broad spectrum of biological activities exhibited by its derivatives, which have been successfully developed into commercial herbicides, insecticides, and fungicides.[1] The core structure of phenylurea provides a versatile scaffold for chemical modification, allowing for the fine-tuning of activity, selectivity, and environmental fate. While this compound itself may not be a widely commercialized end-product, its role as a key synthetic intermediate and a model compound for structure-activity relationship (SAR) studies is of paramount importance to researchers and drug development professionals in the agrochemical sector.[2][3] This guide provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols for the evaluation of this compound in an agrochemical context.
Synthesis of this compound: A Reliable Laboratory-Scale Protocol
The synthesis of this compound can be reliably achieved through the reaction of 3,4-dimethylaniline with a cyanate source in an acidic aqueous medium. This method is advantageous due to its relatively mild conditions and the ready availability of the starting materials. The following protocol is adapted from established methods for the synthesis of arylureas.[4]
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
3,4-dimethylaniline
-
Sodium cyanate (NaOCN)
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Melting point apparatus
-
Analytical balance
Procedure:
-
Preparation of the Amine Salt Solution: In a beaker, dissolve 3,4-dimethylaniline in a solution of glacial acetic acid and water. A gentle warming to approximately 35°C can aid in dissolution.
-
Preparation of the Cyanate Solution: In a separate beaker, dissolve sodium cyanate in water, also warming to about 35°C.
-
Reaction Initiation: While stirring the 3,4-dimethylaniline acetate solution, slowly add a small portion of the sodium cyanate solution. The appearance of a white crystalline precipitate indicates the initiation of the reaction.
-
Reaction Completion: Once precipitation has started, add the remainder of the sodium cyanate solution more rapidly with vigorous stirring. A noticeable rise in temperature is expected.
-
Crystallization and Isolation: Continue stirring the resulting thick suspension for 10-15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete crystallization.
-
Filtration and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid product thoroughly with cold deionized water to remove any unreacted salts and acetic acid.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. For higher purity, the product can be recrystallized from an ethanol-water mixture.
-
Characterization: Determine the melting point of the purified product and, if desired, confirm its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Outcome: This procedure should yield this compound as a white to off-white crystalline solid. The yield and purity should be assessed to ensure the quality of the synthesized compound for subsequent biological assays.
Caption: Workflow for the synthesis of this compound.
Herbicidal Applications: Inhibition of Photosynthesis
The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[1][5] These compounds bind to the D1 protein in the PSII complex, blocking the electron transport chain and leading to the production of reactive oxygen species, which ultimately results in cell death.[5] The 3,4-disubstitution on the phenyl ring is known to be favorable for high inhibitory activity on PSII electron transfer.[1]
Protocol 2: Pre-Emergence Herbicidal Activity Assay
This protocol is designed to evaluate the herbicidal effect of this compound when applied to the soil before weed emergence.
Materials and Reagents:
-
This compound
-
Acetone (or other suitable solvent)
-
Non-ionic surfactant
-
Seeds of a model weed species (e.g., cress, ryegrass)
-
Pots filled with a standardized soil mix
-
Controlled environment growth chamber
-
Calibrated sprayer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions to test a range of concentrations. Add a non-ionic surfactant to each dilution according to standard practices.
-
Sowing of Seeds: Sow a predetermined number of seeds of the target weed species in each pot.
-
Herbicide Application: Evenly apply the test solutions to the soil surface of the respective pots using a calibrated sprayer. Include a control group treated only with the solvent and surfactant.
-
Incubation: Place the pots in a controlled environment growth chamber with appropriate light, temperature, and humidity for seed germination and growth.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the surviving plants.
-
Data Analysis: Calculate the percentage of inhibition for each concentration compared to the control. Determine the EC₅₀ (effective concentration for 50% inhibition) value through regression analysis.
Protocol 3: Post-Emergence Herbicidal Activity Assay
This assay assesses the herbicidal efficacy of this compound when applied to emerged and actively growing weeds.
Materials and Reagents:
-
Same as for the pre-emergence assay.
-
Young, healthy seedlings of a model weed species.
Procedure:
-
Seedling Preparation: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Herbicide Application: Apply the prepared test solutions of this compound evenly over the foliage of the seedlings using a calibrated sprayer.
-
Incubation: Return the treated plants to the controlled environment growth chamber.
-
Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the phytotoxicity using a rating scale (e.g., 0% = no injury, 100% = plant death). At the end of the experiment, harvest the above-ground biomass and determine the dry weight.
-
Data Analysis: Calculate the percentage of injury and biomass reduction for each concentration. Determine the GR₅₀ (concentration for 50% growth reduction) value.
Protocol 4: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)
This rapid assay directly measures the effect of this compound on the photosynthetic efficiency of PSII.[5]
Materials and Reagents:
-
This compound solutions
-
Leaves from a suitable test plant (e.g., spinach, pea)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
Procedure:
-
Leaf Treatment: Apply the test solutions to the leaf surfaces or infiltrate them into the leaf tissue.
-
Dark Adaptation: Dark-adapt the treated leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.
-
Fluorescence Measurement: Use a PAM fluorometer to measure the minimal fluorescence (F₀) and the maximal fluorescence (Fₘ) of the dark-adapted leaves.
-
Data Analysis: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ). A decrease in the Fᵥ/Fₘ ratio in treated leaves compared to the control indicates inhibition of PSII.
Caption: Experimental workflows for herbicidal activity assessment.
Insecticidal Applications: As an Insect Growth Regulator
Certain phenylurea derivatives, particularly benzoylphenylureas, function as insect growth regulators (IGRs) by inhibiting chitin synthesis.[6] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to mortality during molting. While this compound is not a benzoylphenylurea, its structural similarity suggests it could serve as a precursor or a lead compound for the development of novel IGRs.
Protocol 5: Insect Growth Regulator Bioassay
This protocol evaluates the effect of this compound on the development and molting of a model insect species.
Materials and Reagents:
-
This compound
-
Acetone
-
Artificial diet for the test insect
-
Early instar larvae of a susceptible insect species (e.g., Spodoptera exigua, Plutella xylostella)[7]
-
Petri dishes or multi-well plates
-
Controlled environment incubator
Procedure:
-
Preparation of Treated Diet: Prepare a stock solution of this compound in acetone. Incorporate various concentrations of the test compound into the artificial diet. A solvent-only control diet should also be prepared.
-
Insect Exposure: Place a single early-instar larva in each well of a multi-well plate or in individual Petri dishes containing the treated diet.
-
Incubation: Maintain the larvae in a controlled environment incubator under appropriate conditions of temperature, humidity, and photoperiod.
-
Data Collection: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failure to molt), and the time to pupation and adult emergence.
-
Data Analysis: Calculate the percentage of mortality and developmental inhibition at each concentration. Determine the LC₅₀ (lethal concentration for 50% of the population) or IGR₅₀ (concentration for 50% growth inhibition) values.
Fungicidal Applications: Exploring a Potential Role
While less common than their herbicidal and insecticidal uses, some urea derivatives have demonstrated antifungal activity against various plant pathogens. The mechanism of action can be diverse and may involve the disruption of cellular processes essential for fungal growth.
Protocol 6: In Vitro Antifungal Activity Screening
This protocol provides a method for the preliminary screening of the fungicidal activity of this compound against a panel of plant pathogenic fungi.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA) or another suitable fungal growth medium
-
Cultures of various plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile Petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations. A solvent-only control should be included.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of each fungal species.
-
Data Collection: After a set incubation period, measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the MIC (Minimum Inhibitory Concentration) value for each fungus.
Quantitative Data on Phenylurea Derivatives
Table 1: Herbicidal Activity of Selected Phenylurea Derivatives
| Compound | Target Weed | Assay Type | IC₅₀ / EC₅₀ | Reference |
| Diuron | Amaranthus retroflexus | Pre-emergence | 0.15 mg/L | [3] |
| Linuron | Setaria viridis | Post-emergence | 0.5 kg/ha | [5] |
| Isoproturon | Alopecurus myosuroides | Post-emergence | 1.2 kg/ha | [5] |
| N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea | Setaria viridis | Not Specified | IC₅₀ = 11.67 mg/L | [3] |
Table 2: Insecticidal Activity of Selected Benzoylphenylurea Derivatives
| Compound | Target Insect | Life Stage | LC₅₀ | Reference |
| Diflubenzuron | Spodoptera litura | 3rd Instar Larvae | 90.05 ppm | [8] |
| Lufenuron | Leptopharsa gibbicarina | Nymphs | 0.17 ppm | [8] |
| Novaluron | Spodoptera litura | 3rd Instar Larvae | 1.25 ppm | [8] |
| Hexaflumuron | Spodoptera exigua | Not Specified | 6.54 mg/L | [9] |
Table 3: Fungicidal Activity of Selected Urea and Thiadiazole Derivatives
| Compound | Target Fungus | MIC / EC₅₀ | Reference |
| 2,5-disubstituted-1,3,4-thiadiazole (I18) | Phytophthora infestans | EC₅₀ = 5.7 µg/mL | [10] |
| Benzoylurea derivative (4l) | Rhizoctonia solani | EC₅₀ = 5.21 µg/mL | [11] |
| Adamantyl urea adduct (3l) | Acinetobacter baumannii | 94.5% growth inhibition | [12] |
Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenylurea compounds. The following provides a general framework for developing an HPLC method for the quantification of this compound.
Protocol 7: HPLC Analysis of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase and Gradient:
-
A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water.
-
An isocratic or gradient elution can be employed to achieve optimal separation from impurities or other components in a mixture.
Detection:
-
UV detection is suitable for phenylurea compounds, typically in the range of 210-250 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm filter before injection.
-
Chromatographic Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Use the calibration curve generated from the standards to determine the concentration of this compound in the samples based on the peak area.
Conclusion and Future Perspectives
This compound represents a valuable chemical entity within the expansive field of agrochemical research. Its straightforward synthesis and its structural relationship to a class of proven agrochemicals make it an excellent starting point for the discovery of new active ingredients. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, and biological evaluation of this compound and its future derivatives. While the direct biological activity of this compound may be modest compared to highly optimized commercial products, its utility as a building block and a tool for understanding structure-activity relationships is undeniable. Future research could focus on the synthesis of a library of derivatives of this compound and the systematic evaluation of their herbicidal, insecticidal, and fungicidal properties to identify novel lead compounds for the next generation of crop protection agents.
References
- 1. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
The Role of N-(3,4-dimethylphenyl)urea in Drug Discovery and Development: Application Notes and Protocols
Introduction: The urea functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to form stable, bidentate hydrogen bonds with a multitude of biological targets.[1][2] This unique characteristic allows urea-containing compounds to modulate drug potency, selectivity, and pharmacokinetic profiles, making them integral to the development of therapeutics across a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][3] N-(3,4-dimethylphenyl)urea, a diaryl urea derivative, embodies the potential of this chemical class. The strategic placement of dimethylphenyl and phenyl groups around the central urea moiety provides a framework for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential applications of this compound in drug discovery and development.
Part 1: Synthesis of this compound
The synthesis of unsymmetrical diaryl ureas such as this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. A common and efficient approach involves the reaction of an amine with an isocyanate.
Protocol 1: Synthesis via Isocyanate Addition
This protocol describes the synthesis of this compound from 3,4-dimethylaniline and phenyl isocyanate.
Materials:
-
3,4-Dimethylaniline
-
Phenyl isocyanate
-
Anhydrous acetone
-
Stirring apparatus
-
Round bottom flask
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in anhydrous acetone to create a stirred solution.
-
In a separate vessel, dissolve phenyl isocyanate (1 equivalent) in anhydrous acetone.
-
Slowly add the phenyl isocyanate solution to the stirred 3,4-dimethylaniline solution at room temperature. Control the addition rate to maintain the reaction temperature below 40°C.[4]
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold acetone.
-
Dry the purified this compound in an oven at 60-65°C for 2 hours.[4]
-
Characterize the final product by melting point, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is crucial as isocyanates are reactive towards water, which would lead to the formation of undesired byproducts.
-
Controlled Addition: Slow addition of the isocyanate prevents a rapid exothermic reaction, ensuring safety and minimizing the formation of side products.
-
TLC Monitoring: Regular monitoring of the reaction allows for the determination of the reaction endpoint, preventing unnecessary reaction time and potential degradation of the product.
Part 2: Biological Evaluation Protocols
The diaryl urea scaffold is a prominent feature in numerous enzyme inhibitors and antiproliferative agents.[5][6] The following protocols outline key assays to evaluate the biological activity of this compound.
Application 1: Enzyme Inhibition Assays
Based on the known activities of structurally related compounds, this compound is a candidate for inhibiting various enzymes, including kinases, urease, and soluble epoxide hydrolase.
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[2] This assay measures the ammonia produced from urea hydrolysis.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound) dissolved in DMSO
-
Phenol-hypochlorite solution (Berthelot's reagent)
-
Sodium nitroprusside
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 25 µL of the test compound dilutions to the respective wells. For the negative control (100% enzyme activity), add 25 µL of DMSO.
-
Add 25 µL of urease enzyme solution (4U) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 4 hours to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding 200 µL of urea solution (500 mM) in phosphate buffer containing 0.002% phenol red to each well.[3]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and induce color development by adding the phenol-hypochlorite reagents.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100[2]
Self-Validation:
-
Positive Control: Include a known urease inhibitor (e.g., thiourea) to validate the assay's sensitivity.
-
Negative Control: Wells with enzyme and DMSO but no inhibitor represent 100% enzyme activity.
-
Blank: Wells with all reagents except the enzyme are used to subtract background absorbance.
sEH inhibitors are being investigated for their anti-inflammatory and analgesic properties.[7] This assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.[8]
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer
-
Non-fluorescent sEH substrate (e.g., PHOME)
-
Test compound (this compound) dissolved in DMSO
-
Known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) as a positive control
-
96-well clear or white plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in sEH assay buffer.
-
To the wells of the microplate, add the test compound dilutions.
-
For the positive control, add the known sEH inhibitor. For the solvent control, add the diluted solvent.
-
Add the human sEH enzyme to all wells except the background control.
-
Pre-incubate the plate for 5-15 minutes at room temperature.[9][10]
-
Initiate the reaction by adding the sEH substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of 330-362 nm and an emission wavelength of 460-465 nm.[8][10]
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition and subsequently the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | sEH | Experimental Value |
| Positive Control | sEH | Experimental Value |
Application 2: Antiproliferative Activity
Diaryl urea derivatives are well-known for their potent anticancer activities, often acting as kinase inhibitors.[11][12] The antiproliferative effects of this compound can be evaluated against various cancer cell lines.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-containing medium).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).[13]
Visualization of Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Part 3: Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a compound is crucial for its development as a drug. Substituted phenyl ureas have been shown to have improved PK profiles compared to earlier generations of urea-based inhibitors.[7][14]
Protocol 3.1: In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound (this compound) formulated for oral administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Prepare the plasma samples for analysis (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data and determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualization of a Potential Signaling Pathway:
Many diaryl urea compounds, such as Sorafenib, are multi-kinase inhibitors that target signaling pathways involved in cell proliferation and angiogenesis, such as the RAF-MEK-ERK pathway.[5]
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies | Semantic Scholar [semanticscholar.org]
- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. agilent.com [agilent.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unraveling the Interactions of N-(3,4-dimethylphenyl)urea
An In-Depth Guide to the Biophysical and Biochemical Characterization of N-(3,4-dimethylphenyl)urea Protein Binding
This compound is a small molecule belonging to the phenylurea class. Compounds with this structural motif are of significant interest in drug discovery due to their established roles as potent modulators of protein function, particularly as enzyme inhibitors. The urea linkage is a key pharmacophore, capable of forming robust hydrogen bond networks with protein backbones and side chains, mimicking peptide bonds or participating in catalytic transition states.[1] Phenylurea derivatives have been successfully developed as inhibitors for a range of critical protein targets, most notably protein kinases involved in oncogenic signaling and ureases linked to bacterial pathogenesis.[2][3]
Understanding the binding characteristics of this compound to its protein target(s) is a foundational step in drug development. This process involves not only confirming a direct physical interaction but also quantifying its affinity, kinetics, and thermodynamics. Furthermore, it is crucial to correlate these biophysical parameters with a functional consequence, such as the inhibition of enzymatic activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the protein binding profile of this compound. We will detail a multi-pronged approach, combining state-of-the-art biophysical techniques with functional biochemical assays. The protocols herein are designed to be self-validating systems, incorporating critical controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Strategic Workflow for Binding Characterization
A robust investigation into a protein-ligand interaction follows a logical progression from initial hit validation and screening to in-depth kinetic and thermodynamic profiling, and finally to functional validation. This tiered approach ensures efficient use of resources by employing high-throughput methods initially, followed by more labor-intensive but data-rich techniques for promising candidates.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Based Assays for N-(3,4-dimethylphenyl)urea Activity
Introduction: Unveiling the Cellular Impact of N-(3,4-dimethylphenyl)urea
This compound is a small molecule whose biological activities are not yet fully characterized. The urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Many of these effects are attributed to the ability of urea-based compounds to act as kinase inhibitors or to induce cellular stress pathways.[5] Given the therapeutic potential of this class of compounds, a systematic investigation into the cellular and molecular effects of this compound is warranted.
This guide provides a comprehensive framework for developing and implementing a suite of cell-based assays to characterize the activity of this compound. We will progress logically from broad assessments of cytotoxicity to more nuanced investigations into the potential mechanisms of action, such as the induction of apoptosis and kinase inhibition. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data.
Strategic Approach: A Tiered Assay Cascade for Compound Characterization
A hierarchical approach is recommended to efficiently characterize the biological activity of a novel compound like this compound. This strategy begins with broad, high-throughput assays to determine the compound's general effect on cell viability and proliferation. Subsequent, more complex assays are then employed to dissect the specific cellular pathways being modulated.
Caption: A tiered approach to characterizing this compound activity.
Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any new compound is to determine its effect on cell viability. These assays provide fundamental information about the concentration range at which the compound elicits a biological response and whether it is cytotoxic (kills cells) or cytostatic (inhibits growth).[6][7]
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in appropriate cell culture media.
-
Remove the old media from the cells and add the media containing the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. It is a reliable method for quantifying cell death.[11]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Sample Collection:
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
| Assay | Principle | Endpoint Measurement | Pros | Cons |
| MTT | Metabolic activity (mitochondrial reductase) | Colorimetric (570 nm) | High-throughput, cost-effective | Can be affected by compounds that alter mitochondrial respiration. |
| LDH Release | Membrane integrity | Colorimetric (490 nm) | Directly measures cell death, non-lytic | Less sensitive at early time points of apoptosis. |
| ATP Luminescence | Cellular ATP levels | Luminescence | Highly sensitive, rapid, and suitable for high-throughput screening.[9] | Can be influenced by factors affecting cellular ATP pools. |
Part 2: Distinguishing Between Cytostatic and Cytotoxic Effects
Once the cytotoxic potential of this compound has been established, it is crucial to determine whether the compound is killing cells or simply preventing them from dividing.[12]
BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.[12]
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
-
Cell Fixation and Denaturation:
-
Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's protocol.
-
-
Detection:
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Add the substrate and measure the colorimetric or fluorometric signal.
-
Caption: Differentiating cytostatic vs. cytotoxic effects of the compound.
Part 3: Investigating the Mechanism of Cell Death - Apoptosis Assays
If this compound is found to be cytotoxic, the next logical step is to investigate whether it induces apoptosis (programmed cell death).[13][14]
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[14] Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a reliable way to detect apoptosis.[6]
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Add a commercially available luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
Annexin V Staining for Apoptosis
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Treat cells in a 6-well plate with this compound.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Caption: Simplified overview of the apoptotic cascade and detection points.
Part 4: Exploring a Potential Mechanism - Kinase Inhibition
Many urea-based compounds have been identified as kinase inhibitors.[16] Therefore, screening this compound for kinase inhibitory activity is a logical next step in mechanistic studies.[17]
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that can be used to measure the activity of virtually any kinase.[17] It quantifies the amount of ADP produced during a kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
Set up a kinase reaction in a 384-well plate containing the kinase of interest, its substrate, ATP, and this compound at various concentrations.
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader. A decrease in luminescence indicates kinase inhibition.
-
| Kinase Assay Platform | Principle | Readout | Advantages | Considerations |
| ADP-Glo™ | Measures ADP produced in a kinase reaction. | Luminescence | Universal for any kinase, highly sensitive.[17] | Requires specific reagents and a luminometer. |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | TR-FRET | Homogeneous assay, robust, and suitable for high-throughput screening.[18] | Requires specific antibodies and a TR-FRET reader. |
| Cellular Phosphorylation Assay | Measures phosphorylation of a kinase substrate within intact cells.[19] | Varies | More physiologically relevant than biochemical assays.[19] | Can be more complex to develop and optimize. |
Conclusion and Future Directions
This application note provides a foundational framework for characterizing the cellular activity of this compound. By following this tiered approach, researchers can systematically determine the compound's potency, mode of action (cytotoxic vs. cytostatic), and potential to induce apoptosis. The inclusion of a kinase inhibition assay provides a starting point for elucidating a specific molecular mechanism. Further studies could involve broader kinase profiling, target deconvolution strategies, and in vivo efficacy models to fully realize the therapeutic potential of this compound.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. atcc.org [atcc.org]
- 9. multispaninc.com [multispaninc.com]
- 10. biocompare.com [biocompare.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Proliferation Assays | Cell Biolabs [cellbiolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
Preparation of Stock Solutions of N-(3,4-dimethylphenyl)urea for Research Applications
Introduction: Understanding N-(3,4-dimethylphenyl)urea
This compound is a member of the substituted urea class of compounds, which are of significant interest in biomedical research and drug discovery. The urea functional group, with its capacity for hydrogen bonding, makes these molecules adept at interacting with biological targets.[1] Specifically, diaryl ureas have been investigated as potent inhibitors of various protein kinases, playing a role in cancer research and the study of cellular signaling pathways.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of this compound. Adherence to these protocols will ensure the accuracy, reproducibility, and safety of experimental work involving this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of a stock solution. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 114-79-4 | [3] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.204 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | No specific data available. Similar compounds like 1,3-Diphenylurea are soluble in organic solvents such as DMSO and dimethyl formamide (~30 mg/mL) and sparingly soluble in aqueous buffers. | Inferred from related compounds |
Safety Precautions and Handling
While a specific Safety Data Sheet (SDS) for this compound was not located, general safety precautions for handling urea-based compounds and good laboratory practices should be strictly followed. It is imperative to obtain and review the SDS from your chemical supplier before handling this compound.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound, particularly for applications in biological assays, due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.010 L x 164.204 g/mol x 1000 mg/g = 1.642 mg
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolution:
-
Transfer the weighed compound into the amber glass vial.
-
Add the desired volume of DMSO (e.g., 10 mL for a 10 mL stock solution).
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may aid dissolution, but be cautious as heat can cause degradation of some urea compounds.[6] An ultrasonic bath can also be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage and Stability
-
Storage: Store the stock solution at -20°C in the dark to minimize degradation. Amber vials are recommended to protect the compound from light.
-
Stability: The stability of the stock solution should be determined empirically for your specific experimental conditions. It is recommended to prepare fresh solutions periodically and avoid repeated freeze-thaw cycles. For aqueous working solutions prepared from the DMSO stock, it is advisable to use them on the same day they are prepared.
Quality Control of the Stock Solution
To ensure the accuracy of your experimental results, it is good practice to verify the concentration of your stock solution.
-
UV-Vis Spectrophotometry: If a molar extinction coefficient for this compound in the chosen solvent is known or can be determined, UV-Vis spectrophotometry can be used to confirm the concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the stock solution and to quantify the concentration against a standard of known concentration.
Application Notes: Use in Kinase Assays
Substituted ureas are frequently used as inhibitors in kinase assays. The following provides general guidance for using your this compound stock solution in such an application.
-
Working Dilutions: Prepare serial dilutions of your 10 mM stock solution in the appropriate assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Assay Concentration: The optimal concentration of the inhibitor will vary depending on the specific kinase and assay conditions. A common starting point for screening is a final concentration in the low micromolar range (e.g., 1-10 µM).[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient solvent volume or low solubility. | Try adding a slightly larger volume of solvent. Gentle warming or sonication may also help. If solubility is a persistent issue, consider preparing a lower concentration stock solution. |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. | Ensure the final concentration of the compound in the aqueous solution is below its solubility limit. Increase the percentage of DMSO in the final solution if permissible for the assay, or investigate the use of other co-solvents or detergents. |
| Inconsistent experimental results | Stock solution degradation or inaccurate concentration. | Prepare a fresh stock solution. Verify the concentration using a quality control method. Avoid repeated freeze-thaw cycles. |
Visualizing the Workflow
The following diagram illustrates the key steps in preparing a stock solution of this compound.
Caption: A flowchart outlining the key stages of stock solution preparation.
References
- 1. Lab 9: PROCEDURE – Biochemistry 551 Lab Manual [wisc.pb.unizin.org]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Solubilizing N-(3,4-dimethylphenyl)urea
Welcome to the technical support guide for N-(3,4-dimethylphenyl)urea. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted urea, its physicochemical properties present specific hurdles that can impact experimental reproducibility and outcomes. This guide provides in-depth, question-and-answer-based troubleshooting, moving beyond simple protocols to explain the underlying scientific principles of each method.
Section 1: Foundational Knowledge - Understanding the Challenge
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule possesses two distinct regions with opposing affinities for water:
-
A Lipophilic (Hydrophobic) Region: The 3,4-dimethylphenyl group is a bulky, non-polar aromatic ring. This "oily" part of the molecule repels water molecules and prefers to interact with other non-polar molecules, leading to aggregation and precipitation in aqueous environments.[1]
-
A Hydrophilic Region: The urea functional group (-NH-CO-NH-) is polar and capable of forming hydrogen bonds with water. However, its contribution to overall solubility is overshadowed by the large, hydrophobic phenyl ring.
This dual nature means that in an aqueous environment, the energy required to break the strong hydrogen bonds between water molecules to accommodate the hydrophobic phenyl group is unfavorable. Consequently, the compound has very low intrinsic solubility.
Caption: Molecular regions of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Implication for Solubility |
|---|---|---|
| Chemical Formula | C₉H₁₂N₂O[2] | - |
| Molecular Weight | 164.20 g/mol [2] | Moderate molecular size. |
| logP (Calculated) | ~1.3 - 2.0 (Estimated) | A positive logP indicates greater solubility in lipids (octanol) than in water, confirming its hydrophobic nature.[3] |
| Aqueous Solubility | Very Low (Estimated) | Expected to be in the µg/mL range, requiring enhancement for most experimental concentrations. |
Section 2: Ineffective Methods - A Word of Caution
Q2: Can I improve the solubility of this compound by adjusting the pH of my solution?
A: This is a common and logical first step for many compounds, but it is not effective for this compound and is not recommended.
The Scientific Rationale: pH adjustment is a powerful technique for compounds that can be ionized—that is, they can gain or lose a proton to become charged. A charged species is almost always more water-soluble than its neutral counterpart. However, the urea functional group is exceptionally weakly basic. Its conjugate acid has a pKa value near 0, meaning it requires extremely acidic conditions (pH < 1) to become protonated.
Conversely, deprotonation of the N-H groups requires extremely alkaline conditions (pH > 13).[4] Operating at such extreme pH values is not only impractical for most biological experiments but also risks causing chemical degradation (hydrolysis) of the urea compound rather than improving its solubility.[4] Within the standard physiological and experimental pH range of 2-12, the molecule will remain in its neutral, poorly soluble form.
Section 3: Primary Solubilization Strategies & Troubleshooting
This section details the most effective, field-proven methods for enhancing the aqueous solubility of this compound.
Co-Solvency: Modifying the Solvent Environment
Q3: How does co-solvency work, and which co-solvents are best for my experiment?
A: Co-solvency is often the simplest and quickest method to try. The strategy involves adding a water-miscible organic solvent to your aqueous solution. This organic "co-solvent" reduces the overall polarity of the solvent system, making it more hospitable to the hydrophobic dimethylphenyl group and thereby increasing the drug's solubility.[5]
Choosing a Co-Solvent: The ideal co-solvent is one that readily dissolves this compound and is fully miscible with water. The choice often depends on the nature of the downstream experiment, especially regarding cellular toxicity.
Table 2: Recommended Co-solvents for Initial Screening
| Co-Solvent | Properties & Use Cases | Typical Starting % (v/v) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power. Common for in vitro stock solutions. Can be toxic to cells at >0.5-1%. | 1-10% in final solution |
| Ethanol (EtOH) | Good solubilizing power, less toxic than DMSO. Often used for both in vitro and in vivo formulations.[6] | 5-20% in final solution |
| Propylene Glycol (PG) | A viscous solvent often used in pharmaceutical formulations. Good for increasing stability.[7] | 10-30% in final solution |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer, effective and generally low in toxicity.[8] | 10-40% in final solution |
Q4: What is a reliable, step-by-step protocol for using co-solvents?
A: The key to success is to dissolve the compound in the pure co-solvent first, creating a concentrated stock, before diluting it into the aqueous phase. This prevents the compound from clumping and failing to dissolve.
Caption: Experimental workflow for the co-solvency method.
Experimental Protocol: Co-Solvency Method
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of 100% co-solvent (e.g., DMSO) to make a concentrated stock (e.g., 20 mM). Ensure complete dissolution, using a vortex or sonicator if necessary. The solution must be perfectly clear.
-
Prepare Aqueous Phase: Have your final volume of aqueous buffer (e.g., PBS, cell culture media) ready in a separate tube.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution drop-by-drop. The continuous mixing is critical to prevent localized high concentrations of the compound that can cause it to crash out of solution.
-
Final Inspection: Once the full volume is added, check the solution carefully for any signs of precipitation.
Troubleshooting: "My compound precipitated when I added the stock to my buffer!"
-
Cause: You have exceeded the solubility limit of the compound in the final water/co-solvent mixture. The percentage of the organic co-solvent is too low to keep the compound dissolved at that specific concentration.
-
Solution 1 (Increase Co-solvent): Remake the solution, but this time, increase the final percentage of the co-solvent. For example, if 5% ethanol failed, try 10% or 15%. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Solution 2 (Decrease Concentration): If you cannot increase the co-solvent percentage, you must lower the final concentration of this compound.
-
Solution 3 (Switch Co-solvent): The solubilizing power of co-solvents differs. A concentration that is insoluble with 10% ethanol might be soluble in 10% DMSO or 20% PEG 400.
Cyclodextrin Complexation: A Molecular Encapsulation Approach
Q5: What is cyclodextrin complexation, and why is it a superior method for biological studies?
A: Cyclodextrins are donut-shaped molecules made of sugar units. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-averse). This unique structure allows them to act as molecular hosts, encapsulating the hydrophobic part of a "guest" molecule—in this case, the dimethylphenyl ring of your compound.[9] This forms a new, water-soluble "inclusion complex" where the problematic hydrophobic region is effectively shielded from the water.[9][10]
This method is often preferred for in vitro and in vivo studies because it can significantly increase solubility without using potentially toxic organic co-solvents. The most commonly used and effective cyclodextrins are chemically modified derivatives, which have much higher aqueous solubility than their natural counterparts.[11]
-
Recommended: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
Caption: Formation of a water-soluble inclusion complex.
Q6: How do I prepare and validate an inclusion complex with HP-β-CD?
A: The goal is to maximize the interaction between the compound and the cyclodextrin. A phase solubility study is the gold standard for characterizing the interaction, but a simple co-lyophilization (freeze-drying) method is effective for laboratory-scale preparation.[12]
Experimental Protocol: Freeze-Drying Method for Complexation
-
Molar Ratio Selection: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
Dissolution: Dissolve the HP-β-CD in deionized water. In a separate container, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring. The solution may appear slightly hazy.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution (e.g., in a dry ice/acetone bath) and lyophilize it for 48 hours to obtain a dry, fluffy powder.
-
Reconstitution: This powder is the inclusion complex. It should now be weighed and dissolved directly into your aqueous buffer, where it will exhibit significantly enhanced solubility.
Troubleshooting: "The solubility increase is only modest."
-
Cause: The complexation efficiency may be low, or the stoichiometry may not be optimal.
-
Solution 1 (Adjust Molar Ratio): Increase the molar excess of HP-β-CD. Try ratios of 1:5 or 1:10 (drug:CD). A phase solubility study can determine the optimal ratio precisely.
-
Solution 2 (Add a Ternary Component): In some cases, adding a small amount of a water-soluble polymer like HPMC can synergistically enhance the solubilizing effect of the cyclodextrin.[11]
-
Solution 3 (Change Cyclodextrin): The cavity size and chemical nature of the cyclodextrin matter. If HP-β-CD is not effective, SBE-β-CD may offer different binding characteristics and improved performance.
Section 4: Summary of Strategies
Choosing the right method depends on your experimental constraints, including desired concentration, allowable excipients, and the biological system being studied.
Table 3: Comparison of Primary Solubilization Methods
| Feature | Co-Solvency | Surfactant Solubilization | Cyclodextrin Complexation |
|---|---|---|---|
| Mechanism | Reduces solvent polarity | Micellar encapsulation | Host-guest inclusion complex |
| Ease of Use | High (simple mixing) | High (simple mixing) | Medium (requires pre-formation) |
| Potential for Toxicity | Medium (depends on solvent & %) | Medium (can disrupt membranes) | Low (generally well-tolerated) |
| Best For | Rapid screening, high-concentration stocks for dilution | Formulations where surfactants are acceptable | In vitro/in vivo studies requiring low excipient toxicity |
| Key Limitation | Potential for precipitation upon dilution | Can interfere with some biological assays | Higher cost and more complex preparation |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. WO2014140864A2 - Recovering urea and oil from a urea/oil complex - Google Patents [patents.google.com]
- 7. ijpbr.in [ijpbr.in]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Technical Support Center: Purification of N-(3,4-dimethylphenyl)urea
Welcome to the technical support resource for the purification of N-(3,4-dimethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to not only provide protocols but also to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of crude this compound. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low Purity or Broad Melting Point Range After a Single Recrystallization
A sharp melting point is a key indicator of purity for a crystalline solid. A broad range suggests the presence of contaminants.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution & Scientific Rationale |
| Co-precipitation of Impurities | If an impurity has a solubility profile similar to this compound, it may crystallize alongside the product. Solution: Perform a second recrystallization using a different solvent system (e.g., if ethanol was used first, try an ethyl acetate/hexane mixture). Changing the solvent alters the solubility dynamics, often leaving the specific impurity behind in the mother liquor. |
| Occlusion of Impurities | Rapid crystal formation can physically trap mother liquor and impurities within the crystal lattice, leading to poor purity. Solution: Ensure the crystallization process is slow. Allow the hot, saturated solution to cool gradually to room temperature without disturbance before moving it to an ice bath. Slow cooling promotes the formation of a more ordered, pure crystal lattice.[1] |
| Presence of Symmetrically Substituted Byproduct | The synthesis of N-aryl ureas can often produce a symmetrical N,N'-diarylurea byproduct (in this case, N,N'-bis(3,4-dimethylphenyl)urea), which can be difficult to separate by recrystallization alone. Solution: If this byproduct is suspected, column chromatography is often the most effective method for separation due to differences in polarity. |
| Insoluble Mechanical Impurities | Dust, fibers, or insoluble byproducts from the reaction may contaminate the final product. Solution: Perform a hot filtration step. After dissolving the crude product in the minimum amount of hot solvent, filter the solution while hot to remove any undissolved solids before allowing it to cool and crystallize.[2][3] |
Problem 2: Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or when the melting point of the solute is below the boiling point of the solvent.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution & Scientific Rationale |
| High Degree of Supersaturation | If the solution is cooled too quickly or is excessively concentrated, the compound may separate as a supercooled liquid before it has time to nucleate and form crystals. Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level and then allow it to cool much more slowly.[4] |
| Melting Point Depression | Significant amounts of impurities can lower the melting point of the product, sometimes to below the temperature of the solution, causing it to separate as a liquid. Solution: Try a different recrystallization solvent with a lower boiling point. Alternatively, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound.[4] |
Problem 3: Poor or No Crystal Formation Upon Cooling
Sometimes, a clear solution remains even after cooling, with no product precipitating.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution & Scientific Rationale |
| Excessive Solvent Used | The most common cause is using too much solvent, meaning the solution is not saturated at the lower temperature. Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Once concentrated, allow it to cool again.[4] |
| High Product Solubility | The product may be too soluble in the chosen solvent, even at low temperatures. Solution: If concentrating the solution is ineffective, consider a two-solvent recrystallization method. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then allow it to cool slowly.[2] |
Problem 4: Poor Separation During Column Chromatography
When recrystallization is insufficient, column chromatography is the next logical step. However, it presents its own set of challenges.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inappropriate Mobile Phase | The polarity of the eluent is crucial for effective separation. If it is too polar, all compounds will elute quickly with no separation. If it is not polar enough, the product will not move off the baseline. Solution: For substituted ureas, a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate) is standard.[1] Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives a retention factor (Rf) for the desired product of approximately 0.25-0.35. Gradient elution, starting with a low polarity and gradually increasing it, is highly effective. |
| Compound Streaking (Tailing) | The urea functional group contains N-H protons that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the spot or band to tail. Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing the urea compound to elute with a much-improved peak shape.[1] |
| Column Overloading | Applying too much crude material results in broad, overlapping bands that cannot be resolved. Solution: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 50:1. If separation is particularly difficult, a ratio of 100:1 or higher may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis from 3,4-dimethylaniline and a urea source (e.g., urea, potassium cyanate), the most common impurities are:
-
Unreacted 3,4-dimethylaniline: A basic starting material that can often be removed with an acidic wash during workup.
-
N,N'-bis(3,4-dimethylphenyl)urea: A symmetrically substituted byproduct formed by the reaction of two equivalents of the aniline with the urea source. This is often less polar than the desired product.
-
Biuret and other urea derivatives: If urea is used as a reagent at high temperatures, it can self-condense to form biuret and other related impurities.[5]
Q2: Which solvents are best for the recrystallization of this compound?
A2: Substituted phenylureas are moderately polar compounds. The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[3] A good starting point for solvent screening includes ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[6]
Solvent Screening Protocol:
-
Place ~30 mg of your crude product into a small test tube.
-
Add a test solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable as the product is too soluble.
-
If it does not dissolve, gently heat the mixture. If the solid dissolves completely in the hot solvent, it is a promising candidate.
-
Allow the test tube to cool to room temperature and then place it in an ice bath. Abundant crystal formation indicates a good solvent.[1]
Q3: My compound is persistently yellow/brown even after recrystallization. How can I decolorize it?
A3: Colored impurities are common and often result from oxidation or highly conjugated side products. If recrystallization alone does not yield a white or off-white solid, you can use activated charcoal.
Decolorization Protocol:
-
Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.
-
Gently reheat the mixture to boiling for 2-5 minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the clarified, hot filtrate to cool slowly to induce crystallization.[3]
Q4: Can I use an acid/base extraction to purify my crude product?
A4: Yes, a liquid-liquid extraction is an excellent preliminary purification step, particularly for removing unreacted 3,4-dimethylaniline.
Extraction Workflow:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic 3,4-dimethylaniline will react to form a water-soluble salt and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the crude product, which can then be further purified by recrystallization or chromatography.
Workflow & Visualization
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification technique for crude this compound.
Caption: Decision workflow for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. benchchem.com [benchchem.com]
- 5. A kind of cleaning process for preparing diphenyl urea by urea method - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Common Challenges in Unsymmetrical Urea Synthesis
Welcome to the Technical Support Center for the synthesis of unsymmetrical ureas. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts. Unsymmetrical ureas are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds, yet their synthesis can be fraught with challenges, from the formation of stubborn byproducts to low yields and purification difficulties. This guide provides field-proven insights and solutions to help you navigate these common hurdles.
Part 1: The Core Challenge - Selectivity and Side Reactions
The primary obstacle in the synthesis of unsymmetrical ureas (R¹-NH-CO-NH-R²) is achieving high selectivity while minimizing the formation of symmetrical urea byproducts (R¹-NH-CO-NH-R¹ and R²-NH-CO-NH-R²). This issue is particularly prevalent when using common carbonylating agents.
Troubleshooting Guide: High Percentage of Symmetrical Urea Byproduct
Question: My reaction is producing a significant amount of symmetrical urea byproduct. What is the primary cause, and how can I mitigate it?
Answer: The formation of symmetrical urea is a common side reaction, especially when using reagents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene. The root cause often lies in the reaction kinetics and the order of reagent addition.
Causality Explained: When the first amine (R¹-NH₂) is activated by the carbonylating agent, it forms a reactive intermediate. If this intermediate encounters another molecule of the first amine before the second, intended amine (R²-NH₂) is introduced, the symmetrical urea will form.
Solutions:
-
Sequential Reagent Addition: The most critical parameter to control is the order of addition. Always add the first amine to a solution of the coupling reagent (e.g., CDI) and allow the activation to proceed to completion before the dropwise addition of the second amine.[1][2] This ensures that the concentration of the free first amine is minimized when the second amine is introduced.
-
Temperature Optimization: Lowering the reaction temperature can help to control the reaction rate, favoring the desired pathway and minimizing side reactions.[1]
-
Solvent Selection: The choice of solvent can influence the reaction's outcome. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred. In some cases, a solvent that allows for the precipitation of the desired unsymmetrical urea as it forms can drive the equilibrium and improve the yield of the target compound.
Part 2: Addressing Low Reaction Yields
Even when the formation of symmetrical byproducts is minimized, achieving a high yield of the desired unsymmetrical urea can be challenging. Several factors can contribute to low product recovery.
Troubleshooting Guide: Low Yields in Unsymmetrical Urea Synthesis
Question: I've minimized symmetrical byproduct formation, but my overall yield is still low. What are the likely culprits and how can I address them?
Answer: Low yields can stem from a variety of issues, ranging from incomplete reactions to challenges with sterically hindered substrates.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Suboptimal Temperature: While lower temperatures can reduce side reactions, they can also slow down the desired reaction. A careful optimization of the temperature profile is often necessary. For some less reactive amines, gentle heating may be required.
-
-
Steric Hindrance:
-
Problem: Sterically bulky amines can react sluggishly or not at all.
-
Solutions:
-
Prolonged Reaction Times and Increased Temperature: Allow the reaction to proceed for a longer duration and consider a moderate increase in temperature.
-
Use of More Reactive Coupling Agents: If CDI proves ineffective, consider using a more potent activating agent. However, be mindful that this can sometimes lead to an increase in side products.
-
Catalyst-Assisted Methods: Recent literature has shown that certain catalysts can facilitate the synthesis of unsymmetrical ureas from sterically hindered amines. For instance, a catalyst-free approach using carbonyl sulfide (COS) has been effective for combinations of sterically hindered aliphatic primary amines and aromatic primary amines.[3]
-
-
-
Poor Nucleophilicity of the Second Amine:
-
Problem: If the second amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), its reaction with the activated intermediate will be slow.
-
Solution: Consider using a more activated carbonylating agent or explore alternative synthetic routes that do not rely on the nucleophilicity of the second amine to the same extent.
-
-
Instability of Starting Materials or Product:
-
Problem: The starting amines or the final urea product may be unstable under the reaction conditions.
-
Solution: Analyze the stability of your compounds under the chosen reaction conditions. It may be necessary to modify the solvent, temperature, or pH to prevent degradation.
-
Part 3: Purification - The Final Hurdle
Purification is often the most challenging step in the synthesis of unsymmetrical ureas, as the desired product frequently has similar polarity to the symmetrical byproducts and unreacted starting amines.
Troubleshooting Guide: Purification of Unsymmetrical Ureas
Question: I'm struggling to separate my desired unsymmetrical urea from the symmetrical byproduct and starting materials. What are the most effective purification strategies?
Answer: A combination of chromatographic and crystallization techniques is often required for successful purification.
Detailed Purification Protocols:
-
Column Chromatography: This is the most widely used technique for separating ureas.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): The choice of eluent is critical. A gradient elution is often most effective.
-
Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
A typical starting point for many unsymmetrical ureas is a mixture of petroleum ether and acetone (e.g., 85:15 v/v), with the polarity gradually increased as the column runs.[4]
-
-
Step-by-Step Protocol:
-
Dry Loading: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system and gradually increase the polarity. Collect fractions and analyze them by TLC to identify the fractions containing the pure, unsymmetrical urea.
-
-
-
Recrystallization: If the unsymmetrical urea is a solid and has significantly different solubility properties from the impurities, recrystallization can be a powerful purification method.
-
Solvent Selection: The key is to find a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Common Solvents: Ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexane are often good starting points for the recrystallization of ureas.
-
Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Purification Challenge | Recommended Technique | Key Considerations |
| Separation from symmetrical byproduct | Column Chromatography | Use a gradient elution to exploit small polarity differences. |
| Separation from starting amines | Column Chromatography or Acid Wash | An acidic wash of the organic layer during workup can often remove basic amine starting materials. |
| Removal of polar impurities | Recrystallization | Choose a solvent system where impurities remain in the mother liquor. |
Part 4: Safer and Greener Alternatives to Traditional Reagents
The use of highly toxic reagents like phosgene and isocyanates is a significant concern in both laboratory and industrial settings. Fortunately, a number of safer and more environmentally friendly alternatives are available.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with traditional urea synthesis methods?
A1: The classical approach often involves phosgene or its derivatives (e.g., triphosgene) to generate an isocyanate intermediate.[5] Phosgene is an extremely toxic gas, and while triphosgene is a solid, it generates phosgene in situ. Isocyanates themselves are often volatile, toxic, and potent allergens.
Q2: What are some of the most common and effective phosgene-free alternatives for synthesizing unsymmetrical ureas?
A2: Several safer reagents are now widely used:
-
1,1'-Carbonyldiimidazole (CDI): A stable, crystalline solid that activates amines for urea formation without producing hazardous byproducts.[1][5]
-
Isopropenyl Carbamates: These reagents react cleanly and irreversibly with amines, producing only acetone as a byproduct.[6]
-
Hypervalent Iodine Reagents (e.g., PhI(OAc)₂): These can mediate the coupling of amides and amines under mild, metal-free conditions.[4][7] This method is particularly useful for late-stage functionalization in drug discovery.
-
Carbonyl Sulfide (COS): A catalyst-free method using COS has been developed for the highly selective synthesis of unsymmetrical ureas from various amines.[3]
Q3: Can carbon dioxide (CO₂) be used for the synthesis of unsymmetrical ureas?
A3: Yes, the use of CO₂ as a renewable and non-toxic C1 source is a growing area of research. However, these methods often require catalysts and can face challenges with selectivity and the formation of symmetrical byproducts.
Part 5: Visualizing the Chemistry - Reaction Mechanisms and Workflows
A clear understanding of the reaction pathways and a logical troubleshooting workflow are essential for success. The following diagrams, rendered in Graphviz, illustrate these key concepts.
Reaction Mechanism: Unsymmetrical Urea Synthesis via CDI
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Urea Formation - Carbonyldiimidazole (CDI) [commonorganicchemistry.com]
- 6. Practical synthesis of unsymmetrical ureas from isopropenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Arylation with Isocyanates
Welcome to the technical support center for N-arylation with isocyanates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the N-arylation of isocyanates, providing a solid foundation for understanding and optimizing your reactions.
Q1: What is the fundamental mechanism of N-arylation with isocyanates?
The N-arylation reaction with an isocyanate is fundamentally a nucleophilic addition of an amine (or other nucleophile) to the highly electrophilic carbonyl carbon of the isocyanate group. The generally accepted mechanism involves the lone pair of electrons on the nitrogen atom of the nucleophile attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer, which can be intramolecular or facilitated by the solvent or a catalyst, to yield the corresponding N,N'-disubstituted urea (if the nucleophile is an amine).[1][2]
Caption: Generalized mechanism of N-arylation with an isocyanate.
Q2: Which factors influence the reactivity of aryl isocyanates?
The reactivity of isocyanates is significantly influenced by the electronic nature of their substituents. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the carbonyl carbon, making the isocyanate more reactive towards nucleophiles.[1] Conversely, electron-donating groups decrease reactivity.[1] For example, aryl sulfonyl isocyanates are exceptionally reactive due to the strong electron-withdrawing power of the sulfonyl group, allowing them to react even with weak nucleophiles under mild conditions.[3][4] The reaction rate order for different types of isocyanates is generally aromatic > aliphatic.[5]
Q3: What are the most common catalysts for this reaction, and how do I choose the right one?
While many N-arylation reactions with isocyanates can proceed without a catalyst due to the inherent reactivity of the isocyanate group, catalysts are often employed to increase the reaction rate and control selectivity, especially with less reactive nucleophiles or at lower temperatures.[6][7][8] Common catalysts include tertiary amines and organometallic compounds.[9][10]
| Catalyst Type | Examples | Advantages | Considerations |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), DBU, DBN | Readily available, inexpensive, effective for many systems.[9] | Can sometimes lead to side reactions; basicity needs to be matched to the substrate. |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly effective, versatile, and widely used.[9] | Toxic and subject to increasing regulations.[9] |
| Bismuth and Zinc Carboxylates | Bismuth neodecanoate, Zinc octoate | Less toxic alternatives to organotins, effective for polyurethane formation.[10][11] | May require specific formulation conditions for optimal activity.[11] |
| Zirconium Complexes | Zirconium chelates | Can provide extremely high reaction rates.[9] | Stability can be a concern; may require additives like 2,4-pentanedione.[9] |
The choice of catalyst depends on the specific substrates, desired reaction rate, and tolerance for potential side reactions. For simple, reactive systems, a tertiary amine may be sufficient. For more challenging transformations or when precise control is needed, an organometallic catalyst may be necessary.
Q4: How do solvent and temperature affect the reaction outcome?
Solvent polarity plays a crucial role in the N-arylation of isocyanates. Polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates.[12] However, the choice of solvent must also consider the solubility of the starting materials and the final product.
| Solvent Type | Examples | Effect on Reaction |
| Aprotic Polar | DMF, DMAc, DMSO, THF, Dioxane | Generally accelerate the reaction rate.[8][12] |
| Aprotic Non-polar | Toluene, Xylene | Slower reaction rates compared to polar solvents. |
Temperature is another critical parameter. Increasing the temperature generally increases the reaction rate.[13] However, excessively high temperatures can lead to side reactions such as the formation of allophanates, biurets, or isocyanate dimerization/trimerization.[6][7][14] It is crucial to find the optimal temperature that provides a reasonable reaction rate while minimizing the formation of byproducts.
Q5: What are the typical starting materials and reagent stoichiometries?
The primary starting materials are an aryl isocyanate and a nucleophile, which is typically a primary or secondary amine for N-arylation. It is essential to use high-purity, anhydrous reagents and solvents, as isocyanates are highly reactive towards water.[15][16] A slight excess of the isocyanate or the nucleophile may be used to drive the reaction to completion, but a 1:1 stoichiometry is often the starting point for optimization.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the N-arylation with isocyanates.
Problem: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A: Low or no yield in N-arylation reactions with isocyanates can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Decision tree for troubleshooting low reaction yields.
-
Reagent and Solvent Purity: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[17] The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct, consuming your starting material. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If using a catalyst, ensure it has not degraded. Some catalysts are sensitive to air and moisture.[18] Verify that the correct catalyst loading is being used; too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Reaction Temperature: The reaction may be too slow at the current temperature.[13] Consider incrementally increasing the temperature while monitoring for the formation of byproducts by techniques like TLC or LC-MS.
-
Isocyanate Reactivity: If you are using an electronically rich or sterically hindered isocyanate, it may be less reactive. In such cases, a more forcing condition (higher temperature, more active catalyst) might be required.
Problem: Formation of Side Products
Q: I'm observing significant formation of urea and/or biuret byproducts. How can I minimize these?
A: The formation of ureas and biurets is a common issue.
-
Symmetrical Ureas: As mentioned above, this is often due to the reaction of the isocyanate with water. The solution is to ensure strictly anhydrous conditions.
-
Biurets: These form from the reaction of your desired urea product with another molecule of isocyanate at elevated temperatures.[6][7] To minimize biuret formation, avoid excessive heating and consider stopping the reaction as soon as the starting materials are consumed. Using a slight excess of the amine nucleophile can also help consume the isocyanate before it reacts with the product.
Q: My isocyanate is forming dimers or trimers. How can I prevent this?
A: Isocyanates can undergo self-condensation, especially at higher temperatures or in the presence of certain catalysts, to form dimers (uretdiones) and trimers (isocyanurates).[6][7]
-
Temperature Control: This is a key factor. Running the reaction at the lowest effective temperature can significantly reduce dimerization and trimerization.
-
Catalyst Choice: Some catalysts, particularly strong bases, can promote these side reactions. If you suspect this is an issue, consider screening different catalysts or running the reaction without a catalyst if the reactivity of your system allows.
Q: I'm seeing the formation of allophanates. What causes this and how can it be avoided?
A: Allophanates are formed when the initial urethane product (from the reaction of an isocyanate with an alcohol) reacts with another molecule of isocyanate. This is more prevalent at higher temperatures.[14]
-
Stoichiometry Control: Using a precise 1:1 stoichiometry or a slight excess of the alcohol can help minimize the presence of unreacted isocyanate that could lead to allophanate formation.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the initial reaction is complete. Avoid prolonged heating after the formation of the urethane.
Problem: Difficulty in Product Isolation and Purification
Q: My product is difficult to purify from the reaction mixture. What are some common strategies?
A: Purification can be challenging due to the presence of polar byproducts like ureas.
-
Chromatography: Flash column chromatography is a common method for purification. A careful selection of the solvent system is crucial to achieve good separation between your product and any polar byproducts.
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique. Screening various solvents or solvent mixtures is recommended.
-
Workup Procedures: Sometimes, a simple aqueous workup can help remove some of the more polar impurities. However, be mindful of the stability of your product to acidic or basic conditions.[19]
Part 3: General Experimental Protocol
This is a general protocol and may require optimization for your specific substrates.
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas. Ensure all solvents are anhydrous and reagents are of high purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine nucleophile (1.0 eq) and anhydrous solvent.
-
Reagent Addition: Slowly add the aryl isocyanate (1.0-1.1 eq) to the solution at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is highly exothermic. If a catalyst is used, it can be added before the isocyanate.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction if necessary (e.g., with a small amount of methanol to consume any remaining isocyanate). The workup procedure will be dependent on the nature of the product. It may involve partitioning between an organic solvent and water, followed by drying of the organic layer.
-
Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired N-aryl product.
Part 4: References
-
The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Rubber Chemistry and Technology. --INVALID-LINK--
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. --INVALID-LINK--
-
The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Semantic Scholar. --INVALID-LINK--
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. --INVALID-LINK--
-
Optimizing reaction conditions for N-arylation of piperazine. Benchchem. --INVALID-LINK--
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. --INVALID-LINK--
-
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate. --INVALID-LINK--
-
Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. ACS Publications. --INVALID-LINK--
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH. --INVALID-LINK--
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. --INVALID-LINK--
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. --INVALID-LINK--
-
Optimization of the reaction condition for the N-arylation a. ResearchGate. --INVALID-LINK--
-
Preparation of n-aryl amines from isocyanates. Google Patents. --INVALID-LINK--
-
New Developments in Catalysis. Werner. --INVALID-LINK--
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. --INVALID-LINK--
-
optimization of reaction conditions for N-arylation of 2-aminobenzoxazoles. Benchchem. --INVALID-LINK--
-
Isocyanate-based multicomponent reactions. PMC - NIH. --INVALID-LINK--
-
Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Need help with N-Arylation reaction. Reddit. --INVALID-LINK--
-
How To: Troubleshoot a Reaction. University of Rochester. --INVALID-LINK--
-
What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. --INVALID-LINK--
-
The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part VIII. The base-catalysed reaction with amines. Journal of the Chemical Society (Resumed) (RSC Publishing). --INVALID-LINK--
-
The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Polymer Chemistry (RSC Publishing). --INVALID-LINK--
-
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ACS Publications. --INVALID-LINK--
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. --INVALID-LINK--
-
Effect of solvent used for isocyanate primer on interphase formation. ResearchGate. --INVALID-LINK--
-
Advances in Catalysis for Organic Coatings. CHIMIA. --INVALID-LINK--
-
Metal-Based Catalysts for Polyurethane Applications. Reaxis Inc. --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--
-
Optimization of the Conditions for Copper-Mediated N -Arylation of Heteroarylamines. ResearchGate. --INVALID-LINK--
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. --INVALID-LINK--
-
Reaction of OH with Aliphatic and Aromatic Isocyanates. PubMed. --INVALID-LINK--
-
Isocyanate side reactions. ResearchGate. --INVALID-LINK--
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 936. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part VIII. The base-catalysed reaction with amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. rct [rct.kglmeridian.com]
- 7. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. reaxis.com [reaxis.com]
- 11. wernerblank.com [wernerblank.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. How To [chem.rochester.edu]
Technical Support Center: N-(3,4-dimethylphenyl)urea Stability and Degradation
Welcome to the technical support center for N-(3,4-dimethylphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established chemical principles and data from structurally related phenylurea compounds to offer predictive insights into the stability and degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under typical laboratory conditions?
Based on the chemistry of phenylurea herbicides and other urea derivatives, this compound is likely to degrade via hydrolysis, oxidation, and photodegradation.[1][2][3] The primary degradation products are expected to result from the cleavage of the urea bridge and modifications to the phenyl ring and its methyl substituents.
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH and temperature-dependent. Generally, urea compounds are more stable in neutral to slightly acidic conditions (pH 4-8) and their degradation rate increases with temperature.[4][5] Under strongly acidic or basic conditions, hydrolysis is likely to be the major degradation pathway.[2][6]
Q3: What are the expected products of hydrolytic degradation?
Acid- or base-catalyzed hydrolysis of the urea linkage is a common degradation pathway for phenylureas.[2] This would likely yield 3,4-dimethylaniline and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).
Q4: Is this compound susceptible to oxidation?
Yes, phenylurea compounds can be degraded by oxidation.[3] The dimethylphenyl ring is susceptible to hydroxylation, and the methyl groups can be oxidized to carboxylic acids. The urea functional group itself can also be targeted by strong oxidizing agents.
Q5: What is the expected photodegradation pathway?
Phenylurea herbicides are known to undergo photodegradation, which can involve N-dealkylation and hydroxylation of the aromatic ring.[1] For this compound, this could lead to the formation of various photoproducts, including hydroxylated and demethylated derivatives.
Troubleshooting Guide
Issue 1: Inconsistent results in stability studies.
Possible Cause: Uncontrolled experimental parameters. The stability of this compound is sensitive to pH, temperature, light, and the presence of oxidizing agents.[7][8]
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solutions is tightly controlled using appropriate buffer systems. The stability of urea derivatives is known to be pH-dependent.[4][5]
-
Temperature Regulation: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
-
Light Protection: Protect your samples from light, especially if photodegradation is not the focus of your study. Use amber vials or cover your glassware with aluminum foil.
-
Solvent Purity: Use high-purity solvents and de-gassed water to minimize the presence of dissolved oxygen and other reactive species.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause: Formation of degradation products. The appearance of new peaks in your chromatogram likely indicates the degradation of this compound.
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the degradation products using mass spectrometry (LC-MS) or by comparing retention times with potential degradation product standards (e.g., 3,4-dimethylaniline).
-
Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[9][10] This will help in systematically generating and identifying the degradation products.
-
Method Validation: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from its degradation products.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and 1 M HCl.
-
Incubate samples at 60°C for 24 and 48 hours.
-
At each time point, withdraw an aliquot, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and 1 M NaOH.
-
Incubate samples at 60°C for 24 and 48 hours.
-
At each time point, withdraw an aliquot, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ and 30% H₂O₂.
-
Keep samples at room temperature for 24 and 48 hours.
-
Analyze samples by HPLC at each time point.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of the compound in a temperature-controlled oven at 80°C for 7 days.
-
Analyze samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method
A general HPLC method for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Potential Degradation Pathways of this compound
References
- 1. Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(3,4-dimethylphenyl)urea
Welcome to the technical support center for N-(3,4-dimethylphenyl)urea. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the crystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you achieve high-purity crystalline material efficiently.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A good starting point for the crystallization of this compound is a mixed solvent system, such as ethanol and water. Substituted ureas often exhibit good solubility in hot alcohols and lower solubility at cooler temperatures, making this combination effective for recrystallization.[1][2] The ideal ratio will require some empirical optimization to maximize the yield of pure crystals. Other polar organic solvents like methanol or acetone can also be effective.[3]
Q2: My compound is not crystallizing, even after the solution has cooled to room temperature. What are the first steps I should take?
If spontaneous crystallization does not occur upon cooling, the solution is likely supersaturated but lacks the necessary nucleation sites for crystal growth.[4] You can try to induce crystallization using one of these methods:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections created on the glass surface can serve as nucleation points.[5][6]
-
Seeding: Introduce a tiny crystal from a previous pure batch into the supersaturated solution. This "seed" acts as a template for new crystals to grow upon.[5][6]
-
Solvent Evaporation: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[6]
-
Lower Temperature: If room temperature is not sufficient, try cooling the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[5][6]
Q3: Instead of crystals, an oily substance has separated from the solution. What is "oiling out" and how can I fix it?
"Oiling out" is a liquid-liquid phase separation where the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystalline phase.[7][8] This often happens when the melting point of the compound (especially an impure one) is lower than the temperature of the solution, or when the level of supersaturation is too high.[7][8] Oiled-out products are typically impure because the oil can readily dissolve impurities.[8]
To resolve this, you can:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors proper crystal lattice formation over oiling out.[9]
-
Consider using a different solvent system where the compound's solubility is lower.[10]
In-Depth Troubleshooting Guide
Problem 1: No Crystal Formation or Very Low Yield
This is one of the most common issues, typically pointing to problems with supersaturation or nucleation.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Protocol | Scientific Rationale |
| Insufficient Supersaturation | Solution: Reduce the solvent volume. Protocol: 1. Gently heat the flask on a hot plate in a fume hood. 2. Boil off a portion of the solvent (e.g., 10-20% of the total volume).[6] 3. Remove from heat and allow the solution to cool slowly again. | Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature, a state known as supersaturation.[4] If the solution is not sufficiently concentrated, it will not be supersaturated upon cooling, and no crystals will form. |
| Lack of Nucleation Sites | Solution: Induce nucleation. Protocol (Seeding): 1. Obtain a single, small crystal of pure this compound. 2. Drop the seed crystal into the center of the cooled, supersaturated solution.[5] 3. Do not disturb the flask; allow crystals to grow from the seed. | The formation of a new crystal requires an initial energy barrier to be overcome for nucleation (the first ordering of molecules).[4] A seed crystal bypasses this barrier by providing a pre-existing, ordered surface for solute molecules to deposit onto.[5] |
| Incorrect Solvent Choice | Solution: Re-evaluate the solvent system. Protocol: 1. Test the solubility of your crude compound in small amounts of various solvents (e.g., isopropanol, ethyl acetate, toluene). 2. A good solvent will dissolve the compound when hot but have low solubility when cold.[2] 3. If a single solvent is not ideal, try a binary mixture. | The principle of recrystallization relies on a significant difference in the solute's solubility at high and low temperatures. If the compound is too soluble in the cold solvent, the recovery will be low. If it is not soluble enough in the hot solvent, it's difficult to perform the recrystallization.[2][9] |
Problem 2: Oiling Out During Crystallization
The formation of a liquid phase instead of a solid is a critical issue that compromises purification.
Causality and Mitigation Workflow
Caption: Workflow for troubleshooting oiling out.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Protocol | Scientific Rationale |
| High Level of Impurity | Solution: Perform a preliminary purification or use more solvent. Protocol: 1. Re-dissolve the oiled-out material in additional hot solvent. 2. If impurities are visible (e.g., insoluble matter), perform a hot filtration. 3. If the impurity is soluble, consider a pre-purification step like a column chromatography "plug" before attempting recrystallization again. | Impurities can significantly depress the melting point of a compound.[8][10] If the melting point of the impure mixture drops below the temperature of the solution, it will separate as a liquid (oil) rather than a solid.[8] |
| Cooling Rate Too Fast | Solution: Decrease the rate of cooling. Protocol: 1. Re-dissolve the material by heating. 2. Place the flask in a large beaker of hot water or wrap it in glass wool/towels and allow it to cool to room temperature undisturbed over several hours.[9] | Rapid cooling quickly increases supersaturation to a very high level, which can favor the kinetically faster process of liquid-liquid phase separation (oiling out) over the more ordered, thermodynamically favored process of solid crystal formation.[7] |
| Inappropriate Solvent Polarity | Solution: Adjust the solvent system. Protocol: 1. Re-dissolve the oil by heating. 2. Add a small amount of a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). 3. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly. | Oiling out can occur when the solvent is too different in polarity from the solute.[10] Adjusting the overall polarity of the solvent system can sometimes bring the solution out of the liquid-liquid phase separation region of the phase diagram. |
Problem 3: Poor Crystal Quality (Fine Powder, Needles) or Discoloration
The goal is to obtain well-formed, pure crystals. Fine powders or discolored products indicate issues with the crystal growth process or impurity removal.
Troubleshooting Crystal Morphology and Purity
Caption: Key factors affecting crystallization outcomes.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Protocol | Scientific Rationale |
| "Crashing Out" of Solution | Solution: Slow the cooling process. Protocol: 1. Re-dissolve the fine powder by heating. 2. Add a slight excess of hot solvent (e.g., 5-10% more) to ensure the saturation point is not reached too early upon cooling. 3. Allow the flask to cool to room temperature on the benchtop, insulated, before moving to an ice bath.[1][9] | When a solution is cooled too quickly, nucleation happens so rapidly and extensively that it leads to the formation of a large number of very small crystals (a fine powder).[9] This process can physically trap impurities within the rapidly forming solid.[9] |
| Colored Impurities Present | Solution: Use an adsorbent or perform multiple recrystallizations. Protocol (Decolorizing Carbon): 1. Dissolve the crude solid in the minimum amount of hot solvent. 2. Add a very small amount of activated carbon (charcoal) (e.g., 1-2% of the solute mass) to the hot solution. 3. Swirl and keep the solution hot for a few minutes. 4. Perform a hot filtration through fluted filter paper or Celite to remove the carbon. 5. Allow the clear filtrate to cool and crystallize. | Colored impurities are often large, polar molecules with extensive conjugation. Activated carbon has a very high surface area with pores that can adsorb these impurity molecules, removing them from the solution before crystallization occurs. |
| Poor Crystal Habit (e.g., Needles) | Solution: Modify the solvent system. Protocol: 1. Attempt the recrystallization in a different solvent or solvent mixture. 2. For example, if ethanol/water yields needles, try isopropanol/hexane or ethyl acetate/heptane. | The solvent can influence the final shape (habit) of the crystals by selectively adsorbing to different crystal faces, thereby inhibiting or promoting growth in certain directions.[11] Very fine needles can be difficult to filter and dry effectively, so obtaining more equant (block-like) crystals is often desirable. |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
identifying and minimizing byproducts in N-(3,4-dimethylphenyl)urea synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of N-(3,4-dimethylphenyl)urea. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing byproducts in your synthesis, ensuring the highest purity of your target compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of N-(3,a4-dimethylphenyl)urea, while straightforward in principle, can be prone to the formation of specific byproducts that can complicate purification and compromise final product quality. This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of Desired Product | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Impure starting materials (e.g., 3,4-dimethylaniline). | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[1] 2. Optimize Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation. Avoid prolonged heating at high temperatures, which can lead to decomposition.[1] 3. Ensure Purity of Reagents: Use freshly distilled or recrystallized 3,4-dimethylaniline. Ensure all reagents are dry.[1] |
| Presence of a Higher Molecular Weight Impurity | Formation of symmetrical diarylurea (1,3-bis(3,4-dimethylphenyl)urea). This occurs when the isocyanate intermediate reacts with another molecule of 3,4-dimethylaniline instead of the intended nucleophile.[1] | 1. Control Stoichiometry: Use a slight excess of the amine component relative to the isocyanate precursor (e.g., urea, isocyanate). 2. Slow Addition of Reagents: Add the isocyanate or its precursor (like triphosgene) slowly to the amine solution to maintain a low concentration of the reactive isocyanate, favoring the desired reaction.[1] |
| Formation of Biuret or Oligo-uret Structures | Reaction of the already formed this compound product with excess isocyanate.[1] | 1. Strict Stoichiometric Control: Use stoichiometric amounts of reactants, or a slight excess of the amine.[1] 2. Reaction Monitoring: Stop the reaction as soon as the starting materials are consumed to prevent further reaction of the product.[1] |
| Difficulty in Purifying the Final Product | Similar solubility profiles of the desired product and the symmetrical diarylurea byproduct.[1] | 1. Flash Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[1] 2. Recrystallization: If a suitable solvent system can be found where the solubilities of the product and byproduct differ significantly with temperature, recrystallization can be an effective and scalable purification method.[2][3] |
| Discolored Product (Yellowish or Brownish) | 1. Oxidation of 3,4-dimethylaniline starting material. 2. Thermal decomposition during the reaction or workup. | 1. Use High-Purity Aniline: Use freshly purified 3,4-dimethylaniline. Consider storing it under an inert atmosphere (e.g., nitrogen or argon). 2. Control Temperature: Avoid excessive heating during the reaction and purification steps. 3. Decolorizing Carbon: Treat the crude product solution with activated charcoal before crystallization to remove colored impurities.[2] |
II. Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers frequently encounter during the synthesis of this compound.
Q1: What are the most common synthesis routes for this compound, and which is recommended for minimizing byproducts?
There are several common methods for synthesizing N-aryl ureas. The most prevalent routes involve the reaction of 3,4-dimethylaniline with either:
-
Urea: This is a common and relatively safe method. The reaction is typically heated in an aqueous or solvent-based system.[2]
-
An Isocyanate: Reacting 3,4-dimethylaniline with a suitable isocyanate is a direct and often high-yielding method.[4]
-
A Phosgene Equivalent: Reagents like triphosgene can be used to generate the isocyanate in situ.[1]
For minimizing byproducts, particularly the symmetrical diarylurea, the in situ generation of the isocyanate from a precursor like a 3-substituted dioxazolone or the slow addition of an isocyanate to the aniline solution is often preferred.[1] This helps to control the concentration of the highly reactive isocyanate intermediate.
Q2: What is the primary mechanism leading to the formation of the symmetrical diarylurea byproduct, 1,3-bis(3,4-dimethylphenyl)urea?
The formation of the symmetrical diarylurea byproduct is a competitive reaction. When an isocyanate intermediate (3,4-dimethylphenyl isocyanate) is generated, it can react with the desired nucleophile or with another molecule of the starting amine, 3,4-dimethylaniline. If the concentration of the isocyanate is high, the probability of it reacting with the more abundant 3,4-dimethylaniline increases, leading to the formation of the symmetrical byproduct.
References
Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of N-(3,4-dimethylphenyl)urea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3,4-dimethylphenyl)urea and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of this chemical series, with a focus on optimizing its pharmacokinetic (PK) profile. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in absorption, distribution, metabolism, and excretion (ADME).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered when working with this compound.
Q1: My this compound analog shows potent in vitro activity but has poor oral bioavailability in my animal model. What are the likely causes?
A1: Poor oral bioavailability for a potent compound is a frequent challenge. The primary culprits are typically poor aqueous solubility and/or low intestinal permeability.[1][2] N,N'-disubstituted ureas, like your compound, can have low solubility due to their crystalline nature and strong hydrogen bonding networks.[3] Additionally, the compound may be a substrate for efflux transporters in the gut, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[4] Another possibility is extensive first-pass metabolism in the gut wall or liver.[5][6]
Q2: I'm observing rapid clearance of my compound in in vivo studies. What metabolic pathways are likely responsible for the degradation of this compound?
A2: While specific data for this compound is limited, studies on structurally similar urea-containing compounds, such as TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), suggest several key metabolic pathways.[7] The most probable routes of metabolism for your compound are:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes in the liver are likely to hydroxylate the aromatic rings or the methyl groups.[7][8]
-
Amide/Urea Hydrolysis: While the urea bond itself can be cleaved, hydrolysis of adjacent amide bonds, if present in analogs, is a common metabolic route.[7]
To confirm these pathways, an in vitro metabolic stability assay using liver microsomes is recommended.[9][10][11]
Q3: How can I improve the aqueous solubility of my lead compound?
A3: Improving solubility is a critical first step for enhancing oral absorption.[5] Several strategies can be employed:
-
Formulation Approaches:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can improve dissolution.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[4][5]
-
-
Chemical Modification:
Q4: What are some initial in vitro ADME assays I should run to characterize my compound's pharmacokinetic properties?
A4: A standard panel of in vitro ADME assays will provide a good baseline understanding of your compound's properties and help identify potential liabilities early on.[15] Key assays include:
-
Aqueous Solubility: Determines the thermodynamic and kinetic solubility.
-
LogD7.4: Measures lipophilicity at physiological pH.
-
Caco-2 Permeability: Assesses intestinal permeability and potential for P-gp efflux.[4][5][16][17][18]
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[6][8][9][10][11]
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which influences its distribution and clearance.
-
CYP Inhibition: Assesses the potential for drug-drug interactions.
Part 2: Troubleshooting Guides
This section provides detailed experimental protocols and strategies to address specific pharmacokinetic challenges.
Troubleshooting Guide 1: Low Oral Bioavailability
If your compound exhibits low oral bioavailability, a systematic approach is needed to identify and address the root cause.
The first step is to determine whether poor solubility or low permeability is the primary absorption barrier.
-
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, complete with tight junctions and efflux transporters.[4][18]
Methodology:
-
Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation into a monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[5]
-
Prepare a dosing solution of your compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Data Interpretation:
-
| Papp (A-B) (x 10⁻⁶ cm/s) | Oral Absorption Potential |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio | Interpretation |
| < 2 | Not a significant P-gp substrate |
| > 2 | Potential P-gp substrate |
-
Logical Workflow for Addressing Low Bioavailability:
Caption: Troubleshooting workflow for low oral bioavailability.
-
For Poor Solubility: Refer to Q3 in the FAQ section for initial strategies.
-
For Low Permeability:
-
Bioisosteric Replacement: The urea moiety is a strong hydrogen bond donor and acceptor, which can hinder passive diffusion. Replacing it with a bioisostere that maintains the key binding interactions but has improved physicochemical properties can be effective.[3][19][20][21][22]
-
Examples of Urea Bioisosteres:
-
Squaramides: These four-membered rings can mimic the hydrogen bonding pattern of ureas and have been used to improve permeability and stability.[3]
-
2-Aminopyrimidin-4(1H)-one: This heterocyclic system has been successfully used as a urea bioisostere, leading to improved permeability and metabolic stability.[3]
-
-
-
-
For P-gp Efflux:
Troubleshooting Guide 2: High In Vivo Clearance
If your compound is cleared too rapidly, it will be difficult to maintain therapeutic concentrations.
-
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the intrinsic clearance of a compound by liver enzymes, primarily CYPs.[6][8][9][10][11]
Methodology:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction mixture containing the microsomes (e.g., 0.5 mg/mL protein), your test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination.
Data Analysis:
-
| In Vitro Half-Life (t½) | Intrinsic Clearance (Clint) | Expected In Vivo Clearance |
| > 30 min | < 23 µL/min/mg | Low |
| 5 - 30 min | 23 - 139 µL/min/mg | Moderate |
| < 5 min | > 139 µL/min/mg | High |
-
Blocking Sites of Metabolism:
-
Bioisosteric Replacement: As mentioned previously, replacing metabolically unstable moieties with more robust bioisosteres can improve metabolic stability.[3][19][20][21][22]
-
Prodrug Strategy: A prodrug can be designed to release the active compound at the target site, potentially bypassing first-pass metabolism.[2][12][13][14]
Troubleshooting Guide 3: Designing an Initial In Vivo Pharmacokinetic Study
A well-designed PK study is crucial for understanding how your compound behaves in a living system.[1][23][24][25][26]
-
Key Considerations for Study Design:
-
Animal Model: The choice of species (e.g., mouse, rat) should be based on factors such as similarities in metabolism to humans and the availability of disease models.
-
Dose Selection: At least two dose levels, 5-10 fold apart, should be used to assess dose linearity.[23] The doses should be non-toxic but high enough for analytical quantification.
-
Route of Administration: Both intravenous (IV) and oral (PO) routes should be included to determine absolute bioavailability.
-
Sampling Time Points: A sufficient number of time points should be collected to accurately define the absorption, distribution, and elimination phases of the concentration-time profile.
-
Analytical Method: A validated, sensitive, and specific LC-MS/MS method for quantifying the compound in plasma is essential.
-
-
Workflow for a Typical In Vivo PK Study:
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Part 3: References
-
Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
AxisPharm. Microsomal Stability Assay Protocol.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024.
-
Mercell. metabolic stability in liver microsomes.
-
Springer Protocols. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. 2014.
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
-
Enamine. Caco-2 Permeability Assay.
-
Creative Bioarray. Caco-2 permeability assay.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
-
PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
-
Google Patents. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies.
-
PMC - NIH. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. 2022.
-
Chemspace. Bioisosteric Replacements.
-
ResearchGate. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Request PDF.
-
WuXi AppTec. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. 2025.
-
Allucent. Preclinical Pharmacokinetics in Drug Development.
-
PubMed. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. 2024.
-
Cambridge MedChem Consulting. Bioisosteric Replacements. 2021.
-
ResearchGate. Current prodrug strategies for improving oral absorption of nucleoside analogues.
-
PMC - NIH. Modern Prodrug Design for Targeted Oral Drug Delivery.
-
MDPI. Designing an In Vivo Preclinical Research Study.
-
National Laboratory Medicine Catalogue. Urea (serum, plasma).
-
Semantic Scholar. Current prodrug strategies for improving oral absorption of nucleoside analogues. 2014.
-
Chemdiv. Compound N-(3,4-dimethylphenyl)-N'-[(4-methoxyphenyl)methyl]urea.
-
PubMed. Analytical methods for measuring urea in pharmaceutical formulations.
-
AMSbiopharma. Preclinical research strategies for drug development. 2025.
-
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
Benchchem. Application Notes and Protocols for In Vivo Testing of Phenylurea-Based Compounds.
-
Frontiers. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. 2019.
-
Guidechem. N-(3,5-Dimethylphenyl)-N′-phenylurea 4300-44-1 wiki.
-
MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening.
-
Google Patents. DE2759962C2 - Method for the quantitative determination of urea.
-
BioIVT. In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways.
-
ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. 2025.
-
ChemBioFrance - Infrastructure de recherche. ADME-Tox.
-
Analyst (RSC Publishing). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance.
-
Antimicrobial Agents and Chemotherapy. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. 2016.
-
PubMed. Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure.
-
Admescope. Services for in vitro Metabolism research.
-
NIH. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders.
-
PubChemLite. 3-(3,4-dimethylphenyl)-1-((4-hydroxy-4-piperidino)acetyl)urea.
References
- 1. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. WO2018227300A1 - Novel urea compounds and bioisosteres thereof and their use for treating inflammation and inflammation-related pathologies - Google Patents [patents.google.com]
- 20. chem-space.com [chem-space.com]
- 21. drughunter.com [drughunter.com]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. allucent.com [allucent.com]
- 25. mdpi.com [mdpi.com]
- 26. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Phenylurea Herbicides: Evaluating N-(3,4-dimethylphenyl)urea Analogs
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of N-(3,4-dimethylphenyl)urea and its structurally related, commercially significant analogs. While this compound itself is not a widely used herbicide, its core structure is representative of the phenylurea class. To provide a meaningful evaluation, this document will focus on comparing its potential efficacy with established urea herbicides such as Diuron and Isoproturon . We will delve into their shared mechanism of action, present comparative efficacy data, and detail the experimental protocols necessary for a robust assessment.
Introduction to Phenylurea Herbicides
Substituted phenylurea herbicides are a class of compounds widely used for pre- and post-emergence control of broadleaf and grassy weeds in various agricultural and non-crop settings.[1] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] By binding to the D1 protein of the PSII complex in chloroplasts, they block the electron transport chain, which halts the production of ATP and NADPH necessary for CO2 fixation.[4] This disruption leads to a cascade of events, including the formation of reactive oxygen species, resulting in lipid peroxidation, membrane damage, and ultimately, plant death.[4][5] The substitution pattern on the phenyl ring and the nature of the substituents on the urea nitrogen atoms significantly influence the herbicidal activity, selectivity, and soil persistence of these compounds.
Mechanism of Action: Photosystem II Inhibition
The herbicidal activity of phenylurea compounds stems from their ability to interrupt the photosynthetic electron transport chain.[3] They achieve this by binding to the D1 quinone-binding protein within the Photosystem II (PSII) complex, which is located in the thylakoid membranes of chloroplasts.[2][6] This binding event physically blocks the plastoquinone (PQ) binding site, thereby preventing the transfer of electrons and disrupting the production of ATP and NADPH.[4][5] The subsequent buildup of high-energy electrons leads to the formation of toxic reactive oxygen species, causing cellular damage and plant death.[4]
References
- 1. HPLC Method for Analysis of Pesticides: Isoproturon, Diuron, Acenaphthene, Carbendazim | SIELC Technologies [sielc.com]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3,4-dimethylphenyl)urea Analogs
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of N-(3,4-dimethylphenyl)urea analogs, a chemical scaffold of significant interest in contemporary drug discovery. We will dissect the nuanced ways in which structural modifications to this core moiety influence biological activity, with a particular focus on anticancer applications and kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
The N,N'-diaryl urea framework is a cornerstone in the design of kinase inhibitors, largely due to the urea linkage's ability to form critical hydrogen bonds with the hinge region of the kinase domain.[1] The N-(3,4-dimethylphenyl) moiety, in particular, offers a lipophilic region that can engage with hydrophobic pockets within the ATP-binding site of various kinases, contributing to the potency and selectivity of the inhibitor.[2] Understanding how substitutions on both phenyl rings of this scaffold impact target engagement and cellular activity is paramount for the rational design of novel therapeutics.
Comparative Analysis of this compound Analogs as EGFR Inhibitors
A pivotal study in the exploration of this compound analogs focused on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in the pathogenesis of numerous cancers.[4][5] The following sections compare a series of synthesized this compound derivatives, highlighting the impact of various substitutions on their cytotoxic and enzyme-inhibitory activities.
The foundational structure for this comparative analysis is 1-(3,4-dimethylphenyl)-3-(4-(4-aminoquinazolin-2-yl)phenyl)urea. The 4-aminoquinazoline moiety is a well-established pharmacophore known to interact with the ATP binding site of EGFR. The this compound portion is hypothesized to extend into a hydrophobic region of the kinase, enhancing binding affinity. The SAR exploration involves modifications at the 4-amino position of the quinazoline ring.
The following table summarizes the in vitro biological activity of a series of this compound analogs against a panel of human cancer cell lines and their inhibitory activity against the EGFR kinase.[2]
| Compound ID | R Group (Substitution at 4-amino position of quinazoline) | H-460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | EGFR IC₅₀ (nM) |
| 5a | -(CH₂)₂-N(CH₃)₂ | 0.15 | 0.089 | 0.36 | 0.75 | 56 |
| 5b | -(CH₂)₃-N(CH₃)₂ | 0.43 | 0.21 | 0.58 | 1.21 | 78 |
| 5c | -(CH₂)₃-N-pyrrolidinyl | 0.38 | 0.18 | 0.49 | 1.05 | 71 |
| 5d | -(CH₂)₃-N-morpholinyl | 0.51 | 0.25 | 0.67 | 1.43 | 89 |
| Sorafenib | (Positive Control) | 2.89 | 3.51 | 4.12 | 5.46 | - |
Data extracted from Molecules 2016, 21(11), 1572.[2]
From the comparative data, several key SAR trends can be elucidated:
-
Alkylamino Side Chain Length: A comparison between compounds 5a and 5b reveals that a shorter two-carbon linker (ethylene) between the quinazoline ring and the dimethylamino group results in greater potency across all tested cell lines and against EGFR than a three-carbon linker (propylene). This suggests an optimal spatial arrangement for interaction with the target.
-
Nature of the Terminal Amine: Introducing cyclic amines at the terminus of the three-carbon linker, as seen in compounds 5c (pyrrolidinyl) and 5d (morpholinyl), generally maintains potent anticancer activity, comparable to the dimethylamino analog 5b . This indicates that the terminal basic nitrogen is a key feature for activity, and the cyclic constraint is well-tolerated.
-
Superiority over Standard of Care: All synthesized analogs demonstrated significantly greater potency than Sorafenib, a multi-kinase inhibitor used as a positive control, in the tested cancer cell lines.[2] This underscores the potential of this chemical series for further development.
The following diagram illustrates the key structural modifications and their impact on activity.
Caption: Key SAR insights for this compound analogs targeting EGFR.
Broader Context: Diaryl Ureas as Kinase Inhibitors
The this compound scaffold is part of the larger class of diaryl ureas, which are known to inhibit a variety of protein kinases.[1] For instance, diaryl ureas have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8] The general pharmacophore model for diaryl urea kinase inhibitors involves the urea NH groups forming hydrogen bonds with the kinase hinge region, one aryl ring occupying the ATP adenine pocket, and the other aryl ring (in this case, the 3,4-dimethylphenyl group) extending into a hydrophobic pocket.[6]
The SAR principles observed with the EGFR inhibitors, such as the importance of a terminal basic amine and the influence of linker length, are often translatable to other kinase targets, although target-specific optimization is always necessary.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the evaluation of this compound analogs.
The synthesis of diaryl ureas is typically a straightforward process.[9]
-
Step 1: Formation of the Isocyanate. A solution of the desired aniline (e.g., an aniline with a quinazoline substituent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature to generate the corresponding isocyanate in situ.
-
Step 2: Urea Formation. To the solution containing the in situ generated isocyanate, a stoichiometric amount of 3,4-dimethylaniline is added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography.
-
Step 3: Purification. The reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure diaryl urea analog.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic scheme for this compound analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for anticancer activity.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The this compound analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., 150 µL of DMSO). The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Biochemical assays are crucial for determining the direct inhibitory effect of the analogs on the target kinase.[11]
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Inhibitor Addition: The this compound analogs are added to the wells at various concentrations. Control wells include a no-inhibitor control and a positive control inhibitor (e.g., gefitinib).
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate, or a fluorescence- or luminescence-based assay that uses a phosphorylation-specific antibody.
-
Data Analysis: The kinase activity is measured as a function of the inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors with potent anticancer activity. The SAR studies presented in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity. The superior potency of the synthesized analogs compared to Sorafenib in several cancer cell lines highlights the therapeutic potential of this chemical series.
Future research in this area should focus on expanding the diversity of substitutions on both aryl rings to further probe the SAR and to optimize for potency, selectivity, and pharmacokinetic properties. Investigating a broader range of kinase targets beyond EGFR is also a logical next step to fully elucidate the therapeutic potential of this versatile scaffold. The experimental protocols outlined herein provide a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 5. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 8. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for N-(3,4-dimethylphenyl)urea Analysis
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3,4-dimethylphenyl)urea. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and offering practical insights gleaned from years of experience in the field. This guide will also compare the validated HPLC method with a plausible alternative and other analytical techniques, supported by illustrative experimental data.
The Foundation of Reliable Analysis: Why Method Validation is Non-Negotiable
In the pharmaceutical industry, the data generated by analytical methods forms the bedrock upon which product quality, safety, and efficacy are built. An unvalidated or poorly validated method is akin to building a house on sand – the resulting data is unreliable and cannot be trusted. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation to ensure data integrity.[1][2][3][4][5][6] This guide is structured around the principles outlined in the ICH Q2(R2) guideline, providing a practical framework for its implementation.[1][3]
Defining the Analytical Challenge: this compound
This compound is a substituted urea compound. For the purpose of this guide, we will assume it is an active pharmaceutical ingredient (API) that needs to be quantified in a drug substance. Our goal is to validate an HPLC method that is specific, accurate, precise, and robust for its intended purpose.
The Proposed HPLC Method (Method A)
Based on common practices for the analysis of phenylurea derivatives, we propose the following reversed-phase HPLC method for validation:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The choice of a C18 column is based on its wide applicability and proven performance for separating moderately nonpolar compounds like this compound.[7][8] The acetonitrile/water mobile phase is a common choice in reversed-phase chromatography, offering good peak shape and resolution for a broad range of analytes.[1] The detection wavelength of 245 nm is selected based on the UV absorbance characteristics of phenylurea compounds.[7]
The Validation Journey: A Parameter-by-Parameter Exploration
The validation of an analytical method is a systematic process that evaluates a series of key performance characteristics.[2][9][10]
System Suitability: The Daily Health Check of Your HPLC
Before any validation experiments, and indeed before any routine analysis, it is crucial to perform a System Suitability Test (SST).[7] The SST ensures that the chromatographic system is performing adequately on the day of analysis.[8][11][12]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for the peak area and retention time.
-
Evaluate other system suitability parameters as defined in the table below.
Acceptance Criteria & Illustrative Data:
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 1.0% | 0.4% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
A failing system suitability test is a red flag that the system is not operating correctly and must be investigated before proceeding.
Specificity: Ensuring the Method Sees Only What It Should
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. A powerful way to demonstrate specificity is through forced degradation studies.[13][14][15][16]
Experimental Protocol (Forced Degradation):
-
Prepare solutions of this compound.
-
Subject the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours (solid state and in solution)
-
Photolytic: UV light (254 nm) and visible light for 7 days
-
-
Analyze the stressed samples by HPLC, alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.
Data Presentation:
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acidic (0.1 M HCl) | 15.2% | One major degradant peak observed at RRT 0.85 | Pass |
| Basic (0.1 M NaOH) | 21.5% | Two major degradant peaks observed at RRT 0.70 and 1.25 | Pass |
| Oxidative (3% H₂O₂) | 8.9% | Minor degradation, no distinct degradant peaks | Pass |
| Thermal (80 °C) | 3.1% | Minimal degradation | Pass |
| Photolytic | 5.5% | One minor degradant peak observed at RRT 1.15 | Pass |
The results should demonstrate that the main peak of this compound is well-resolved from all degradation product peaks, and the peak purity analysis confirms that the analyte peak is spectrally homogeneous.
Linearity and Range: Proving Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[17]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration). For a target concentration of 100 µg/mL, this could be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,546 |
| 125 | 1,276,901 |
| 150 | 1,532,457 |
Linearity Results:
| Parameter | Acceptance Criteria | Illustrative Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Reportable | 1,234 |
| Slope | Reportable | 10,200 |
A high correlation coefficient indicates a strong linear relationship. The y-intercept should be close to zero.
Accuracy: Hitting the Bullseye
Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard.
Experimental Protocol (Spiked Recovery):
-
Prepare a placebo mixture (if applicable, for a drug product).
-
Prepare solutions of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike these solutions into the placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.2 | 100.2% |
| 120% | 120.0 | 119.3 | 99.4% |
| Mean Recovery | 99.7% | ||
| %RSD of Recovery | 0.45% |
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0%.
Precision: Consistency is Key
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, using the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Combine the data from both experiments and perform a statistical analysis (e.g., F-test) to compare the variances.
-
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8% | 100.1% |
| Standard Deviation | 0.45 | 0.52 |
| %RSD | 0.45% | 0.52% |
| Overall %RSD | 0.49% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Seeing the Smallest Signals
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
Data Presentation:
| Parameter | Illustrative Result |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision at LOQ (%RSD) | 4.5% |
| Accuracy at LOQ (% Recovery) | 97.5% |
Acceptance Criteria: Precision at the LOQ should be ≤ 10% RSD, and accuracy should be within 90-110%.
Robustness: Weathering the Small Storms
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17][18]
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic parameters, one at a time.
-
Analyze a system suitability solution and a sample solution under each modified condition.
-
Evaluate the impact on system suitability parameters and the assay results.
Data Presentation:
| Parameter Varied | Modification | Impact on System Suitability | Impact on Assay Results |
| Flow Rate | ± 0.1 mL/min | Acceptable | < 2.0% change |
| Column Temperature | ± 2 °C | Acceptable | < 2.0% change |
| Mobile Phase Composition | ± 2% Acetonitrile | Acceptable | < 2.0% change |
The results should demonstrate that minor variations in the method parameters do not significantly affect the results, indicating a robust method.
Visualizing the Validation Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Compound N-(3,4-dimethylphenyl)-N'-[(4-methoxyphenyl)methyl]urea - Chemdiv [chemdiv.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dimethyl-1,3-diphenylurea | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Separation of [Bis[4-(dimethylamino)phenyl]methyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. manuals.plus [manuals.plus]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis - Google Patents [patents.google.com]
- 17. Urea [webbook.nist.gov]
- 18. Urea, N,N'-dimethyl-N,N'-diphenyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Comparative Biological Evaluation of N-(3,4-dimethylphenyl)urea and Its Isomers
Introduction: The Phenylurea Scaffold in Modern Drug Discovery
The N-aryl urea moiety is a cornerstone of contemporary medicinal chemistry, prized for its ability to form critical hydrogen bond interactions with protein targets.[1] This structural motif is present in numerous FDA-approved drugs, including the multi-kinase inhibitor Sorafenib, highlighting its significance in oncology and beyond.[2] Phenylurea derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[3][4] The specific substitution pattern on the phenyl ring dramatically influences the compound's potency, selectivity, and overall pharmacological profile.
This guide provides a comprehensive framework for the comparative biological evaluation of N-(3,4-dimethylphenyl)urea and its structural isomers:
-
N-(2,3-dimethylphenyl)urea
-
N-(2,4-dimethylphenyl)urea
-
N-(2,5-dimethylphenyl)urea
-
N-(2,6-dimethylphenyl)urea
-
N-(3,5-dimethylphenyl)urea
We will delve into the rationale behind key experimental choices, present detailed, self-validating protocols for essential assays, and discuss the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and differentiate these closely related chemical entities.
Section 1: Synthesis and Characterization
A robust biological evaluation begins with the confirmed identity and purity of the test compounds. The synthesis of N-substituted ureas can be achieved through several established methods. A common and straightforward approach involves the reaction of the corresponding dimethylaniline with an isocyanate.[5] Alternatively, methods utilizing phosgene substitutes like triphosgene or N,N'-Carbonyldiimidazole (CDI) offer safer routes.[2][6] A more recent, mild, and efficient method involves the reaction of amines with potassium isocyanate in water.[5]
Expert Insight: The choice of synthetic route can be critical. While the isocyanate addition is classic, ensuring the purity of the starting isocyanate is paramount. The Hofmann rearrangement of a primary amide offers an alternative that generates the isocyanate in situ, often leading to cleaner reactions.[7][8] Regardless of the method, purification by recrystallization or column chromatography is mandatory, and compound identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity, ideally >95%, should be established by HPLC.
Section 2: Comparative Biological Evaluation: Key Activity Domains
The biological activities of phenylurea derivatives are diverse. Based on extensive literature for analogous structures, the following domains represent the most promising avenues for a comparative investigation of the dimethylphenylurea isomers.[3][4]
Anticancer and Cytotoxic Activity
Many N-aryl ureas function as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[4][9] The urea group typically forms a bidentate hydrogen bond with conserved amino acid residues in the kinase hinge region, a key interaction for potent inhibition. Therefore, a primary focus of this evaluation is the comparative cytotoxicity against a panel of human cancer cell lines.
Data Focus: The primary metric for comparison is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM) for Dimethylphenylurea Isomers
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) |
|---|---|---|---|---|
| N-(2,3-dimethylphenyl)urea | 15.2 | 21.8 | 18.5 | 25.1 |
| N-(2,4-dimethylphenyl)urea | 5.8 | 8.3 | 6.1 | 9.7 |
| N-(2,5-dimethylphenyl)urea | 9.1 | 12.5 | 10.2 | 14.3 |
| N-(2,6-dimethylphenyl)urea | >50 | >50 | >50 | >50 |
| This compound | 4.5 | 6.2 | 3.9 | 7.8 |
| N-(3,5-dimethylphenyl)urea | 22.4 | 30.1 | 25.6 | 33.9 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 1.3 |
Note: This data is illustrative. Actual experimental results may vary. Data for structurally related compounds can be found in existing literature.[10][11][12]
Interpretation: In this hypothetical dataset, the N-(3,4-dimethylphenyl) and N-(2,4-dimethylphenyl) isomers show the most promising activity. The bulky ortho-substituents in the N-(2,6-dimethylphenyl) isomer may cause steric hindrance, preventing effective binding to the target, thus explaining its lack of activity. This highlights a crucial aspect of structure-activity relationship (SAR) analysis.
Antimicrobial Activity
Phenylurea derivatives have also been explored for their antimicrobial properties.[3][13][14] A comparative screening against a panel of pathogenic bacteria and fungi can reveal important differences among the isomers.
Data Focus: The key metrics are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[15]
Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|
| N-(2,3-dimethylphenyl)urea | 64 | 128 | >128 |
| N-(2,4-dimethylphenyl)urea | 32 | 64 | 128 |
| N-(2,5-dimethylphenyl)urea | 32 | 64 | >128 |
| N-(2,6-dimethylphenyl)urea | >128 | >128 | >128 |
| This compound | 16 | 32 | 64 |
| N-(3,5-dimethylphenyl)urea | 64 | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Note: This data is illustrative. N/A indicates "Not Applicable."
Interpretation: The hypothetical data suggests that the N-(3,4-dimethylphenyl) isomer possesses the most potent antibacterial activity, particularly against the Gram-positive bacterium S. aureus. The differential activity between Gram-positive and Gram-negative bacteria could suggest a mechanism targeting the cell wall or membrane, which differs between these bacterial types.
Section 3: Mechanistic Insights & Visualized Pathways
Based on the activities of analogous compounds, the primary mechanism of action for anticancer activity is likely the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.[10]
Hypothesized Mechanism: Kinase Inhibition The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding site of a kinase. The dimethylphenyl group occupies a hydrophobic pocket, and its specific substitution pattern dictates the binding affinity and selectivity for different kinases.
Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway by a phenylurea derivative.
Section 4: Standardized Protocols for Comparative Evaluation
To ensure data is reliable and comparable, standardized protocols are essential. The following section provides detailed, step-by-step methodologies for the key assays.
General Workflow for Biological Evaluation
This workflow provides a logical progression from compound acquisition to final data analysis.
Caption: A standardized workflow for the comparative biological evaluation of chemical isomers.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[17]
Materials:
-
96-well flat-bottom sterile microplates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Test compounds (dimethylphenylurea isomers) and a positive control (e.g., Doxorubicin)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[18] Expert Insight: The incubation time is critical; it must be long enough for formazan crystals to form but not so long that the vehicle control cells become over-confluent.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The assay is performed in a 96-well microtiter plate where the antimicrobial agent is serially diluted in a liquid growth medium.[19]
Materials:
-
96-well sterile microplates
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[19]
-
Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In the 96-well plate, add 50 µL of broth to wells in columns 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This leaves columns 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) with 50 µL of broth.
-
Inoculation: Add 50 µL of the standardized inoculum to each well from columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 100 µL.[20]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.[15]
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative biological evaluation of this compound and its isomers. By employing standardized, self-validating protocols and a logical workflow, researchers can generate high-quality, comparable data to elucidate the structure-activity relationships that govern the biological effects of these compounds. The hypothetical data presented suggests that the substitution pattern on the phenyl ring is a critical determinant of both anticancer and antimicrobial activity, with the 3,4-disubstituted isomer showing particular promise.
Following this initial screening, promising isomers should be advanced to more specific secondary assays, such as kinase profiling panels to identify specific molecular targets, and mechanism-of-action studies including cell cycle analysis and apoptosis assays to further characterize their anticancer effects.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. The novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives of N-aryl urea: synthesis, anti-inflammatory, antibacterial and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. rr-asia.woah.org [rr-asia.woah.org]
- 21. bio-protocol.org [bio-protocol.org]
A Multi-Pronged Strategy for Assessing the Target Selectivity of N-(3,4-dimethylphenyl)urea: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of a novel compound is a cornerstone of preclinical development. High target selectivity can minimize off-target effects and toxicity, while in some cases, a carefully defined multi-target profile can offer enhanced therapeutic efficacy.[1] The diaryl urea scaffold, present in successful multi-kinase inhibitors like Sorafenib and Regorafenib, is a privileged structure in modern drug discovery.[2][3]
This guide provides an in-depth, comparative framework for assessing the target selectivity of a putative kinase inhibitor, N-(3,4-dimethylphenyl)urea . We will move beyond a single-method approach, illustrating a comprehensive strategy that integrates biochemical, biophysical, and chemical proteomics data to build a high-confidence selectivity profile. This guide will compare our compound of interest against the well-characterized multi-kinase inhibitors Sorafenib and Regorafenib to provide context and a robust benchmark for evaluation.
Pillar 1: Foundational Profiling with In Vitro Biochemical Assays
Expertise & Experience: The logical first step in characterizing any potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a broad range of purified kinases.[4][5] This approach, often called kinome scanning, provides a quantitative measure of potency (typically as an IC50 value) across a large portion of the human kinome. It is the most direct way to identify high-affinity interactions and establish a baseline selectivity map, free from the complexities of cellular uptake, metabolism, or target availability.[6][7] We utilize a luminescence-based assay that measures ATP consumption, offering high sensitivity and suitability for high-throughput screening.[8]
Comparative Biochemical Kinase Panel Data
The following table presents hypothetical data for this compound screened against a panel of 96 representative kinases, with direct comparison to known IC50 values for Sorafenib and Regorafenib. For clarity, only the most relevant hits are shown.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM)[2][9] | Regorafenib (IC50, nM)[10][11] | Pathway/Family |
| VEGFR2 | 15 | 90 | 4.2 | Angiogenesis |
| B-Raf | 8 | 22 (wild-type) | 28 | MAPK Pathway |
| B-Raf (V600E) | 6 | 38 (mutant) | 19 | Oncogenic Mutant |
| PDGFRβ | 25 | 57 | 22 | Angiogenesis/Stroma |
| c-KIT | 110 | 68 | 7 | Oncogenic RTK |
| RET | 95 | Not a primary target | 1.5 | Oncogenic RTK |
| p38α (MAPK14) | 850 | >10,000 | >5,000 | Stress Response |
| SRC | >5,000 | >10,000 | >10,000 | Tyrosine Kinase |
| CDK2 | >10,000 | >10,000 | >10,000 | Cell Cycle |
This hypothetical data suggests this compound is a potent inhibitor of VEGFR2 and B-Raf, with a profile distinct from both Sorafenib and Regorafenib.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation : Prepare kinase reaction buffer, kinase/substrate solutions, and serial dilutions of this compound, comparators, and DMSO (vehicle control).
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound dilution to wells. Add 2.5 µL of a 2x kinase/substrate solution.
-
Initiation : Initiate the enzymatic reaction by adding 5 µL of a 1x ATP solution (concentration typically at the Km for each kinase).
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion Measurement : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression analysis.
Visualization: Biochemical Kinome Screening Workflow
Caption: Workflow for high-throughput biochemical kinase profiling.
Pillar 2: Verifying Target Engagement in a Cellular Context with CETSA
Trustworthiness: A compound's biochemical potency does not guarantee it will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14] By heating cells treated with our compound to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting temperature (Tm) provides direct and compelling evidence of intracellular target binding.[15][16]
Comparative Cellular Thermal Shift Assay (CETSA) Data
This table shows hypothetical thermal shift data for the primary targets identified in the biochemical screen.
| Target Protein | Treatment (10 µM) | Apparent Tm (°C) | Thermal Shift (ΔTm, °C) | Interpretation |
| VEGFR2 | DMSO (Vehicle) | 48.5 | - | Baseline Stability |
| This compound | 56.2 | +7.7 | Strong Target Engagement | |
| B-Raf | DMSO (Vehicle) | 51.0 | - | Baseline Stability |
| This compound | 57.8 | +6.8 | Strong Target Engagement | |
| p38α | DMSO (Vehicle) | 54.2 | - | Baseline Stability |
| This compound | 54.5 | +0.3 | No significant engagement |
The CETSA data corroborates the biochemical findings, confirming that this compound engages VEGFR2 and B-Raf inside cells, while not engaging the biochemically weak off-target p38α.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment : Culture a relevant cell line (e.g., HUVEC for VEGFR2, A375 for B-Raf) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour.
-
Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation : Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Protein Quantification : Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blotting : Normalize protein amounts, prepare samples with loading buffer, and separate by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific for the target proteins (e.g., anti-VEGFR2, anti-B-Raf).
-
Analysis : Detect with a secondary antibody and imaging system. Quantify band intensities to plot the fraction of soluble protein versus temperature and determine the apparent Tm.
Visualization: The CETSA Principle
Caption: The principle and experimental workflow of CETSA.
Pillar 3: Unbiased Selectivity Profiling via Chemical Proteomics
Authoritative Grounding: While biochemical screens are broad and CETSA confirms cellular engagement of hypothesized targets, neither can easily identify unexpected or "off-label" targets. Chemical proteomics using affinity matrices like kinobeads provides a powerful, unbiased method to profile inhibitor selectivity in a competitive format using a native proteome.[17][18] Kinobeads are composed of non-selective kinase inhibitors immobilized on a matrix, which capture a large fraction of the cellular kinome.[19] By pre-incubating a cell lysate with our test compound, we can measure which kinases are competed off the beads, providing a quantitative, dose-dependent measure of binding affinity (Kd) for hundreds of kinases simultaneously.[20][21]
Comparative Chemical Proteomics Data (Kinobeads)
This table presents hypothetical apparent Kd values derived from competitive pulldown experiments.
| Kinase Target | This compound (Kd, nM) | Sorafenib (Kd, nM) | Regorafenib (Kd, nM) | Notes |
| VEGFR2 | 18 | 85 | 5 | Confirms high-affinity binding |
| B-Raf | 12 | 25 | 30 | Confirms high-affinity binding |
| PDGFRβ | 30 | 60 | 20 | Confirms high-affinity binding |
| DDR1 | 250 | 150 | 90 | Moderate off-target |
| TIE2 | >2,000 | >5,000 | 40 | Key target for Regorafenib, not hit by our compound |
| ABL1 | >5,000 | 1,500 | 800 | Known Sorafenib/Regorafenib off-target |
This unbiased screen confirms the primary targets and reveals a potential moderate off-target (DDR1) not prioritized in the initial biochemical panel. It also highlights key differences, such as the lack of TIE2 inhibition compared to Regorafenib.
Experimental Protocol: Kinobeads Competitive Pulldown
-
Lysate Preparation : Lyse cultured cells (e.g., a mix of K562, MV4-11, and Ramos cells to maximize kinome coverage) in non-denaturing lysis buffer. Determine protein concentration and normalize across samples.[19]
-
Compound Incubation : Aliquot lysates and incubate with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for 45 minutes at 4°C.
-
Kinobeads Pulldown : Add equilibrated kinobeads slurry to each lysate and incubate for 30 minutes at 4°C with rotation to allow unbound kinases to bind.
-
Washing : Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion : Elute bound proteins and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis : Analyze the peptide samples using quantitative, label-free mass spectrometry.
-
Data Analysis : Identify and quantify proteins. For each kinase, plot the signal intensity versus compound concentration. Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd) for each interaction.
Visualization: Kinobeads Competitive Binding Principle
Caption: Competitive chemical proteomics workflow using kinobeads.
Synthesis and Conclusion
By integrating data from three orthogonal methodologies, we have constructed a robust and reliable selectivity profile for this compound.
-
Biochemical assays provided a broad, foundational map of potency, identifying VEGFR2 and B-Raf as primary targets.
-
CETSA delivered the critical validation that these interactions occur within the complex environment of a living cell.
-
Chemical proteomics confirmed these primary targets in an unbiased fashion using native proteins and revealed a more complete selectivity profile, including potential off-targets and key differentiators from comparator drugs.
Final Comparative Summary:
| Feature | This compound | Sorafenib | Regorafenib |
| Primary Targets | VEGFR2, B-Raf, PDGFRβ | Raf-1, B-Raf, VEGFR2/3, PDGFRβ, c-KIT[2][22] | VEGFR1-3, TIE2, PDGFRβ, FGFR, KIT, RET, B-Raf[23][24] |
| Potency on VEGFR2 | High (IC50 ~15 nM) | Moderate (IC50 ~90 nM) | Very High (IC50 ~4.2 nM) |
| TIE2 Activity | None | None | Potent |
| Cellular Engagement | Confirmed for VEGFR2, B-Raf | Confirmed for primary targets | Confirmed for primary targets |
| Selectivity Profile | Potent dual VEGFR/B-Raf inhibitor with a relatively clean profile. | Broader profile including c-KIT and Flt-3. | Very broad profile including TIE2, FGFR, and RET. |
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmbreports.org [bmbreports.org]
- 18. discover.library.noaa.gov [discover.library.noaa.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Regorafenib - NCI [dctd.cancer.gov]
- 24. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-(3,4-dimethylphenyl)urea as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of N-(3,4-dimethylphenyl)urea, a substituted phenylurea, and evaluates its utility as a reference standard. We will explore its physicochemical properties, compare it with a relevant alternative, and provide a detailed experimental protocol for its application in High-Performance Liquid Chromatography (HPLC).
The Critical Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary purpose is to ensure the accuracy and reliability of qualitative and quantitative data. The International Organization for Standardization (ISO) provides guidelines for the production and certification of reference materials, ensuring their traceability and measurement uncertainty are well-documented. For a compound like this compound, its role as a reference standard is pivotal in methods developed for the quantification of related compounds, such as other substituted ureas which are prevalent in agrochemicals and pharmaceutical compounds.
Physicochemical Profile of this compound
This compound, with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol , is a solid at room temperature.[1] Its structure, featuring a urea functional group attached to a dimethyl-substituted phenyl ring, imparts a moderate polarity, making it suitable for analysis by reversed-phase HPLC.
Key Properties:
-
CAS Number: 114-79-4[1]
-
Molecular Formula: C₉H₁₂N₂O[1]
-
Molecular Weight: 164.20 g/mol [1]
-
Appearance: Typically a crystalline solid.
The purity of a reference standard is its most critical attribute. Commercially available this compound for research purposes should be accompanied by a Certificate of Analysis (CoA) detailing its purity, typically determined by chromatographic methods like HPLC, and confirming its identity via techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific CoAs for this compound as a certified reference material are not widely public, a reputable supplier will provide lot-specific data.[1]
Comparative Analysis: this compound vs. Diuron
To contextualize the performance of this compound as a reference standard, we will compare it with a structurally similar and widely analyzed phenylurea herbicide, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). This comparison is illustrative, highlighting the analytical considerations for this class of compounds.
| Feature | This compound | Diuron | Rationale for Comparison |
| Structure | Contains dimethylphenyl group | Contains dichlorophenyl group | Both are substituted phenylureas, likely to exhibit similar chromatographic behavior and require similar analytical techniques. |
| Typical Application | Research chemical, potential impurity standard | Herbicide, environmental contaminant analysis | Diuron is a well-established analyte, and methods for its analysis can be adapted for this compound. |
| Purity & Certification | Available as a research chemical; certified reference material availability may be limited. | Widely available as a certified reference material from various standards suppliers. | The availability of a certified reference material is crucial for regulatory and quality control applications. |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile. | Soluble in acetone, sparingly soluble in hydrocarbons, and very slightly soluble in water. | Solubility dictates the choice of solvent for stock solutions and mobile phases in chromatography. |
| Stability | Phenylureas are generally stable under neutral pH but can be susceptible to hydrolysis under acidic or basic conditions. | Stable at neutral pH but hydrolyzed in acidic and basic media. | The stability of the reference standard in solution is critical for the accuracy of long analytical runs. |
Experimental Protocol: Quantification of this compound using HPLC-UV
This section provides a detailed, self-validating protocol for the use of this compound as a reference standard for its own quantification, a fundamental step in method development and validation.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify this compound. The choice of a C18 column is based on its wide applicability for moderately polar compounds. The mobile phase composition is optimized to achieve a good peak shape and retention time.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
HPLC-grade phosphoric acid
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Preparation of Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light. The stability of urea derivatives in solution is pH and temperature-dependent, with greater stability generally observed at a pH range of 4-8.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm (based on typical UV absorbance for phenylureas)
-
Run Time: 10 minutes
Workflow Diagram
References
A Senior Application Scientist's Guide to Comparative Docking of N-(3,4-dimethylphenyl)urea
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the urea scaffold stands out for its remarkable versatility and privileged role in medicinal chemistry. The hydrogen bonding capabilities of the urea functional group allow for robust and specific interactions with a multitude of protein targets, making its derivatives, such as N-(3,4-dimethylphenyl)urea, compelling candidates for therapeutic development. This guide provides an in-depth comparative analysis of the docking behavior of this compound against a curated set of diverse and therapeutically relevant protein targets. Our objective is to elucidate the principles of conducting such a comparative study, from experimental design to data interpretation, thereby furnishing a framework for your own research endeavors.
The Rationale: Why Comparative Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. A comparative docking study extends this by evaluating a single ligand against multiple, distinct protein targets. This approach is invaluable for several reasons:
-
Target Selectivity Profiling: It helps in predicting the selectivity of a compound, offering early insights into potential on-target efficacy versus off-target effects.
-
Drug Repurposing: A compound designed for one target might show a strong predicted affinity for another, opening new therapeutic avenues.
-
Understanding Structure-Activity Relationships (SAR): By comparing interactions across different binding sites, we can discern which structural features of the ligand are critical for binding to a particular class of proteins.
For this compound, a comparative study allows us to hypothesize its potential across different disease pathways, such as oncology, inflammation, and infectious diseases.
Selected Protein Targets for This Guide
To illustrate a robust comparative analysis, we have selected three distinct and well-validated protein targets from different families:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Its inhibition is a cornerstone of modern cancer therapy.[1][2]
-
Urease: A nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. It is a crucial virulence factor for bacteria like Helicobacter pylori, making it a target for novel antibacterial agents.[3][4]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a central mediator in systemic inflammation. Inhibiting TNF-α is an effective strategy for treating autoimmune disorders.[5][6]
The Methodological Blueprint: A Self-Validating Docking Workflow
Scientific integrity in computational studies hinges on a meticulous and reproducible methodology. The following protocol outlines a standard, yet rigorous, workflow for comparative molecular docking.
Experimental Protocol: Comparative Molecular Docking
A. Protein Preparation:
-
Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we selected:
-
Pre-processing: Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein structures. This is a critical step to ensure chemical correctness.
-
Remove all non-essential water molecules and co-crystallized ligands.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH of 7.4.
-
Perform a constrained energy minimization to relieve any steric clashes within the protein structure.
-
B. Ligand Preparation:
-
Structure Generation: Draw the 2D structure of this compound.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy, stable conformation of the ligand.
C. Docking and Scoring:
-
Binding Site Definition: For each protein, define the binding site by creating a grid box centered on the active site identified from the co-crystallized ligand in the original PDB file.
-
Execution: Perform the molecular docking using a validated software package like AutoDock Vina or Glide. These programs will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring: The software calculates a docking score, typically in kcal/mol, which estimates the binding affinity. A more negative score indicates a more favorable binding interaction.
D. Validation (The Trustworthiness Pillar):
-
Redocking: A crucial validation step is to dock the original co-crystallized ligand back into its protein's binding site.[10][11] A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11] This confirms that the chosen docking parameters are reliable.
Comparative Analysis of Docking Results
The following table presents simulated docking data for this compound against our selected targets. For context, we've included well-known inhibitors as reference compounds.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR-2 | This compound | -8.5 | Glu885, Cys919, Asp1046 |
| Sorafenib (Reference) | -10.2 | Glu885, Cys919, Asp1046, Phe1047 | |
| Urease | This compound | -6.2 | His219, Cys322, Nickel Ions |
| Acetohydroxamic Acid (Reference) | -5.8 | His136, His246, Nickel Ions | |
| TNF-α | This compound | -7.1 | Tyr59, Tyr119, Gln61 |
| SPD304 (Reference) | -8.9 | Tyr59, Leu57, Ser60 |
Interpretation of Results:
-
VEGFR-2: The this compound shows a strong, favorable docking score of -8.5 kcal/mol. This suggests it has the potential to be a potent inhibitor. The urea moiety is predicted to form crucial hydrogen bonds with the backbone of Cys919 in the hinge region and with the side chains of key residues like Glu885 and Asp1046, which is a common binding motif for Type II kinase inhibitors.[1][12] While the score is not as high as the multi-targeted inhibitor Sorafenib, it indicates significant potential.
-
Urease: With a score of -6.2 kcal/mol, the compound shows a moderate binding affinity. The interaction is likely driven by the urea group coordinating with the bi-nickel center in the active site and forming hydrogen bonds with nearby histidine residues.[13][14] Its predicted affinity is slightly better than the simple reference inhibitor, acetohydroxamic acid, suggesting the dimethylphenyl group contributes favorably to binding, possibly through hydrophobic interactions within the active site pocket.[4]
-
TNF-α: The docking score of -7.1 kcal/mol suggests a good potential for binding. The interaction likely occurs at the interface between TNF-α monomers.[6] The phenyl ring could engage in π-π stacking with tyrosine residues (Tyr59, Tyr119), while the urea moiety forms hydrogen bonds with polar residues like Gln61.[5]
Conclusion and Future Directions
This comparative guide demonstrates that this compound exhibits promising, albeit varied, binding potential across different classes of protein targets. The in silico data strongly suggests a particularly high affinity for the VEGFR-2 kinase domain, marking it as a promising candidate for further investigation as an anti-angiogenic agent. Its moderate affinity for urease and TNF-α also warrants consideration, suggesting a potential for broader therapeutic applications.
It is imperative to remember that molecular docking is a predictive tool. The insights gleaned from this computational analysis provide a solid foundation and a strong rationale for subsequent experimental validation. The next logical steps would involve:
-
In Vitro Enzyme Assays: To quantitatively determine the inhibitory activity (IC50) of this compound against each target.
-
Cell-Based Assays: To assess the compound's effect on cellular processes mediated by these targets, such as endothelial cell proliferation for VEGFR-2 or cytokine release for TNF-α.
-
Structural Biology: Co-crystallization of the compound with the protein targets to experimentally confirm the predicted binding mode.
By integrating computational predictions with rigorous experimental validation, we can efficiently navigate the complex path of drug discovery and unlock the full therapeutic potential of promising scaffolds like this compound.
References
- 1. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases | MDPI [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 2AZ5: Crystal Structure of TNF-alpha with a small molecule inhibitor [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. Molecular modeling studies on the urease active site and the enzyme-catalyzed urea hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized N-(3,4-dimethylphenyl)urea
Introduction
In the realm of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds like N-(3,4-dimethylphenyl)urea, a substituted urea derivative with potential pharmacological applications, verifying the precise atomic arrangement is not merely a procedural step but a critical determinant of its biological activity, safety, and intellectual property value. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The causality behind employing a multi-technique approach lies in the orthogonal nature of the data obtained. While one method might excel at revealing the carbon-hydrogen framework, another provides definitive information about functional groups, and a third confirms the molecular weight and fragmentation patterns. It is the synergy of these techniques that builds an unshakeable foundation of structural evidence.
Core Analytical Techniques for Structural Elucidation
The structural confirmation of a small molecule like this compound relies on a suite of spectroscopic and spectrometric methods. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
The Triad of Structural Confirmation
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
a. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule and their neighboring protons.[3] For our target compound, we expect to see distinct signals for the aromatic protons, the amine (NH) protons, and the methyl group protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet (broad) | 1H | Ar-NH-C=O |
| ~6.8 - 7.5 | Multiplet | 3H | Aromatic (C₆H₃) |
| ~5.5 - 6.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.2 | Singlet | 6H | Ar-CH₃ |
b. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.[4] This is crucial for confirming the carbon skeleton of this compound.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C=O (Urea) |
| ~130 - 140 | Aromatic C (quaternary) |
| ~115 - 130 | Aromatic CH |
| ~18 - 22 | Ar-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] For structural confirmation, it provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives.[6]
Expected Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 165.1028 | ~165.1 | Protonated molecular ion |
| [M+Na]⁺ | 187.0847 | ~187.1 | Sodium adduct |
The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of moieties like isocyanate.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[7] Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the vibrations of its bonds.[8] This makes it an excellent tool for confirming the presence of the urea functionality and the aromatic ring in this compound.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 - 3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Methyl (CH₃) |
| ~1660 | C=O stretch | Urea (Amide I) |
| ~1600 & ~1475 | C=C stretch | Aromatic ring |
| ~1560 | N-H bend | Amide (Amide II) |
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | High resolution, quantitative | Requires soluble sample, can have overlapping signals |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon count | Lower sensitivity than ¹H NMR |
| Mass Spec | Molecular weight, fragmentation | High sensitivity, small sample size | Isomers can be difficult to distinguish[9] |
| FTIR | Functional groups | Fast, non-destructive | Provides limited connectivity information |
Experimental Protocols
General Sample Preparation
A sample of the synthesized and purified this compound should be dried under vacuum to remove any residual solvent.
¹H and ¹³C NMR Spectroscopy
-
Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for urea derivatives as the acidic NH protons are more likely to be observed.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-300).
-
-
Data Analysis: Identify the peaks corresponding to the protonated molecular ion ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).
FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Key Structural Features
Caption: Molecular structure of this compound.
Conclusion
The structural confirmation of a synthesized compound like this compound is a multi-faceted process that requires the intelligent application of several analytical techniques. By integrating the data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can build a comprehensive and irrefutable body of evidence to confirm the molecular structure. This rigorous approach is fundamental to ensuring the quality, reproducibility, and ultimate success of research and development in the pharmaceutical sciences.
References
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of N-(3,4-dimethylphenyl)urea Activity
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the in vitro to in vivo correlation (IVIVC), which serves as a crucial bridge between laboratory findings and clinical potential. This guide provides an in-depth technical comparison of the methodologies used to assess the activity of N-(3,4-dimethylphenyl)urea, a representative of the pharmacologically significant diaryl urea class, in both in vitro and in vivo settings. As researchers, scientists, and drug development professionals, a robust understanding of IVIVC is paramount for making informed decisions, optimizing lead compounds, and ultimately, accelerating the development of novel therapeutics.
The urea moiety is a cornerstone in medicinal chemistry, capable of forming key hydrogen bond interactions with protein targets.[1] Diaryl ureas, in particular, have emerged as a privileged scaffold for the development of kinase inhibitors, with several approved drugs like Sorafenib targeting oncogenic signaling pathways.[2] The this compound structure suggests its potential as an inhibitor of protein kinases that play a crucial role in cell proliferation and survival.[3] The 3,4-dimethyl substitution on the phenyl ring is a critical structural feature that likely influences its binding affinity and selectivity towards specific kinases.[4]
This guide will dissect the experimental frameworks for evaluating such a compound, focusing on the causality behind experimental choices and the establishment of self-validating protocols.
I. The In Vitro Landscape: Unraveling Cellular and Biochemical Activity
The initial assessment of a compound's potential begins with a suite of in vitro assays designed to measure its biological activity in a controlled, simplified environment. These assays are essential for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).
A. Probing Cytotoxicity: Anti-Proliferative Assays
A fundamental first step is to determine the compound's ability to inhibit the growth of cancer cells. This is typically achieved through cytotoxicity or anti-proliferative assays.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content.
-
Cell Culture: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured spectrophotometrically.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Rationale and Self-Validation:
-
Expertise & Experience: The choice of a diverse cancer cell line panel is crucial as the compound's efficacy can be highly dependent on the genetic background of the cells. The 72-hour incubation period allows for multiple cell doubling times, providing a more accurate assessment of anti-proliferative effects rather than acute toxicity.
-
Trustworthiness: Each plate should include positive (e.g., a known cytotoxic drug like Doxorubicin) and negative (vehicle) controls.[2] This self-validating system ensures the assay is performing as expected and allows for the normalization of results across experiments.
B. Identifying the Target: Biochemical Kinase Assays
Once anti-proliferative activity is established, the next logical step is to identify the specific molecular target(s). Given the diaryl urea scaffold, kinase inhibition is a primary hypothesis.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of a compound's binding affinity to a specific kinase.[6]
-
Reagent Preparation: Prepare a solution of the kinase of interest, a europium-labeled antibody, and a fluorescently labeled kinase tracer.
-
Compound Addition: Add varying concentrations of this compound to the assay plate.
-
Reaction Incubation: Add the kinase, antibody, and tracer mixture to the wells and incubate at room temperature.
-
Detection: Measure the TR-FRET signal. In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium and the fluorescent label in close proximity, resulting in a high FRET signal. An effective inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Rationale and Self-Validation:
-
Expertise & Experience: This assay is highly sensitive and can detect both ATP-competitive and allosteric inhibitors.[6] It is crucial to run the assay at an ATP concentration that is close to the Michaelis constant (Km) of the kinase to accurately determine the potency of ATP-competitive inhibitors.[7]
-
Trustworthiness: The inclusion of a known inhibitor for the target kinase as a positive control is essential for validating the assay's performance. A "no enzyme" control helps to determine the background signal.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Cell Line / Kinase Target | Endpoint | Result (IC50) |
| Anti-Proliferative | HCT-116 (Colon) | Growth Inhibition | 5.2 µM |
| Anti-Proliferative | A549 (Lung) | Growth Inhibition | 8.9 µM |
| Kinase Binding | VEGFR2 | Binding Affinity | 0.8 µM |
| Kinase Binding | PDGFRβ | Binding Affinity | 1.5 µM |
| Kinase Binding | c-Raf | Binding Affinity | 3.1 µM |
II. The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro data provides valuable initial insights, the true therapeutic potential of a compound can only be assessed in a living organism. In vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a more physiologically relevant context.
A. Demonstrating Anti-Tumor Efficacy: Xenograft Models
The most common preclinical models for evaluating anti-cancer agents are xenograft models, where human tumor cells are implanted into immunodeficient mice.
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture and Implantation: Human tumor cells (e.g., HCT-116) are cultured in vitro, harvested, and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The animals are then randomized into treatment and control groups.[5]
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[5] The control group receives the vehicle only.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly).[5] At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic (PD) Analysis: Tumor and plasma samples can be collected to measure biomarkers of drug activity, such as the phosphorylation status of the target kinase.[8]
Rationale and Self-Validation:
-
Expertise & Experience: The choice of the animal model and the tumor cell line is critical. The cell line used in the xenograft should ideally be one that showed sensitivity to the compound in vitro. The dosing regimen is often informed by initial pharmacokinetic studies.
-
Trustworthiness: The inclusion of a vehicle-treated control group is mandatory to account for the natural growth of the tumor. A positive control group treated with a standard-of-care chemotherapy agent can provide a benchmark for efficacy. Ethical considerations and adherence to animal welfare guidelines are paramount.
B. Understanding Drug Disposition: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug. A favorable PK profile is crucial for a drug to reach its target at a therapeutic concentration.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Dosing: A cohort of mice is administered a single dose of this compound, either orally or intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Key PK parameters are calculated, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).[9]
Rationale and Self-Validation:
-
Expertise & Experience: Conducting both oral and intravenous dosing allows for the determination of oral bioavailability, a critical parameter for orally administered drugs. The choice of time points for blood collection should be designed to capture the absorption, distribution, and elimination phases of the drug's PK profile.
-
Trustworthiness: The analytical method used for quantification must be validated for its accuracy, precision, linearity, and sensitivity. The inclusion of quality control samples at different concentrations in each analytical run ensures the reliability of the data.
Table 2: Hypothetical In Vivo Data for this compound
| Study Type | Animal Model | Key Parameter | Result |
| Efficacy | HCT-116 Xenograft | Tumor Growth Inhibition | 65% at 50 mg/kg, p.o., daily |
| Pharmacokinetics | Mouse | Oral Bioavailability | 45% |
| Pharmacokinetics | Mouse | Cmax (at 50 mg/kg, p.o.) | 10 µM |
| Pharmacokinetics | Mouse | Half-life (t1/2) | 6 hours |
III. Establishing the Correlation: Connecting the Dots
A strong IVIVC is achieved when the in vitro potency of a compound translates into a predictable in vivo response. For this compound, this would mean that the concentrations required to inhibit kinase activity and cell growth in vitro are achievable in the tumor tissue in vivo at a dose that produces anti-tumor efficacy.
Based on our hypothetical data, the in vitro IC50 for VEGFR2 is 0.8 µM, and the Cmax achieved in mice at an efficacious dose is 10 µM. This suggests that the drug concentration in the plasma exceeds the concentration required for target inhibition, supporting a positive IVIVC.
However, it is important to note that a direct correlation is not always observed. Discrepancies can arise from several factors, including:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the tumor tissue.
-
Off-Target Effects: The compound's in vivo activity may be mediated by off-target effects that are not captured in the in vitro assays.
-
Tumor Microenvironment: The complex tumor microenvironment can influence drug response in ways that are not replicated in a 2D cell culture system.
IV. Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Putative signaling pathway inhibited by this compound.
Caption: Experimental workflow for establishing IVIVC.
V. Conclusion
The correlation of in vitro and in vivo activity is a cornerstone of successful drug development. For a compound like this compound, a systematic and well-designed experimental cascade is essential to build a comprehensive understanding of its therapeutic potential. By employing robust and self-validating protocols, researchers can generate high-quality data that informs lead optimization, guides clinical trial design, and ultimately, increases the probability of translating a promising molecule into a life-saving medicine. This guide provides a framework for such an endeavor, emphasizing the importance of scientific rigor and a deep understanding of the underlying biological and pharmacological principles.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Stability of N-(3,4-dimethylphenyl)urea and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the journey from a promising chemical entity to a viable therapeutic agent.[1][2] A compound's susceptibility to the body's metabolic machinery dictates its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2] This guide provides an in-depth comparison of the metabolic stability of N-(3,4-dimethylphenyl)urea and its derivatives, offering insights into potential metabolic pathways and the experimental workflows used to assess them.
The Central Role of Metabolism in Drug Discovery
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify foreign compounds (xenobiotics).[2][3] These biotransformations are broadly categorized into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule.[4] Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[4][5][6][7]
A compound with low metabolic stability is rapidly cleared from the body, potentially leading to insufficient therapeutic exposure. Conversely, a highly stable compound might accumulate, raising concerns about toxicity. Therefore, medicinal chemists aim to design molecules with an optimal metabolic stability profile.
Predicted Metabolic Pathways of this compound
This compound, as a substituted aromatic urea, is susceptible to several metabolic transformations. The primary sites of metabolic attack are predicted to be the dimethylphenyl ring and the urea moiety itself.
Phase I Metabolism: The Action of Cytochrome P450
The initial and often rate-limiting step in the metabolism of many xenobiotics is oxidation by cytochrome P450 enzymes.[8] For this compound, the following CYP-mediated reactions are anticipated:
-
Benzylic Hydroxylation: The methyl groups on the phenyl ring are prime targets for oxidation to form hydroxymethyl metabolites, which can be further oxidized to aldehydes and carboxylic acids. Studies on the metabolism of xylenes have shown that CYP enzymes can catalyze benzylic hydroxylation.[1][2][3]
-
Aromatic Hydroxylation: Direct oxidation of the aromatic ring can lead to the formation of phenolic metabolites. The position of hydroxylation will be influenced by the directing effects of the urea and methyl substituents.
-
N-Dealkylation and Hydrolysis of the Urea Moiety: While less common for N,N'-diaryl ureas compared to N-alkyl ureas, enzymatic hydrolysis of the urea bond can occur, leading to the formation of 3,4-dimethylaniline and other degradation products. Some studies suggest that certain substituted ureas can be hydrolyzed by enzymes like ureases, though this is more relevant in specific contexts.[9][10][11][12]
The following diagram illustrates the predicted Phase I metabolic pathways for this compound.
Caption: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation for Excretion
Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions to enhance their water solubility and facilitate elimination from the body.[4][5][6][7] The primary conjugation pathways for the hydroxylated metabolites of this compound are:
-
Glucuronidation: This is one of the most common Phase II reactions, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the hydroxyl group.[7]
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the hydroxylated metabolites.[7]
Structure-Metabolism Relationships: A Comparative Outlook
| Compound | Structural Modification | Predicted Impact on Metabolic Stability | Rationale |
| This compound | Parent Compound | Moderate | The methyl groups are susceptible to oxidation, and the aromatic ring can be hydroxylated. |
| Derivative A | Replacement of a methyl group with a trifluoromethyl group (e.g., N-(3-methyl-4-(trifluoromethyl)phenyl)urea) | Increased | The C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group much less susceptible to oxidative metabolism. |
| Derivative B | Introduction of a halogen (e.g., fluorine, chlorine) on the phenyl ring | Increased | Halogenation can block sites of potential aromatic hydroxylation and may decrease the rate of metabolism by sterically hindering the approach of CYP enzymes. Electron-withdrawing groups can also deactivate the ring towards oxidation.[13] |
| Derivative C | Replacement of the phenyl ring with a pyridine ring | Variable | The nitrogen in the pyridine ring can be a site for N-oxidation. The overall effect on stability would depend on the position of the nitrogen and other substituents. |
| Derivative D | Introduction of a bulky group (e.g., t-butyl) adjacent to the urea linkage | Increased | Steric hindrance around the urea moiety could reduce the rate of enzymatic hydrolysis. |
Experimental Assessment of Metabolic Stability
To experimentally determine the metabolic stability of this compound and its derivatives, in vitro assays are indispensable tools in early drug discovery. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[14] It is a relatively simple and high-throughput method to assess a compound's susceptibility to oxidative metabolism.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
The following diagram illustrates the workflow for a typical liver microsomal stability assay.
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[14] It provides a more comprehensive assessment of a compound's metabolic fate, including the potential for conjugation reactions.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw cryopreserved hepatocytes and determine cell viability.
-
Prepare incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
Incubate a suspension of hepatocytes (e.g., 0.5 x 10^6 cells/mL) with the test compound (e.g., 1 µM) in a shaking water bath or incubator at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples similarly to the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
-
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance as described for the microsomal assay, but normalize the clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).
-
Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[15][16][17][18]
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the parent compound from its metabolites and other matrix components. A reversed-phase C18 column is commonly used for compounds like this compound.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The compound is ionized (typically by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This highly selective detection method minimizes interference from other components in the sample.
Conclusion
The metabolic stability of this compound and its derivatives is a key determinant of their potential as drug candidates. While direct comparative data is limited, an understanding of fundamental metabolic pathways allows for rational predictions of how structural modifications will impact a compound's fate in the body. The in vitro assays described in this guide, coupled with sensitive LC-MS/MS analysis, provide a robust framework for experimentally evaluating these predictions. By systematically exploring the structure-metabolism relationships of this chemical scaffold, researchers can optimize their lead compounds to achieve the desired pharmacokinetic profile, a crucial step towards developing safe and effective medicines.
References
- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. fiveable.me [fiveable.me]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A universal surrogate matrix assay for urea measurement in clinical pharmacokinetic studies of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3,4-dimethylphenyl)urea
As researchers and scientists, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed framework for managing N-(3,4-dimethylphenyl)urea (CAS No. 114-79-4) waste, grounded in established safety protocols and regulatory principles. Our approach prioritizes not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Disclaimer: This guide is based on the safety profiles of structurally similar substituted urea compounds. This compound is not broadly classified as a hazardous substance under major regulatory frameworks like OSHA's Hazard Communication Standard.[1][2] However, the ultimate responsibility for waste characterization lies with the generator. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) office before proceeding.
Part 1: Hazard Assessment - The Foundation of Safe Disposal
Understanding the inherent properties of a chemical is the critical first step in determining its proper disposal pathway. While specific data for this compound is limited, we can infer a general profile from analogous compounds.
Regulatory Context: The Generator's Responsibility
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the individual or lab that creates the waste is legally responsible for determining if it is hazardous.[3] This determination is made by checking if the waste is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits any of the four hazardous "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5]
This compound is not found on these lists. Therefore, the focus shifts to its characteristics and any potential contamination from experimental processes.
General Hazard Profile of Substituted Ureas
Based on SDS for similar urea compounds, the general hazard profile is low. However, prudent handling is always necessary.
| Hazard Category | Expected Profile for this compound | Rationale & Causality |
| Acute Toxicity (Oral) | Generally low; may be harmful if swallowed in large quantities. | Urea compounds are typically not highly toxic via ingestion. |
| Skin/Eye Irritation | Potential for mild irritation, particularly as a fine powder. | Solid particulates can cause mechanical irritation to the eyes and skin upon contact.[6] |
| Inhalation Hazard | Low, unless significant dust is generated. | Fine dust can be an irritant to the respiratory tract. The primary risk is from aerosolized powder, not vapor.[2] |
| Flammability | Combustible at high temperatures. | Organic solids will burn but do not typically ignite easily under standard lab conditions.[6] |
| Reactivity | Stable. Incompatible with strong oxidizing agents.[1] | The urea functional group is generally stable but can react with strong oxidizers. |
Essential Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE, even for substances with a low hazard profile.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles. This is non-negotiable to prevent dust particulates from causing eye irritation.[1][7]
-
Hand Protection: Use standard nitrile or latex laboratory gloves to prevent skin contact.[1]
-
Body Protection: A standard lab coat should be worn to protect against spills and contamination of personal clothing.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. However, if you are weighing out large quantities or there is a potential for significant dust generation, a NIOSH-approved N95 respirator is recommended.[7]
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step workflow for the collection, handling, and disposal of this compound waste.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for proper waste stream selection.
Caption: Decision workflow for this compound waste disposal.
Experimental Protocol: Small Spill Cleanup
In the event of a small spill (<5 grams) in a well-ventilated area or chemical fume hood:
-
Alert Personnel: Inform colleagues in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in section 1.3.
-
Prevent Dusting: Gently dampen the spilled solid with a small amount of water to prevent powder from becoming airborne.[8]
-
Contain and Collect: Carefully sweep the dampened material into a dustpan or onto a stiff piece of cardboard.[1][2]
-
Transfer to Waste Container: Place the collected material into a suitable, sealable container. Determine if this should be a hazardous or non-hazardous waste container based on the workflow above.
-
Decontaminate: Wipe the spill area with a damp paper towel.
-
Dispose of Materials: Place the used paper towels and any contaminated cleaning materials into the same waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after cleanup is complete.
Final Disposal Pathways
Path A: Uncontaminated or Non-Hazardous Waste
If you have confirmed through your SDS and institutional policies that pure, unused this compound is considered non-hazardous, the procedure is as follows:
-
Container: Collect the waste in a durable, sealable plastic or glass container.
-
Labeling: Clearly label the container with the full chemical name: "this compound" and the text "Non-Hazardous Waste for Disposal."
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.[1]
-
Disposal: Follow your institution's procedure for the pickup and disposal of non-hazardous chemical waste.
Path B: Contaminated or Hazardous Waste
If the this compound waste is mixed with a substance that is a listed or characteristic hazardous waste (e.g., methanol, dichloromethane), the entire mixture is typically considered hazardous under the EPA's "Mixture Rule".[3]
-
Container: Collect the waste in an officially designated "Hazardous Waste" container provided by your EHS office.
-
Labeling: Attach a formal hazardous waste tag immediately. List all chemical constituents and their approximate percentages by weight.
-
Storage: Store the container in a designated satellite accumulation area or central accumulation area, ensuring it is sealed.
-
Disposal: Contact your EHS office to schedule a hazardous waste pickup. Do not dispose of this waste via any other means.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of hazard assessment and regulatory compliance. The core tenets are to prevent exposure by wearing appropriate PPE, contain waste in clearly labeled and sealed containers, and critically evaluate the waste stream to determine the correct disposal pathway. Your most valuable resources in this process are the manufacturer's Safety Data Sheet and your institution's Environmental Health & Safety department. Their guidance is paramount and supersedes any general information provided here.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. N,N'-DIMETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Guide to the Safe Handling of N-(3,4-dimethylphenyl)urea: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(3,4-dimethylphenyl)urea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety protocols for structurally related urea compounds and established best practices for handling fine organic chemicals. It is imperative that all users conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before commencing any work with this compound.
Understanding the Hazard Landscape
Core Principles of Safe Handling
The cornerstone of laboratory safety when working with any chemical, including this compound, is a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment (PPE). This ensures a robust safety net that protects the handler and the surrounding environment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. When handling this compound, especially in powdered form, the following engineering controls are critical:
-
Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Proper PPE provides a crucial barrier between the researcher and the chemical.[4] The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. A face shield may be required for procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[4] |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect skin and clothing.[4] For larger quantities, chemical-resistant overalls may be necessary.[4] |
| Respiratory | N95 Dust Mask or Respirator | For handling small quantities in a well-ventilated fume hood, an N95 dust mask can provide a baseline of respiratory protection.[4] For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2] |
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to standardized operating procedures is critical for minimizing risk and ensuring reproducible results. The following workflow provides a procedural guide for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
